molecular formula C8H16O2 B1364131 3-Methylpentyl acetate CAS No. 35897-13-3

3-Methylpentyl acetate

Cat. No.: B1364131
CAS No.: 35897-13-3
M. Wt: 144.21 g/mol
InChI Key: NFYJZIICTJCGOR-UHFFFAOYSA-N
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Description

3-Methylpentyl acetate is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylpentyl acetate
Source PubChem
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InChI

InChI=1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYJZIICTJCGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957312
Record name 3-Methylpentyl acetate
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35897-13-3
Record name 1-Pentanol, 3-methyl-, 1-acetate
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Record name 3-Methylpentyl acetate
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Record name 3-Methylpentyl acetate
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Record name 3-methylpentyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpentyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-methylpentyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a representative experimental protocol for its synthesis, and includes visualizations of its chemical structure and a typical synthesis workflow.

Chemical Identity and Structure

3-Methylpentyl acetate is an organic compound classified as an ester. It is recognized for its characteristic fruity odor.[1] The structural identifiers and representations of this compound are crucial for its unambiguous identification in research and chemical databases.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 35897-13-3[1][3]

  • Molecular Formula: C₈H₁₆O₂[1][2][3]

  • SMILES: CCC(C)CCOC(=O)C[1][2]

  • InChI: InChI=1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3[2]

  • InChIKey: NFYJZIICTJCGOR-UHFFFAOYSA-N[2]

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, application, and analysis. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Weight 144.21 g/mol [1][2][3]
Boiling Point 168.00 °C @ 760.00 mm Hg[4]
Vapor Pressure 2.906 mmHg @ 25.00 °C (estimated)[4]
Flash Point 116.00 °F (46.70 °C) (estimated)[4]
logP (o/w) 2.650 (estimated)[4]
Solubility in Water 356.7 mg/L @ 25 °C (estimated)[4]
Solubility in Ethanol 2710.19 g/L @ 25 °C[1]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are fundamental for the identification and quantification of this compound.

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. Key mass-to-charge ratios (m/z) observed include a top peak at 43 and other significant peaks at 69 and 84.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR spectral data for this compound is available through resources like NMRShiftDB.[2]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be accessed through spectral databases.[2]

  • Kovats Retention Index: For gas chromatography, the semi-standard non-polar Kovats retention index is reported as 980.2 and 993.[2]

Experimental Protocol: Synthesis via Fisher Esterification

While a specific protocol for this compound is not detailed in the provided search results, a general and widely applicable method for its synthesis is the Fisher esterification of 3-methylpentan-1-ol with acetic acid, using a strong acid catalyst. The following is a representative protocol adapted from the synthesis of a similar ester, isopentyl acetate.[5]

Objective: To synthesize this compound from 3-methylpentan-1-ol and glacial acetic acid.

Materials:

  • 3-methylpentan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distilled water

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-methylpentan-1-ol and an excess of glacial acetic acid. Swirl the flask to ensure thorough mixing.

  • Catalyst Addition: Carefully add a small amount of concentrated sulfuric acid to the mixture while swirling. Note that this reaction is exothermic.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for approximately 1-2 hours.

  • Workup - Washing: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Distilled water to remove the bulk of the sulfuric acid and unreacted acetic acid.

    • 5% aqueous sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution). Repeat until no more gas evolves.

    • A final wash with distilled water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification - Distillation: Decant the dried organic layer into a distillation flask and purify the this compound by fractional distillation. Collect the fraction boiling at the expected boiling point of the product.

Fisher Esterification Workflow

cluster_0 Reaction cluster_1 Workup cluster_2 Purification Reactants 3-Methylpentan-1-ol + Glacial Acetic Acid Catalyst H₂SO₄ Catalyst Reflux Reflux (1-2h) Reactants->Reflux Catalyst->Reflux Wash_H2O Wash with H₂O Reflux->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_H2O_2 Final H₂O Wash Wash_NaHCO3->Wash_H2O_2 Dry Dry (Na₂SO₄) Wash_H2O_2->Dry Distillation Fractional Distillation Dry->Distillation Product Pure 3-Methylpentyl Acetate Distillation->Product

Caption: A generalized workflow for the synthesis of this compound via Fisher esterification.

Safety and Handling

This compound is classified as a flammable liquid and vapor (GHS Hazard H226).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.

Conclusion

This technical guide has provided a detailed summary of the chemical properties, structure, and a representative synthesis protocol for this compound. The data and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and development. For more in-depth information, consulting the referenced chemical databases and literature is recommended.

References

An In-depth Technical Guide to 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35897-13-3

This technical guide provides a comprehensive overview of 3-Methylpentyl acetate (B1210297), a key organic compound, for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic analysis, and primary applications, with a focus on experimental protocols and structured data presentation.

Physicochemical Properties

3-Methylpentyl acetate is a flammable liquid characterized by a fruity and sweet aroma.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 35897-13-3[1][2][3][4]
Molecular Formula C₈H₁₆O₂[1][2][4]
Molecular Weight 144.21 g/mol [1][2][4]
Boiling Point 168.0 °C at 760 mmHg[3]
Vapor Pressure 2.906 mmHg at 25 °C (estimated)[3]
Flash Point 46.7 °C (estimated)[3]
Solubility in Water 356.7 mg/L at 25 °C (estimated)[3]
Solubility in Ethanol 2710.19 g/L at 25 °C[1]
logP (o/w) 2.650 (estimated)[3]
Appearance Colorless to pale yellow liquid (estimated)[3]
Odor Profile Fruity, sweet, banana, apple, green[1]

Synthesis of this compound via Fisher Esterification

The most common method for synthesizing this compound is through the Fisher esterification of 3-methylpentan-1-ol with acetic acid, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven towards the product by using an excess of one of the reactants.[5]

Experimental Protocol:

Materials:

  • 3-methylpentan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-methylpentan-1-ol and a molar excess of glacial acetic acid. Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue the reflux for 1-2 hours to allow the reaction to reach equilibrium.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude this compound by distillation to obtain the final product.

Fisher_Esterification_Workflow Reactants 3-Methylpentan-1-ol + Glacial Acetic Acid Reaction_Setup Combine in Round-Bottom Flask Reactants->Reaction_Setup Catalyst Conc. H₂SO₄ Catalyst->Reaction_Setup Reflux Heat to Reflux (1-2 hours) Reaction_Setup->Reflux Workup Cool & Transfer to Separatory Funnel Reflux->Workup Wash_H2O Wash with Water Workup->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Solution Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Anhydrous MgSO₄ Wash_Brine->Dry Purification Filter & Distill Dry->Purification Product Pure 3-Methylpentyl Acetate Purification->Product

Fisher Esterification Workflow for this compound Synthesis.

Spectroscopic Analysis

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the purified product (typically 5-25 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

NMR_Protocol Sample This compound (5-25 mg) Preparation Dissolve in NMR Tube Sample->Preparation Solvent Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) Solvent->Preparation Standard TMS (Internal Standard) Standard->Preparation Acquisition Acquire ¹H & ¹³C Spectra Preparation->Acquisition Analysis Process & Analyze Data Acquisition->Analysis

General Workflow for NMR Sample Preparation and Analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) and C-O stretches.

Experimental Protocol (Liquid Sample):

  • Sample Preparation: For a neat liquid sample, place a drop of the purified this compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands. Key expected peaks for an ester include a strong C=O stretch around 1740 cm⁻¹ and C-O stretches in the 1300-1000 cm⁻¹ region.[7]

Applications

The primary application of this compound is in the flavor and fragrance industry .[8] Its pleasant fruity and sweet aroma makes it a valuable component in the formulation of perfumes, personal care products, and as a flavoring agent in food and beverages.[1][9][10] While direct applications in drug development are not prominent, its use as an excipient or in the synthesis of more complex pharmaceutical compounds could be an area for further research.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of 3-Methylpentyl Acetate via Fischer Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methylpentyl acetate (B1210297) through the Fischer esterification of 3-methyl-1-pentanol (B47404) with acetic acid. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and expected product characterization data. The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to successfully perform this synthesis.

Introduction

Fischer esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is a reversible, nucleophilic acyl substitution process.[2] To drive the equilibrium towards the formation of the ester product, it is common practice to use an excess of one of the reactants, typically the less expensive one, or to remove water as it is formed.[2]

This guide focuses on the synthesis of 3-methylpentyl acetate, an ester with applications in various chemical industries. The reaction involves the esterification of 3-methyl-1-pentanol with glacial acetic acid using concentrated sulfuric acid as a catalyst.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Scheme 1: Fischer Esterification of 3-Methyl-1-pentanol

The reaction proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of structurally similar esters, such as isopentyl acetate, due to the limited availability of a specific, detailed protocol for this compound in published literature.[3]

3.1. Materials and Equipment

Material/EquipmentSpecifications
3-Methyl-1-pentanolReagent grade, ≥98%
Glacial Acetic AcidReagent grade, ≥99.7%
Sulfuric AcidConcentrated (98%)
Sodium BicarbonateSaturated aqueous solution (5%)
Sodium ChlorideSaturated aqueous solution (brine)
Anhydrous Sodium SulfateGranular
Round-bottom flask100 mL
Reflux condenser-
Heating mantle-
Separatory funnel250 mL
Distillation apparatus-
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Magnetic stirrer and stir bar-
pH paper-

3.2. Reaction Procedure

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methyl-1-pentanol and an excess of glacial acetic acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the reactant mixture while stirring. An exothermic reaction will occur, causing the solution to heat up.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for a period of 60-90 minutes.

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

3.3. Work-up and Purification

  • Quenching: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add deionized water and gently shake. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and sulfuric acid. Carbon dioxide evolution will be observed. Continue washing until the aqueous layer is no longer acidic (test with pH paper). Discard the aqueous layer after each wash.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual dissolved water and bicarbonate. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Distillation: Decant the dried crude product into a distillation apparatus. Purify the this compound by simple distillation. Collect the fraction boiling at the expected boiling point of the product.

Data Presentation

Table 1: Physical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-Methyl-1-pentanol102.171520.819
Acetic Acid60.051181.049
This compound144.21163-1640.871

Table 2: Expected Spectroscopic Data for this compound [4]

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the acetate methyl group, the methylene (B1212753) group adjacent to the ester oxygen, and the protons of the 3-methylpentyl chain.
¹³C NMR Resonances for the carbonyl carbon, the carbon of the methylene group attached to the oxygen, and the carbons of the 3-methylpentyl group.
IR Spectroscopy A strong C=O stretching vibration characteristic of an ester (around 1740 cm⁻¹), and C-O stretching vibrations.

Mandatory Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_protonation Protonation of Carbonyl cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate R-C(OH)(O+H2R') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(=O+H)R' Protonated_Intermediate->Protonated_Ester Water H2O Protonated_Intermediate->Water Ester R-COOR' Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine 3-Methyl-1-pentanol and Acetic Acid Start->Reactants Catalyst Add H2SO4 Catalyst Reactants->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Work-up (Water Wash, NaHCO3 Wash, Brine Wash) Cool->Workup Dry Dry with Na2SO4 Workup->Dry Distill Purify by Distillation Dry->Distill Product This compound Distill->Product

Caption: Synthesis and Purification Workflow.

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric acid and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammability: 3-Methyl-1-pentanol and this compound are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

  • Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. Vent the separatory funnel frequently to prevent pressure build-up.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via Fischer esterification. By following the detailed experimental protocol and adhering to the safety precautions, researchers can effectively synthesize and purify this ester. The provided data and diagrams serve as valuable resources for understanding the reaction and workflow. It is important to reiterate that the experimental protocol is an adaptation from similar ester syntheses and may require optimization for specific laboratory conditions and desired yields.

References

An In-depth Technical Guide to 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylpentyl acetate (B1210297), including its chemical identity, physicochemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name 3-methylpentyl acetate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical structure consists of an acetate group attached to a 3-methylpentyl chain.

IUPAC Name: this compound[1]

The compound is also known by several synonyms, which are often encountered in commercial and laboratory settings.

Table 1: Synonyms for this compound

SynonymReference
Acetic Acid 3-Methylpentyl Ester[2]
3-methyl pentyl acetate
1-Pentanol, 3-methyl-, acetate
CAS Number: 35897-13-3[2]
EINECS Number: 252-785-6[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆O₂[2]
Molecular Weight144.21 g/mol [2]
AppearanceColorless liquid
OdorFruity, sweet, banana-like
Boiling Point168 °C at 760 mmHg
DensityNot available
Solubility in WaterSlightly soluble
Solubility in Organic SolventsSoluble in ethanol, ether, and other common organic solvents
Vapor Pressure1.75 mmHg at 25 °C
Refractive IndexNot available

Experimental Protocols

This compound can be synthesized through the Fischer esterification of 3-methyl-1-pentanol (B47404) with acetic acid, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.

Reaction:

CH₃COOH + HOCH₂(CH₂)CH(CH₃)CH₂CH₃ ⇌ CH₃COOCH₂(CH₂)CH(CH₃)CH₂CH₃ + H₂O (Acetic Acid) (3-Methyl-1-pentanol) (this compound) (Water)

Materials:

  • 3-methyl-1-pentanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add 1.0 molar equivalent of 3-methyl-1-pentanol and 1.2 to 1.5 molar equivalents of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the flask while swirling.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water to remove the excess sulfuric acid and some of the unreacted acetic acid.

    • 5% sodium bicarbonate solution to neutralize the remaining acids (caution: CO₂ evolution).

    • Water to remove any remaining sodium bicarbonate and salts.

    • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 144 and a characteristic fragmentation pattern for an acetate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The expected chemical shifts and splitting patterns can be predicted based on the structure of this compound.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis and purification workflow for this compound.

Synthesis_Workflow Reactants 3-Methyl-1-pentanol + Acetic Acid + H₂SO₄ (catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure 3-Methylpentyl Acetate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Fischer_Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation Acetic_Acid CH₃COOH Protonated_AA CH₃C(OH)₂⁺ Acetic_Acid->Protonated_AA + H⁺ Tetrahedral_Intermediate CH₃C(OH)₂(O⁺HR) Protonated_AA->Tetrahedral_Intermediate + R-OH Alcohol R-OH (3-Methyl-1-pentanol) Protonated_Intermediate CH₃C(OH)(OH₂⁺)R Tetrahedral_Intermediate->Protonated_Intermediate - H⁺, + H⁺ Protonated_Ester CH₃C(O⁺H)OR Protonated_Intermediate->Protonated_Ester - H₂O Ester CH₃COOR (this compound) Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer Esterification.

References

A Technical Guide to the Spectroscopic Data of 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methylpentyl acetate (B1210297) (C₈H₁₆O₂). This document presents a detailed analysis of the spectroscopic signatures of this aliphatic ester, supported by experimental protocols and data visualizations to aid in its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of 3-methylpentyl acetate.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂ -
~2.04Singlet3H-C(=O)-CH₃
~1.65 - 1.50Multiplet1H-CH₂-CH (CH₃)-CH₂-
~1.50 - 1.35Multiplet2H-O-CH₂-CH₂ -
~1.35 - 1.15Multiplet2H-CH(CH₃)-CH₂ -CH₃
~0.89Doublet3H-CH(CH₃ )-CH₂-
~0.88Triplet3H-CH₂-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is compiled from typical values for alkyl acetates.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
~171.1QuaternaryC =O
~64.0Methylene (-CH₂-)-O-CH₂ -
~38.9Methylene (-CH₂-)-O-CH₂-CH₂ -
~34.2Methine (-CH-)-CH (CH₃)-
~29.1Methylene (-CH₂-)-CH(CH₃)-CH₂ -CH₃
~21.0Methyl (-CH₃)-C(=O)-CH₃
~19.2Methyl (-CH₃)-CH(CH₃ )-
~11.3Methyl (-CH₃)-CH₂-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from typical values for alkyl acetates.

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960 - 2870StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)[1][2][3][4][5]
~1465MediumC-H bend (alkane)
~1370MediumC-H bend (alkane)
~1240StrongC-O stretch (ester)[1][2][5]
~1050StrongC-O stretch (ester)[1][2]

Note: Saturated aliphatic esters typically show a strong C=O stretching absorption around 1735-1750 cm⁻¹ and two characteristic C-O stretching bands.[1][2][3][4][5]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative IntensityProposed Fragment Ion
144Low[M]⁺ (Molecular Ion)
84High[C₆H₁₂]⁺ (Loss of acetic acid)
69High[C₅H₉]⁺
43Base Peak[CH₃CO]⁺ (Acylium ion)

Note: The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the stable acylium ion.[6] Another significant fragmentation pathway for esters is the loss of the alkoxy group or rearrangements.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds are used. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform. The resulting spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

  • Instrument Parameters: A resolution of 4 cm⁻¹ is typically sufficient for routine analysis. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injection port of the GC.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like esters. In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (J-coupling) NMR->NMR_info Provides data on IR FTIR Spectroscopy IR_info Functional Groups - C=O (Ester) - C-O (Ester) - C-H (Alkane) IR->IR_info Provides data on MS Mass Spectrometry MS_info Molecular Weight and Fragmentation Pattern - Molecular Ion (M⁺) - Fragment Ions (e.g., Acylium) MS->MS_info Provides data on Structure This compound Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of Spectroscopic Analysis.

This diagram illustrates how data from NMR, IR, and Mass Spectrometry are integrated to determine the complete chemical structure of this compound.

References

An In-Depth Guide to the 1H NMR Spectrum of 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methylpentyl acetate (B1210297). The document outlines the predicted chemical shifts, splitting patterns, and coupling constants for each proton environment within the molecule. Furthermore, it includes a standardized experimental protocol for acquiring a ¹H NMR spectrum and visual diagrams to elucidate the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data for 3-Methylpentyl Acetate

The ¹H NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The spectral data, including predicted chemical shifts (δ) in parts per million (ppm), integration values, multiplicity, and typical coupling constants (J) in Hertz (Hz), are summarized in the table below. These predictions are based on established chemical shift ranges for protons in similar electronic environments and standard coupling interactions.[1][2][3][4][5][6]

Protons (Label)IntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
a3H~ 0.90Triplet (t)~ 7.0
b2H~ 1.25Multiplet (m)-
c1H~ 1.60Multiplet (m)-
d3H~ 0.88Doublet (d)~ 6.5
e2H~ 4.05Triplet (t)~ 6.8
f3H~ 2.05Singlet (s)-
g2H~ 1.45Multiplet (m)-

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound reveals key structural information through the chemical shift, integration, and splitting pattern of each signal.

  • Chemical Shift : The protons on the carbon adjacent to the ester oxygen (e) are the most deshielded, appearing furthest downfield around 4.05 ppm.[5] The singlet for the acetyl methyl protons (f) is also found downfield at approximately 2.05 ppm due to the influence of the carbonyl group.[5] The remaining alkyl protons (a, b, c, d, g) appear in the upfield region, characteristic of saturated hydrocarbon chains.[1][2][3]

  • Integration : The integral of each signal is proportional to the number of protons it represents. This allows for the assignment of each signal to a specific proton group within the molecule, as detailed in the data table.

  • Splitting Patterns : The multiplicity of each signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule. For example, the triplet observed for the terminal methyl protons (a) is due to the two adjacent methylene (B1212753) protons (b). The doublet for the methyl group at the chiral center (d) arises from coupling with the single methine proton (c). The protons of the methylene group adjacent to the ester oxygen (e) are split into a triplet by the neighboring methylene protons (g). The acetyl methyl protons (f) appear as a singlet as they have no adjacent protons. The signals for the methylene (b and g) and methine (c) protons are expected to be complex multiplets due to coupling with multiple, non-equivalent neighboring protons.[7]

Standard Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized procedure for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is used to avoid overwhelming the sample signals with solvent protons.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.

  • Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector region of the spectrometer.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • "Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to improve its homogeneity, which results in sharper, more resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Initiate the acquisition of the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

Visualizing Molecular Structure and Proton Environments

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the relationships between its distinct proton environments.

Caption: Molecular structure of this compound with proton environments labeled (a-g).

proton_relationships a Protons a (CH3) ~0.90 ppm (t) b Protons b (CH2) ~1.25 ppm (m) a->b J(a,b) b->a c Proton c (CH) ~1.60 ppm (m) b->c c->b d Protons d (CH3) ~0.88 ppm (d) c->d g Protons g (CH2) ~1.45 ppm (m) c->g d->c e Protons e (CH2-O) ~4.05 ppm (t) e->g f Protons f (CH3-CO) ~2.05 ppm (s) g->c g->e

Caption: Coupling relationships between adjacent non-equivalent protons in this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Esters in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain esters are significant contributors to the characteristic aroma and flavor profiles of many fruits, influencing consumer preference and commercial value. These volatile organic compounds are synthesized through complex metabolic pathways primarily originating from the catabolism of branched-chain amino acids (BCAAs). A thorough understanding of these biosynthetic routes, the enzymes involved, and their regulation is crucial for researchers in food science, biotechnology, and professionals in the pharmaceutical industry who may leverage these pathways for the development of novel flavor compounds or therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthesis pathways of branched-chain esters in fruits, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Biosynthesis Pathways

The formation of branched-chain esters in fruits predominantly follows a multi-step pathway involving the conversion of BCAAs—leucine (B10760876), isoleucine, and valine—into their corresponding acyl-CoA thioesters, which then serve as precursors for esterification with various alcohols. Several alternative and interconnected pathways have also been elucidated, particularly in certain fruit species.

The Principal BCAA Catabolic Pathway

The primary route for the synthesis of branched-chain esters begins with the catabolism of BCAAs, which are abundant in fruit tissues. This pathway can be dissected into three main stages:

  • Transamination: The initial step involves the removal of the amino group from a BCAA, catalyzed by a branched-chain aminotransferase (BCAT) . This reaction converts the BCAA into its corresponding α-keto acid. For instance, leucine is converted to α-ketoisocaproate, isoleucine to α-keto-β-methylvalerate, and valine to α-ketoisovalerate. This transamination is a reversible reaction.[1][2][3]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . This irreversible step yields a branched-chain acyl-CoA, which is one carbon shorter than the parent α-keto acid. For example, α-ketoisocaproate is converted to isovaleryl-CoA.[4][5]

  • Esterification: The final step is the condensation of a branched-chain acyl-CoA with an alcohol, a reaction catalyzed by alcohol acyltransferase (AAT) . AATs exhibit broad substrate specificity, utilizing a variety of short- and medium-chain alcohols and acyl-CoAs to produce a diverse array of esters.[6][7] For example, 2-methylbutyl acetate (B1210297), a key aroma compound in apples, is formed from 2-methylbutanol and acetyl-CoA.[8][9][10][11]

The Citramalate (B1227619) Synthase (CMS) Pathway in Apple

In apples, an alternative pathway involving citramalate synthase (CMS) has been identified, which contributes significantly to the production of isoleucine-derived esters. This pathway bypasses the typical feedback regulation of isoleucine biosynthesis, allowing for the high-level accumulation of 2-methylbutyl esters. The key steps are:

  • Citramalate Synthesis: CMS catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate.

  • Conversion to α-keto-β-methylvalerate: Through a series of enzymatic reactions, citramalate is converted to α-keto-β-methylvalerate, the α-keto acid precursor of isoleucine.

  • Entry into the Main Pathway: α-keto-β-methylvalerate can then be either transaminated to isoleucine or enter the BCKDH-mediated pathway to form 2-methylbutanoyl-CoA, a precursor for esters like ethyl 2-methylbutanoate and 2-methylbutyl acetate.[2]

Quantitative Data

The concentration of branched-chain esters and their precursors can vary significantly depending on the fruit species, cultivar, and developmental stage. The kinetic properties of the enzymes involved also play a crucial role in determining the final ester profile.

Table 1: Concentration of Selected Branched-Chain Esters in Different Apple Cultivars
Apple Cultivar2-Methylbutyl acetate (µg/kg FW)Butyl acetate (µg/kg FW)Hexyl acetate (µg/kg FW)Reference
FujiHigh levelsVariableHigh levels[8][9]
Granny SmithAbsentLow levelsHigh levels[8]
Royal GalaHigh levelsHigh levelsHigh levels[9]
Golden DeliciousLow levelsHigh levelsHigh levels[9]
RuixueVariableVariableVariable[9]
Honey CrispsHigh levelsHigh levelsHigh levels[11]
Changfu No. 2VariableVariableVariable[11]

Note: "High levels" and "Low levels" are relative terms based on the cited literature. Specific concentrations can be found in the referenced studies.

Table 2: Kinetic Properties of Key Enzymes in Branched-Chain Ester Biosynthesis
EnzymeFruit/OrganismSubstrateKmVmaxReference
BCAT Tomato (SlBCAT1)Leucine1.1 mM (approx.)-[1][12]
Tomato (SlBCAT2)Leucine1.1 mM (approx.)-[1][12]
Tomato (SlBCAT3)Leucine1.1 mM (approx.)-[1][12]
Tomato (SlBCAT4)Leucine1.1 mM (approx.)-[1][12]
E. coliLeucine--[13]
AAT Apple (MpAAT1)2-MethylbutanolVariableVariable[8]
Apple (MpAAT1)HexanolVariableVariable[8]
Apple (MpAAT1)ButanolVariableVariable[8]
BCKDH Arabidopsisα-ketoisovaleric acid-High activity[14]
Citrate Synthase M. jannaschiiAcetyl-CoA--[15]

Note: Kinetic data for these enzymes in fruits are often limited and can vary significantly with experimental conditions. The table provides a summary of available information.

Mandatory Visualizations

Biosynthesis_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_Esters Branched-Chain Esters Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutanoylCoA 2-Methylbutanoyl-CoA KMV->MethylbutanoylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH LeucineEsters Leucine-derived Esters IsovalerylCoA->LeucineEsters AAT IsoleucineEsters Isoleucine-derived Esters MethylbutanoylCoA->IsoleucineEsters AAT ValineEsters Valine-derived Esters IsobutyrylCoA->ValineEsters AAT Alcohol Alcohol Alcohol->LeucineEsters Alcohol->IsoleucineEsters Alcohol->ValineEsters

Caption: The principal biosynthetic pathway of branched-chain esters from BCAAs.

Citramalate_Pathway Pyruvate Pyruvate Citramalate Citramalate Pyruvate->Citramalate Citramalate Synthase (CMS) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase (CMS) Intermediates Series of Intermediates Citramalate->Intermediates KMV α-Keto-β-methylvalerate Intermediates->KMV Isoleucine Isoleucine KMV->Isoleucine BCAT MethylbutanoylCoA 2-Methylbutanoyl-CoA KMV->MethylbutanoylCoA BCKDH IsoleucineEsters Isoleucine-derived Esters MethylbutanoylCoA->IsoleucineEsters AAT Alcohol Alcohol Alcohol->IsoleucineEsters

Caption: The Citramalate Synthase (CMS) pathway for isoleucine-derived ester biosynthesis in apple.

Experimental_Workflow FruitTissue Fruit Tissue Sample Homogenization Homogenization FruitTissue->Homogenization Extraction Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Caption: A typical experimental workflow for the analysis of volatile branched-chain esters in fruits.

Experimental Protocols

Analysis of Volatile Branched-Chain Esters by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the extraction and analysis of volatile compounds from fruit samples.[16][17][18][19]

Materials:

  • Fruit sample

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanol)

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of homogenized fruit tissue (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a saturated NaCl solution to inhibit enzymatic activity and enhance volatile release.

    • Add a known amount of internal standard for quantification.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 min) with agitation to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 min) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C).

    • Separate the volatile compounds on the GC column using a suitable temperature program.

    • Detect and identify the compounds using the mass spectrometer.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Assay of Branched-Chain Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the activity of BCAT by monitoring the formation of glutamate (B1630785).[1][3][12]

Materials:

  • Enzyme extract from fruit tissue

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Branched-chain amino acid substrate (e.g., 10 mM L-leucine)

  • α-ketoglutarate (e.g., 5 mM)

  • Glutamate dehydrogenase

  • NADH

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, BCAA substrate, α-ketoglutarate, glutamate dehydrogenase, and NADH.

  • Enzyme Addition: Initiate the reaction by adding the enzyme extract to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as glutamate is formed.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Assay of Citramalate Synthase (CMS) Activity

This assay measures CMS activity by quantifying the release of Coenzyme A (CoA) using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).[15][20][21]

Materials:

  • Enzyme extract

  • Assay buffer (e.g., 100 mM TES buffer, pH 7.5)

  • Acetyl-CoA (e.g., 1 mM)

  • Pyruvate (e.g., 1 mM)

  • DTNB solution (in Tris-HCl buffer)

  • Spectrophotometer

Procedure:

  • Reaction Incubation: In a microcentrifuge tube, mix the enzyme extract with the assay buffer, acetyl-CoA, and pyruvate. Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Color Development: Stop the reaction and add the DTNB solution. The free CoA released during the reaction will react with DTNB to produce a yellow-colored product.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm.

  • Quantification: Determine the amount of CoA released using a standard curve prepared with known concentrations of CoA. Calculate the specific activity of the enzyme.

Conclusion

The biosynthesis of branched-chain esters in fruits is a multifaceted process governed by a series of enzymatic reactions and influenced by various factors, including fruit genetics and ripening stage. The principal pathway involving BCAT, BCKDH, and AAT, along with alternative routes like the citramalate synthase pathway, provides a framework for understanding the production of these key aroma compounds. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and professionals seeking to investigate and manipulate these pathways for applications in the food, flavor, and pharmaceutical industries. Further research into the kinetic properties of the involved enzymes and the regulation of these pathways will continue to enhance our ability to control and optimize the flavor profiles of fruits and develop novel bio-based products.

References

The Occurrence of 3-Methylpentyl Acetate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentyl acetate (B1210297) is a branched-chain ester recognized for its contribution to the characteristic aroma profiles of various plants. As a volatile organic compound (VOC), it plays a role in plant signaling and defense mechanisms, and its presence can significantly influence the sensory properties of fruits and essential oils. This technical guide provides an in-depth overview of the natural occurrence of 3-methylpentyl acetate in plants, its biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a limited number of plant species, contributing to their distinct aromas. The concentration of this ester can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound in specific plants. It is important to note that while this compound is likely present in other species, quantitative data in the scientific literature is currently scarce.

Plant SpeciesCommon NamePlant PartConcentration of this compoundReference
Chamaemelum nobileRoman ChamomileFlower Essential Oil0.94%[1]
Fragaria × ananassaStrawberryFruitNot Quantified[2][3][4][5][6][7][8]
Solanum lycopersicumTomatoFruitNot Quantified[9][10][11][12][13][14][15]

Biosynthesis of this compound

The biosynthesis of this compound in plants is understood to follow the general pathway for the formation of branched-chain esters. This process originates from the metabolism of branched-chain amino acids, specifically leucine.

The key steps in the proposed biosynthetic pathway are:

  • Transamination: Leucine undergoes transamination to form α-ketoisocaproate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).

  • Decarboxylation: α-Ketoisocaproate is then decarboxylated to produce 3-methylbutanal.

  • Reduction: The resulting aldehyde, 3-methylbutanal, is reduced to 3-methylbutanol by an alcohol dehydrogenase (ADH).

  • Esterification: Finally, 3-methylbutanol is esterified with acetyl-CoA to form this compound. This final step is catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of this compound Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Three_Methylbutanal 3-Methylbutanal a_Ketoisocaproate->Three_Methylbutanal Decarboxylase Three_Methylbutanol 3-Methylbutanol Three_Methylbutanal->Three_Methylbutanol ADH Three_Methylpentyl_Acetate This compound Three_Methylbutanol->Three_Methylpentyl_Acetate AAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->Three_Methylpentyl_Acetate

Biosynthesis of this compound.

Experimental Protocols

The identification and quantification of this compound in plant materials are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The choice of extraction method is critical and depends on the plant matrix and the volatility of the target compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This is a non-destructive and solvent-free technique ideal for the analysis of volatile compounds from fresh plant material.

Methodology:

  • Sample Preparation: A known weight of the fresh plant material (e.g., flowers, fruit pulp) is placed in a headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for quantification.

  • Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis: The SPME fiber is thermally desorbed in the hot injection port of the GC-MS system. The separated compounds are identified based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley) and their retention indices. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Plant_Material Plant Material Vial Headspace Vial Plant_Material->Vial Internal_Standard Internal Standard Internal_Standard->Vial Incubation Incubation Vial->Incubation SPME_Fiber SPME Fiber Exposure Incubation->SPME_Fiber Desorption Thermal Desorption SPME_Fiber->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Detection->Quantification

HS-SPME-GC-MS workflow for volatile analysis.
Solvent Extraction Followed by GC-MS

This method is suitable for obtaining a broader profile of volatile and semi-volatile compounds from dried or fresh plant material.

Methodology:

  • Extraction: A known weight of the plant material is homogenized and extracted with a suitable organic solvent (e.g., dichloromethane, hexane, or a mixture thereof). The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. An internal standard is added prior to extraction.

  • Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

  • GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system. The analysis and quantification are performed as described for the HS-SPME method. Derivatization may be necessary for less volatile compounds to improve their chromatographic behavior, though it is generally not required for volatile esters like this compound.[3][4]

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of certain plants, with quantitative data available for Roman chamomile. Its biosynthesis is linked to the metabolism of the amino acid leucine. The analysis of this and other volatile esters in plant matrices is reliably achieved through GC-MS, with HS-SPME and solvent extraction being the primary sample preparation techniques. Further research is warranted to quantify the presence of this compound in a wider range of plant species and to fully elucidate the regulatory mechanisms of its biosynthetic pathway. This knowledge will be valuable for applications in the food, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Physical Properties of C8H16O2 Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of various esters sharing the molecular formula C8H16O2. These compounds, while isomeric, exhibit distinct physical characteristics that are crucial for their application in research and industrial settings, including their use as solvents, flavoring agents, and in the synthesis of more complex molecules. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes associated workflows.

Introduction to C8H16O2 Esters

Esters with the chemical formula C8H16O2 are a group of isomers with a molecular weight of approximately 144.21 g/mol .[1][2][3][4][5][6][7][8] They are generally characterized as colorless liquids, many of which possess distinct fruity odors. This characteristic aroma leads to their widespread use in the flavor and fragrance industries.[1][3][4][9][10] In scientific and pharmaceutical applications, their properties as moderately volatile, low-toxicity solvents are highly valued.[3][4][9][11] Understanding the specific physical properties of each isomer, such as boiling point, melting point, density, and refractive index, is fundamental for their proper selection and use in experimental and developmental work.

Comparative Physical Properties of C8H16O2 Isomers

The following table summarizes the key physical properties of several common C8H16O2 esters. These values have been compiled from various chemical databases and publications. Note that reported values can vary slightly depending on the experimental conditions (e.g., pressure, temperature) and purity of the sample.

Ester Name CAS Number Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Refractive Index (n20/D)
Hexyl Acetate (B1210297)142-92-7144.21168 - 172[3][12][13]-80 to -80.9[9][14]0.867 - 0.878 @ 15-25°C[9][12][14]1.407 - 1.411[3][12]
Butyl Butyrate (B1204436)109-21-7144.21[1][4]164 - 165[4]-91.5[1][10]0.869 @ 20-25°C[1][10]1.400 - 1.406[1][4][10]
Ethyl Caproate123-66-0144.21[2][5][6]166 - 168[2][5][15]-67[15][16]0.869 - 0.873 @ 20°C[2][5][16]1.406 - 1.409[2][15][16]
Propyl Pentanoate141-06-0144.21164 - 168[17]-70.7 to -71[17]~0.87 (calculated)~1.40 (calculated)

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound verification and quality control. Below are detailed methodologies for measuring the key properties listed above.

The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid sample.[18]

  • Apparatus: Thiele tube, mineral oil, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

    • Add 0.5 mL of the C8H16O2 ester sample into the small test tube.

    • Place the capillary tube into the test tube with the open end submerged in the liquid.[18]

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.[18]

    • Gently heat the side arm of the Thiele tube with a microburner. This design promotes convection and ensures uniform heating of the oil bath.

    • As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[18]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[19] This indicates that the vapor pressure of the sample equals the atmospheric pressure.[19]

    • Record the temperature. For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.

This method provides a highly accurate measurement of liquid density.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, C8H16O2 ester sample, distilled water, and a constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).[20]

    • Fill the pycnometer with distilled water and insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.

    • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

    • Remove the pycnometer, dry the exterior completely, and weigh it. Record this mass (m2).

    • Empty and dry the pycnometer again.

    • Fill the pycnometer with the C8H16O2 ester sample, following the same procedure of inserting the stopper, equilibrating in the water bath, and drying the exterior.

    • Weigh the pycnometer filled with the ester and record the mass (m3).

    • Calculation:

      • Mass of water = m2 - m1

      • Volume of pycnometer (V) = (Mass of water) / (Density of water at the specific temperature)

      • Mass of ester = m3 - m1

      • Density of ester (ρ) = (Mass of ester) / V [20]

Visualization of Key Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows relevant to the analysis and isolation of C8H16O2 esters.

G cluster_0 Physical Property Determination Workflow sample Obtain pure C8H16O2 Ester Sample bp_det Boiling Point Determination (e.g., Thiele Tube) sample->bp_det d_det Density Measurement (e.g., Pycnometer) sample->d_det ri_det Refractive Index Measurement (Refractometer) sample->ri_det data_rec Record Data: Temp, Pressure, Mass, Volume bp_det->data_rec d_det->data_rec ri_det->data_rec calc Calculate Final Properties (Density, etc.) data_rec->calc report Report and Compare with Literature Values calc->report

Caption: General workflow for determining the physical properties of a liquid ester sample.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow prep Sample Preparation (Dilute ester in solvent) inject Injection Port (Vaporization) prep->inject gc_col GC Column (Separation by boiling point and polarity) inject->gc_col ms_ion MS Ion Source (Ionization & Fragmentation) gc_col->ms_ion ms_ana Mass Analyzer (Separation by m/z ratio) ms_ion->ms_ana detect Detector ms_ana->detect data_sys Data System (Generate Chromatogram & Mass Spectrum) detect->data_sys

Caption: Workflow for GC-MS, a technique to separate and identify volatile compounds like esters.[21][22]

Soxhlet_Extraction cluster_soxhlet Soxhlet Extraction Workflow start Start: Heat Solvent Flask vapor Solvent Vaporizes and Rises start->vapor condense Vapor Condenses in Condenser vapor->condense drip Condensed Solvent Drips onto Sample in Thimble condense->drip extract Ester is Extracted from Solid Sample drip->extract siphon Solvent Chamber Fills and Siphons back to Flask extract->siphon cycle Cycle Repeats siphon->cycle Concentrated Ester Solution cycle->vapor Continuous Extraction

Caption: A workflow for isolating natural esters from a solid matrix using Soxhlet extraction.[23][24][25]

References

3-Methylpentyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Volatile Organic Compound

Introduction

3-Methylpentyl acetate (B1210297) (C8H16O2) is a volatile organic compound (VOC) recognized for its characteristic fruity aroma.[1][2] As an ester of 3-methylpentanol and acetic acid, it belongs to the family of acetate esters, which are prevalent in nature as semiochemicals and contribute significantly to the flavor and fragrance profiles of various fruits and fermented products.[3] This technical guide provides a comprehensive overview of 3-methylpentyl acetate, detailing its chemical and physical properties, synthesis, analytical methodologies, and known biological significance. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

This compound is a flammable liquid with a molecular weight of 144.21 g/mol .[1][2][4] Its chemical structure and key identifiers are presented below. A summary of its physical and chemical properties is provided in Table 1.

Chemical Structure:

Identifiers:

  • CAS Number: 35897-13-3[1][2][4]

  • IUPAC Name: this compound[4]

  • Synonyms: Acetic acid 3-methylpentyl ester[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H16O2[1][2][4]
Molecular Weight144.21 g/mol [1][2][4]
AppearanceColorless to pale yellow liquid[3]
OdorFruity, sweet, banana, apple, green[1][2]
Boiling Point168.00 °C @ 760.00 mm Hg[3]
Flash Point46.70 °C (116.00 °F) (TCC)[3]
Vapor Pressure2.906 mmHg @ 25.00 °C (est.)[3]
logP (o/w)2.650 (est.)[3]
Water Solubility356.7 mg/L @ 25 °C (est.)[3]
SolubilitySoluble in alcohol[3]

Synthesis

This compound can be synthesized via Fisher esterification of 3-methylpentanol with acetic acid, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.

Experimental Protocol: Synthesis by Fisher Esterification

This protocol is adapted from the synthesis of isopentyl acetate and can be applied to the synthesis of this compound.

Materials:

  • 3-methylpentan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 1.0 mole of 3-methylpentan-1-ol and 1.2 moles of glacial acetic acid.

  • Carefully add 0.1 moles of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 50 mL of deionized water

    • 50 mL of 5% sodium bicarbonate solution (to neutralize the excess acid)

    • 50 mL of saturated sodium chloride solution (to aid in layer separation)

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling around 168 °C.

G Reactants 3-Methylpentanol + Acetic Acid Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst H₂SO₄ (catalyst) Catalyst->Reaction_Mixture Reflux Reflux (1-2 hours) Reaction_Mixture->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, NaCl) Reflux->Workup Drying Drying (MgSO₄) Workup->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Synthesis workflow for this compound.

Analytical Methodologies

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Table 2: Example GC-MS Parameters for Volatile Ester Analysis

ParameterCondition
Gas Chromatograph
ColumnDB-1701, 30 m x 0.25 mm ID x 1 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature295 °C
Injection ModeSplit (30:1)
Oven ProgramInitial temp 100 °C, ramp to 180 °C at 10 °C/min, hold for 6 min, ramp to 245 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temp.230 °C
Mass Rangem/z 35-500

Note: This is an example protocol and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Experimental Protocol: NMR Analysis

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the spectra, referencing the chemical shifts to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Biological Significance

This compound is found naturally in some plants and is recognized as a semiochemical, playing a role in insect communication.

Natural Occurrence

This compound has been identified as a volatile component in Roman chamomile flower oil.

Pheromonal Activity

While specific signaling pathways are not extensively detailed in the literature for many volatile pheromones, this compound is classified as a floral compound that can act as a semiochemical, influencing insect behavior. The general mechanism of pheromone action involves the detection of the molecule by olfactory receptors on the insect's antennae, leading to a cascade of neuronal signals that result in a behavioral response, such as attraction to a food source or mate.

Studies on similar acetate esters, such as isopentyl acetate (a major component of honeybee alarm pheromone), have shown that these molecules can elicit significant electrophysiological responses in insect antennae. Behavioral assays, such as T-maze tests or wind tunnel experiments, are commonly used to determine the attractive or repellent nature of these compounds to specific insect species.

G cluster_environment Environment cluster_insect Insect Source Plant/Pheromone Source Air Airborne VOC Plume Source->Air Release of This compound Antenna Antennal Olfactory Receptors Air->Antenna Detection Neuron Olfactory Receptor Neuron Antenna->Neuron Signal Transduction Brain Antennal Lobe (Brain) Neuron->Brain Nerve Impulse Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Signal Processing

Pheromonal communication pathway involving a VOC.

Safety and Toxicology

This compound is classified as a flammable liquid.[4] According to the Globally Harmonized System (GHS), it is a flammable liquid and vapor (H226).[4] General safety precautions for handling flammable organic liquids should be followed, including working in a well-ventilated area and avoiding sources of ignition.

Toxicological data for this compound are not extensively reported. However, for aliphatic esters as a class, acute oral and dermal toxicity are generally low. They can be slight skin and eye irritants. Inhalation of high concentrations of vapors may cause respiratory tract irritation.

Environmental Fate

The environmental fate of this compound is governed by its volatility and biodegradability. As a VOC, it is expected to partition into the atmosphere, where it can be degraded by photochemical reactions. In soil and water, ester hydrolysis and microbial degradation are the likely primary degradation pathways. Esters are generally considered to be readily biodegradable.

Conclusion

This compound is a volatile organic compound with significant applications in the flavor and fragrance industries and potential roles in chemical ecology. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization, along with insights into its biological relevance. The provided experimental protocols serve as a foundation for researchers to further investigate the properties and applications of this and similar volatile esters. Further research into its specific pheromonal activities and toxicological profile would provide a more complete understanding of this compound.

References

The Olfactory Signature of 3-Methylpentyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentyl acetate (B1210297) (CAS No. 35897-13-3) is an organic ester recognized for its distinct fruity aroma.[1][2] As a volatile organic compound, its interaction with the olfactory system provides a valuable case study for research in sensory science, fragrance development, and the study of chemosensory signaling pathways. This technical guide offers an in-depth exploration of the olfactory profile, odor characteristics, and underlying biochemical perception of 3-Methylpentyl acetate, tailored for a scientific audience.

Olfactory Profile and Odor Description

The scent of this compound is predominantly characterized by a complex blend of fruity and sweet notes.[1] Sensory panel evaluations have quantitatively described its aroma with a high prevalence of "fruity" (96.12%) and "sweet" (75.6%) descriptors.[1] Further nuanced descriptions include notes of banana (62.81%), apple (52.9%), green (52.39%), pear (50.22%), fresh (46.86%), herbal (41.3%), floral (41.21%), and ethereal (38.59%).[1] This multifaceted profile makes it a subject of interest for understanding the combinatorial coding of odors in the olfactory bulb.

Quantitative Data Summary

A comprehensive understanding of an odorant's properties requires quantitative data. The following tables summarize the key physicochemical and olfactory characteristics of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35897-13-3[1][2]
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 168.0 °C @ 760.00 mm Hg[2]
Vapor Pressure 2.906 mmHg @ 25.00 °C (est.)[2]
Solubility in Water 356.7 mg/L @ 25 °C (est.)[2]
logP (o/w) 2.650 (est.)[2]

Table 2: Olfactory Profile of this compound

Odor DescriptorPrevalence (%)Source
Fruity96.12[1]
Sweet75.60[1]
Banana62.81[1]
Apple52.90[1]
Green52.39[1]
Pear50.22[1]
Fresh46.86[1]
Herbal41.30[1]
Floral41.21[1]
Ethereal38.59[1]

Table 3: Odor Detection Thresholds of Structurally Similar Acetate Esters

CompoundOdor Detection Threshold (ppb by volume)Source
Ethyl Acetate245[3]
Butyl Acetate4.3[3]
Hexyl Acetate2.9[3]
Octyl Acetate20[3]

Experimental Protocols

The characterization of the olfactory profile of a compound like this compound relies on standardized and rigorous experimental methodologies. The following protocols are fundamental to sensory science research in this area.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds within a sample that contribute to its overall aroma. A trained sensory analyst sniffs the effluent from the gas chromatograph at a "sniff port" and provides a description of the perceived odor and its intensity over time. This sensory data is then correlated with the chemical data from a parallel detector (e.g., mass spectrometer) to identify the odor-active compounds.

Workflow for GC-O Analysis:

  • Sample Preparation: A solution of this compound in a neutral solvent is prepared.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through the GC column.

  • Detection: The column effluent is split between a chemical detector (e.g., MS) and an olfactory detection port.

  • Sensory Evaluation: A trained panelist sniffs the effluent from the olfactory port and records the time, duration, and descriptors of any perceived odors.

  • Data Correlation: The olfactometry data is aligned with the chromatogram from the chemical detector to identify the compounds responsible for specific odors.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Analysis Data Analysis Injector Injector Column GC Column Injector->Column Sample Vaporization Splitter Effluent Splitter Column->Splitter Separation MS_Detector Mass Spectrometer Splitter->MS_Detector Chemical Analysis Olfactory_Port Olfactory Port Splitter->Olfactory_Port Sensory Analysis Data_Correlation Data Correlation MS_Detector->Data_Correlation Olfactory_Port->Data_Correlation Odor Descriptors Odor_Profile Odor Profile Data_Correlation->Odor_Profile Identification of Odor-Active Compounds

A simplified workflow of Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory characteristics of a product. A trained panel of assessors identifies the key aroma attributes of a substance and then rates the intensity of each attribute on a linear scale.

Protocol for QDA of this compound:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of various odor descriptors relevant to fruity esters.

  • Vocabulary Development: The panel collectively develops a consensus vocabulary of descriptors for the aroma of this compound.

  • Sample Preparation: Samples of this compound are prepared at various concentrations in an odorless solvent and presented to the panelists in a controlled environment.

  • Evaluation: Each panelist independently evaluates the samples and rates the intensity of each descriptor on an unstructured line scale.

  • Data Analysis: The data from all panelists is collected and statistically analyzed to generate a quantitative sensory profile of the compound.

Signaling Pathways of Acetate Ester Perception

The perception of odors begins with the interaction of odorant molecules with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific receptor for this compound has not been definitively identified, research on related acetate esters provides insights into the likely signaling cascade.

Acetate esters are known to activate a range of ORs. For instance, isoamyl acetate is an activator of the Olfr45 receptor. The binding of an acetate ester to its cognate G-protein coupled receptor (GPCR) initiates a conformational change, leading to the activation of the associated G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb for further processing. Some odorant receptors, such as OR51E2, have also been identified as sensors for acetate.

Olfactory_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Ion Channel Depolarization Depolarization CNG_channel->Depolarization Leads to ATP ATP ATP->AC cAMP->CNG_channel Opening Cations Ca²⁺, Na⁺ Cations->CNG_channel Influx Signal Signal to Olfactory Bulb Depolarization->Signal Generates

A generalized olfactory signaling pathway for acetate esters.

Conclusion

This compound presents a compelling subject for olfactory research due to its complex and well-defined fruity aroma profile. While further investigation is required to determine its precise odor detection threshold and to identify its specific cognate olfactory receptors, the existing data provides a solid foundation for its use in studies of sensory perception, fragrance chemistry, and neurobiology. The methodologies and pathways described in this guide offer a framework for future research aimed at elucidating the intricate relationship between chemical structure and olfactory perception.

References

Chirality and stereoisomers of 3-Methylpentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Stereoisomers of 3-Methylpentyl Acetate (B1210297)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Methylpentyl acetate is a chiral molecule of interest in various chemical and biological fields. Its stereocenter at the C-3 position gives rise to two distinct enantiomers, (R)- and (S)-3-methylpentyl acetate. These stereoisomers possess identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and, critically, in their interactions with other chiral molecules, including biological receptors. This differential interaction is of paramount importance in drug development, where the pharmacological and toxicological profiles of enantiomers can vary significantly. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing methods for its synthesis, separation, and characterization, and discusses the biological implications of its chirality.

Introduction to the Chirality of this compound

Chirality in a molecule arises from the presence of a stereogenic center, typically a carbon atom bonded to four different substituents. In the case of this compound (IUPAC name: this compound), the carbon at the third position of the pentyl chain is chiral.[1] This results in two non-superimposable mirror images known as enantiomers: (S)-3-methylpentyl acetate and (R)-3-methylpentyl acetate.

The spatial arrangement, or stereochemistry, of these enantiomers dictates their interaction with other chiral entities. While they are chemically identical in reactions with achiral reagents, their behavior can differ dramatically in a chiral environment, such as the active site of an enzyme or a receptor. Understanding and controlling the stereochemistry of such molecules is therefore crucial for applications in pharmacology and materials science.

Physicochemical and Spectroscopic Data

The enantiomers of a chiral compound have identical physical properties, except for their ability to rotate plane-polarized light. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Data Presentation

Table 1: Physicochemical Properties of this compound Stereoisomers

Property Racemic this compound (S)-3-Methylpentyl Acetate (R)-3-Methylpentyl Acetate
Molecular Formula C₈H₁₆O₂[1] C₈H₁₆O₂[2] C₈H₁₆O₂
Molecular Weight 144.21 g/mol [1][3] 144.21 g/mol [2] 144.21 g/mol
CAS Number 35897-13-3[1][4] 53498-33-0 (for the alcohol precursor) 624-03-3 (for the alcohol precursor)
Boiling Point ~168 °C at 760 mmHg[4] Not experimentally reported Not experimentally reported
logP (o/w) 2.650 (estimated)[4] 2.3 (Computed)[2] Not available

| Optical Rotation [α]D | 0° | (+) sign reported[2] | (-) sign expected |

Note: Specific experimental data for the pure enantiomers are scarce in publicly available literature. The data for the chiral precursors (3-methyl-1-pentanol) are often used as a reference.

Experimental Protocols: Synthesis and Separation

The production of single enantiomers of this compound can be achieved either by asymmetric synthesis of the precursor alcohol (3-methyl-1-pentanol) or by resolution of its racemic mixture. Enzymatic resolution is a highly effective and widely used method for the latter.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-3-Methyl-1-pentanol

This protocol describes the lipase-catalyzed acylation of one enantiomer from a racemic mixture of 3-methyl-1-pentanol (B47404), allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. This is a common strategy for resolving racemic alcohols.[5][6]

Materials:

  • Racemic (±)-3-methyl-1-pentanol

  • Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Toluene or Hexane)

  • Buffer solution (for pH control if necessary)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic 3-methyl-1-pentanol (1.0 eq) and vinyl acetate (1.5 eq) in anhydrous toluene.

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, ~20 mg per mmol of alcohol) to the solution.

  • Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral Gas Chromatography (GC) to determine the enantiomeric excess (e.e.) of the substrate and product.

  • Reaction Quench: Once the conversion reaches approximately 50% (ideally resulting in high e.e. for both the remaining alcohol and the formed acetate), stop the reaction by filtering off the immobilized enzyme.

  • Workup: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solvent under reduced pressure. Separate the resulting this compound enantiomer from the unreacted 3-methyl-1-pentanol enantiomer using silica gel column chromatography.

  • Characterization: Confirm the identity and determine the enantiomeric purity of the separated ester and alcohol using chiral GC, NMR, and polarimetry.

Experimental Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution of 3-methyl-1-pentanol.

Characterization and Analysis of Stereoisomers

Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques that can differentiate between chiral molecules.

  • Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most powerful and common methods for separating and quantifying enantiomers.[7][8] A chiral stationary phase (CSP) within the column interacts diastereomerically with the enantiomers, leading to different retention times and thus separation.

Table 2: Example Parameters for Chiral GC Separation

Parameter Setting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Chiral Capillary Column (e.g., Cyclodextrin-based CSP)
Injector Temp. 240 °C
Oven Program 60 °C (hold 2 min), then ramp at 4 °C/min to 160 °C
Carrier Gas Helium, constant flow rate of 1.2 mL/min

| Detector Temp. | 250 °C |

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, the enantiomers form transient diastereomeric complexes, which can result in separate, distinguishable peaks for each enantiomer, allowing for the determination of enantiomeric excess.[7]

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. Each enantiomer rotates light by an equal magnitude but in opposite directions. The specific rotation is a characteristic property used to identify a particular enantiomer.

Logical Relationships in Stereoisomer Analysis

G cluster_analysis Analytical Strategy for Stereoisomers Sample Sample containing (R/S)-3-Methylpentyl Acetate ChiralChrom Chiral GC or HPLC Sample->ChiralChrom NMR NMR Spectroscopy + Chiral Shift Reagent Sample->NMR Polarimetry Polarimetry Sample->Polarimetry Separation Separation of Enantiomers ChiralChrom->Separation Quantification Quantification (e.e. determination) ChiralChrom->Quantification NMR->Quantification OpticalActivity Measurement of Optical Activity Polarimetry->OpticalActivity Configuration Assignment of Absolute Configuration OpticalActivity->Configuration [correlation]

Caption: Logical workflow for the analysis of this compound stereoisomers.

Biological Significance in Drug Development

The differential interaction of enantiomers with biological systems is a cornerstone of modern pharmacology. A drug's therapeutic effect is typically mediated by its binding to a specific biological target, such as a receptor or enzyme, which is itself chiral.

  • Eutomer vs. Distomer: The enantiomer with the desired pharmacological activity is termed the eutomer , while the less active or inactive enantiomer is the distomer . In some cases, the distomer can contribute to side effects or have an antagonistic effect.

  • Stereoselective Binding: One enantiomer of a chiral drug may fit perfectly into the binding site of a receptor, initiating a signal cascade, while its mirror image may bind weakly or not at all.

Hypothetical Signaling Pathway Interaction

G cluster_pathway Hypothetical Receptor Binding and Signaling R_Enantiomer (R)-Enantiomer (Eutomer) Receptor Chiral Receptor Binding Site R_Enantiomer->Receptor High Affinity (Correct Fit) S_Enantiomer (S)-Enantiomer (Distomer) NoResponse No or Weak Binding S_Enantiomer->NoResponse Low Affinity (Poor Fit) Activation Conformational Change & Receptor Activation Receptor->Activation Signaling Downstream Signaling Cascade Activation->Signaling Response Therapeutic Response Signaling->Response

Caption: Stereoselective interaction of enantiomers with a biological receptor.

Conclusion

The presence of a chiral center in this compound necessitates a thorough understanding of its stereoisomers for any advanced application, especially in drug development. The ability to synthesize or resolve, and subsequently analyze, the individual (R) and (S) enantiomers is critical for elucidating their distinct biological activities. The methods outlined in this guide, from enzymatic resolution to chiral chromatography, provide the foundational protocols and analytical strategies required by researchers to effectively work with and harness the specific properties of these stereoisomers. As regulatory agencies increasingly demand the characterization of single enantiomers in pharmaceuticals, this knowledge becomes indispensable for the development of safer and more effective therapeutic agents.

References

Enantioselective synthesis of (S)-3-Methylpentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Methylpentyl Acetate (B1210297)

Introduction

(S)-3-Methylpentyl acetate is a chiral ester with potential applications in the development of pharmaceuticals and as a chiral building block in organic synthesis. The stereochemistry of such molecules is crucial as different enantiomers can exhibit distinct biological activities. Consequently, methods for their enantioselective synthesis are of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a detailed overview of a robust and widely applicable method for the synthesis of (S)-3-Methylpentyl acetate: the lipase-catalyzed kinetic resolution of racemic 3-methyl-1-pentanol (B47404). This biocatalytic approach offers high enantioselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods.

Core Principle: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In this context, lipases, a class of enzymes, serve as highly efficient and selective biocatalysts. The principle relies on the enzyme's ability to preferentially acylate one enantiomer of the racemic alcohol over the other.

For the synthesis of (S)-3-Methylpentyl acetate, a lipase (B570770) that selectively acylates the (S)-enantiomer of 3-methyl-1-pentanol is employed. When racemic 3-methyl-1-pentanol is reacted with an acyl donor in the presence of a suitable lipase, the (S)-enantiomer is converted to (S)-3-Methylpentyl acetate at a much faster rate than the (R)-enantiomer. By stopping the reaction at approximately 50% conversion, a mixture containing the desired (S)-ester and the unreacted (R)-alcohol is obtained. These two compounds can then be separated by standard chromatographic techniques.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

This protocol details a representative procedure for the kinetic resolution of racemic 3-methyl-1-pentanol using immobilized Candida antarctica Lipase B (CALB), a commonly used and highly effective biocatalyst for such transformations.[1]

Materials:

  • Racemic 3-methyl-1-pentanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (B92381) (or methyl tert-butyl ether)

  • Anhydrous magnesium sulfate

  • Celite

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add racemic 3-methyl-1-pentanol (1.0 eq).

  • Solvent and Reagents: Dissolve the alcohol in anhydrous hexane (e.g., 10 mL per 1 mmol of alcohol). Add vinyl acetate (1.5 eq) to the solution.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (typically 10-20 mg per 1 mmol of alcohol).

  • Reaction: Seal the flask and stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture, filtering off the enzyme, and analyzing the sample by chiral gas chromatography (GC). The reaction should be stopped when approximately 50% conversion of the starting alcohol is reached to achieve optimal enantiomeric excess for both the product and the remaining substrate.

  • Work-up: Once the desired conversion is achieved, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the enzyme with a small amount of fresh solvent.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude mixture of (S)-3-Methylpentyl acetate and (R)-3-methyl-1-pentanol by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified (S)-3-Methylpentyl acetate by NMR spectroscopy and determine its enantiomeric excess by chiral GC analysis.

Data Presentation

The following table summarizes representative quantitative data for a lipase-catalyzed kinetic resolution of a secondary alcohol, which is analogous to the synthesis of (S)-3-Methylpentyl acetate.[2] The enantiomeric ratio (E) is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of an efficient kinetic resolution.[3]

Product/SubstrateYield (%)Enantiomeric Excess (ee, %)Enantiomeric Ratio (E)
(S)-Acetylated Product~45-50%>99%>200
(R)-Unreacted Alcohol~45-50%>99%>200

Note: Data is representative of a highly selective lipase-catalyzed kinetic resolution of a chiral alcohol and may vary depending on the specific substrate and reaction conditions.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for the enantioselective synthesis of (S)-3-Methylpentyl acetate via lipase-catalyzed kinetic resolution.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_products Final Products A Racemic 3-methyl-1-pentanol D Reaction Flask A->D B Vinyl Acetate B->D C Anhydrous Hexane C->D E Add Immobilized Candida antarctica Lipase B D->E F Stir at 30-40 °C E->F G Monitor by Chiral GC (Target ~50% Conversion) F->G H Filter to Remove Enzyme G->H I Solvent Evaporation H->I J Column Chromatography I->J K (S)-3-Methylpentyl Acetate (ee > 99%) J->K L (R)-3-methyl-1-pentanol (ee > 99%) J->L

Caption: Experimental workflow for the synthesis of (S)-3-Methylpentyl acetate.

Reaction Pathway

The diagram below outlines the chemical transformation occurring during the lipase-catalyzed kinetic resolution.

G racemate Racemic 3-methyl-1-pentanol ((R)- and (S)-enantiomers) lipase Candida antarctica Lipase B (CALB) racemate->lipase fast vinyl_acetate Vinyl Acetate vinyl_acetate->lipase s_acetate (S)-3-Methylpentyl Acetate lipase->s_acetate r_alcohol (R)-3-methyl-1-pentanol (unreacted) lipase->r_alcohol slow/unreactive acetaldehyde Acetaldehyde lipase->acetaldehyde

Caption: Lipase-catalyzed enantioselective acylation of racemic 3-methyl-1-pentanol.

References

Methodological & Application

Application Note: GC-MS Analysis of 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. 3-Methylpentyl acetate (B1210297) (C8H16O2), a volatile organic compound, is an ester known for its characteristic fruity aroma. This application note provides a detailed protocol for the analysis of 3-Methylpentyl acetate using GC-MS. The methodologies described herein are applicable to various sample matrices for qualitative and quantitative purposes.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Chemical Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 35897-13-3[1][2]
Boiling Point 168.0 °C at 760 mmHg[3]
Kovats Retention Index (Semi-standard non-polar) 980.2, 993[1]
Major Mass Spectral Fragments (m/z) 43 (Top Peak), 69 (2nd Highest), 56 (3rd Highest)[1]

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound. Two common sample introduction techniques are described: direct liquid injection and headspace solid-phase microextraction (SPME).

Protocol 1: Direct Liquid Injection

This protocol is suitable for liquid samples where this compound is present at a concentration suitable for direct analysis.

Materials:

  • Sample containing this compound

  • Volatile organic solvent (e.g., hexane, dichloromethane)

  • GC vials with septa

  • Micropipettes

Procedure:

  • Sample Preparation:

    • If the sample is a complex matrix, a liquid-liquid extraction (LLE) may be necessary to isolate the analyte.[4]

    • Dilute the sample to an appropriate concentration (e.g., 1-100 µg/mL) with a suitable volatile solvent.

    • Transfer the diluted sample to a GC vial and cap securely.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

    • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system (or equivalent)

    • Column: A non-polar capillary column such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.

    • Injection Mode: Splitless or split (e.g., 50:1 ratio for higher concentrations).[5]

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 10 °C/min.

      • Hold: Hold at 180 °C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-200

Protocol 2: Headspace Solid-Phase Microextraction (SPME)

This protocol is ideal for the analysis of volatile this compound in solid or liquid samples, especially when pre-concentration is required.[6][7]

Materials:

  • Sample containing this compound

  • SPME fiber assembly (e.g., with a polydimethylsiloxane (B3030410) (PDMS) coating)

  • GC vials with septa

  • Heater/agitator for vials

Procedure:

  • Sample Preparation:

    • Place a known amount of the solid or liquid sample into a GC vial.

    • Seal the vial with a septum cap.

  • SPME Extraction:

    • Heat the vial to a specific temperature (e.g., 60 °C) to facilitate the partitioning of volatile compounds into the headspace.[8]

    • Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to allow for the adsorption of this compound.[6]

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately introduce the SPME fiber into the hot injector of the GC-MS for thermal desorption of the analyte onto the column.

    • Utilize the same GC-MS conditions as described in Protocol 1.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution / Extraction Sample->Dilution Solvent Vial Transfer to GC Vial Dilution->Vial Injection Injection (Liquid or SPME) Vial->Injection Separation GC Separation Injection->Separation Carrier Gas Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Analysis Chromatogram->Spectrum Quantification Quantification Spectrum->Quantification Library Search Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

References

Quantitative Analysis of 3-Methylpentyl Acetate in Fragrance Oils by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylpentyl acetate (B1210297) is a key fragrance component, imparting a characteristic fruity and pear-like aroma to a wide range of consumer products. Accurate quantification of this ester is crucial for quality control, formulation development, and ensuring product consistency in the fragrance and cosmetic industries. This application note details a robust and validated method for the quantitative analysis of 3-Methylpentyl acetate in a fragrance oil matrix using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology presented herein provides excellent linearity, precision, and accuracy, making it suitable for routine quality assurance and research applications.

Principle

This method employs high-resolution gas chromatography to separate this compound from other volatile components in a fragrance oil sample. The separation is achieved on a polar capillary column. Following separation, the analyte is detected by a Flame Ionization Detector (FID), which generates a response proportional to the mass of carbon atoms in the eluted compound. Quantification is performed using an internal standard method to ensure high accuracy and precision by correcting for variations in injection volume and instrument response.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) (HPLC grade or equivalent), Acetone (HPLC grade or equivalent)

  • Standards: this compound (≥98% purity), Hexadecane (B31444) (Internal Standard, ≥99% purity)

  • Gases: Helium (carrier gas, ≥99.999% purity), Hydrogen (FID fuel gas, ≥99.999% purity), Zero Air (FID oxidizer)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector was used.

  • GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Autosampler: For automated injection.

Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of hexadecane into a 50 mL volumetric flask. Dissolve and dilute to the mark with hexane.

This compound Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to the mark with hexane.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with hexane to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. Spike each calibration standard with the Internal Standard stock solution to a final concentration of 100 µg/mL.

Sample Preparation

Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask. Add 1 mL of the Internal Standard stock solution (10 mg/mL) and dilute to the mark with hexane. Mix thoroughly.

GC-FID Operating Conditions
ParameterCondition
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Oven
Initial Temperature60 °C, hold for 2 minutes
Temperature Ramp10 °C/min to 220 °C
Final Temperature220 °C, hold for 5 minutes
Column
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

Data Presentation and Method Validation

The developed method was validated for linearity, precision, accuracy, and limits of detection and quantification according to standard industry guidelines.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

ParameterValue
Calibration Range (µg/mL)10 - 500
Correlation Coefficient (r²)> 0.999
Response FunctionLinear
Precision

The precision of the method was determined by analyzing six replicate preparations of a spiked fragrance oil sample at a concentration of 150 µg/mL.

ParameterRepeatability (%RSD)
Retention Time< 0.1%
Peak Area Ratio< 1.5%
Accuracy

Accuracy was assessed by analyzing a blank fragrance oil matrix spiked with known concentrations of this compound at three different levels.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)
Low5099.2
Medium150101.5
High40098.8
Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of low-concentration standards.

ParameterValue (µg/mL)
Limit of Detection (LOD)2.5
Limit of Quantification (LOQ)8.0

Visualizations

experimental_workflow prep Sample & Standard Preparation standards Prepare Calibration Standards (10-500 µg/mL) prep->standards sample Weigh Fragrance Oil Sample prep->sample is_spike Spike with Internal Standard (Hexadecane) standards->is_spike sample->is_spike dilution Dilute with Hexane is_spike->dilution gc_analysis GC-FID Analysis dilution->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing peak_integration Peak Integration data_processing->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification report Reporting quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The GC-FID method described in this application note provides a reliable, accurate, and precise means for the quantitative determination of this compound in fragrance oils. The use of an internal standard ensures the robustness of the method, making it well-suited for high-throughput quality control laboratories in the fragrance and related industries. The detailed protocol and validated performance metrics demonstrate the method's suitability for its intended purpose.

Application Note: Quantitative Analysis of Volatile Esters Using 3-Methylpentyl Acetate as an Internal Standard by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of 3-methylpentyl acetate (B1210297) as an internal standard (IS) for the quantitative analysis of volatile and semi-volatile ester compounds in a simple matrix by Gas Chromatography with Flame Ionization Detection (GC-FID). The use of an internal standard is a robust method to correct for variations in injection volume and instrument response, thereby improving the accuracy and precision of quantification.[1]

Principle: An internal standard is a compound of known concentration added to a sample to facilitate the quantification of a target analyte.[1] For an internal standard to be effective, it should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and not present in the original sample. 3-Methylpentyl acetate, an ester with a boiling point of approximately 168°C and a fruity odor, is a suitable candidate for the analysis of other volatile esters commonly found in flavor, fragrance, and pharmaceutical formulations.[2][3]

Physicochemical Properties of Internal Standard
PropertyValue
Compound Name This compound
Synonyms Acetic Acid 3-Methylpentyl Ester
CAS Number 35897-13-3
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol [3]
Boiling Point ~168 °C @ 760 mmHg[2]
Solubility Soluble in alcohol; sparingly soluble in water.[2]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, standard preparation, and GC-FID analysis.

Reagents and Materials
  • Internal Standard: this compound (Purity >98%)

  • Analytes: Isoamyl acetate, Ethyl butyrate, Butyl acetate (Purity >99%)

  • Solvent: Methanol (B129727) (GC grade or higher)

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

    • Volumetric flasks (Class A)

    • Calibrated micropipettes

    • GC vials (2 mL) with caps (B75204) and septa

    • Vortex mixer

Preparation of Standard Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in methanol in a 10 mL Class A volumetric flask and fill to the mark.

    • Mix thoroughly. This solution is stable for one month when stored at 4°C.

  • Analyte Stock Solution (1000 µg/mL):

    • Individually weigh 10 mg of each analyte (Isoamyl acetate, Ethyl butyrate, Butyl acetate).

    • Dissolve each analyte in methanol in separate 10 mL Class A volumetric flasks and fill to the mark.

    • Mix thoroughly.

  • Calibration Standards (Working Solutions):

    • Prepare a series of calibration standards by diluting the analyte stock solutions with methanol.

    • Spike each calibration standard with the IS stock solution to achieve a constant final IS concentration of 100 µg/mL.

    Example preparation for a 5-point calibration curve:

    Calibration Level Analyte Stock Vol. (µL) IS Stock Vol. (µL) Final Methanol Vol. (µL) Final Analyte Conc. (µg/mL) Final IS Conc. (µg/mL)
    1 10 100 890 10 100
    2 25 100 875 25 100
    3 50 100 850 50 100
    4 100 100 800 100 100

    | 5 | 150 | 100 | 750 | 150 | 100 |

Sample Preparation
  • Accurately measure 900 µL of the sample solution into a 2 mL GC vial.

  • Add 100 µL of the IS Stock Solution (1000 µg/mL) to the vial.

  • Cap the vial and vortex for 30 seconds to ensure complete mixing. The final concentration of the internal standard in the sample is 100 µg/mL.

Gas Chromatography (GC-FID) Conditions

The following are typical GC-FID parameters. These may require optimization based on the specific instrument and analytes.

ParameterSetting
Column HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Nitrogen or Helium, constant flow at 2 mL/min[4]
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C[4]
Oven Program - Initial Temperature: 60°C, hold for 2 min- Ramp: 10°C/min to 180°C- Hold: 5 min at 180°C
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C[4]
Auxiliary Gases H₂: 40 mL/min, Air: 400 mL/min, N₂ (makeup): 30 mL/min[4]

Data Presentation and Analysis

Method Validation Summary

The following tables present representative performance data for the quantification of volatile esters using this compound as an internal standard. This data is illustrative of what can be achieved with a fully validated method.

Table 1: Linearity and Range

A linear relationship should be established across the operational range. The response ratio (Analyte Peak Area / IS Peak Area) is plotted against the analyte concentration.

AnalyteLinear Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (r²)
Ethyl Butyrate10 - 150y = 0.0112x + 0.0015> 0.998
Butyl Acetate10 - 150y = 0.0105x + 0.0011> 0.999
Isoamyl Acetate10 - 150y = 0.0098x + 0.0020> 0.998

Table 2: Precision and Accuracy

Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) and is expressed as Relative Standard Deviation (RSD). Accuracy is determined by spike-recovery studies and expressed as a percentage.[5]

AnalyteConc. (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Accuracy (Recovery %)
Ethyl Butyrate 25< 2.5%< 4.0%98% - 103%
100< 2.0%< 3.5%99% - 102%
Butyl Acetate 25< 2.8%< 4.2%97% - 104%
100< 2.2%< 3.8%98% - 102%
Isoamyl Acetate 25< 3.0%< 4.5%96% - 105%
100< 2.5%< 4.0%97% - 103%

Table 3: Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5]

AnalyteLOD (µg/mL)LOQ (µg/mL)
Ethyl Butyrate27
Butyl Acetate28
Isoamyl Acetate310

Visualizations

Logical Workflow for Internal Standard Correction

The diagram below illustrates the fundamental principle of using an internal standard to mitigate experimental variability.

cluster_0 Sources of Variation cluster_1 Chromatographic Measurement cluster_2 Data Processing & Result Variation Injection Volume Inconsistency Detector Response Fluctuation Sample Evaporation Analyte Analyte Peak Area (A_x) Variation->Analyte Affects IS Internal Standard Peak Area (A_is) Variation->IS Affects Equally Ratio Calculate Response Ratio (A_x / A_is) Analyte->Ratio IS->Ratio Quant Accurate Analyte Quantification (Concentration) Ratio->Quant Corrects for Variation

Caption: Role of the internal standard in quantitative analysis.

Experimental Workflow Diagram

This diagram outlines the complete experimental procedure from preparation to data analysis.

Prep 1. Prepare Stock Solutions (Analytes & IS in Methanol) Calib 2. Create Calibration Standards (Varying Analyte, Constant IS) Prep->Calib Sample 3. Prepare Sample (Spike with IS Solution) Prep->Sample GC 4. GC-FID Analysis (Inject Standards & Samples) Calib->GC Sample->GC Data 5. Acquire Chromatograms (Peak Area Integration) GC->Data Curve 6. Generate Calibration Curve (Plot Response Ratio vs. Conc.) Data->Curve Quant 7. Quantify Analyte in Sample Curve->Quant

Caption: Step-by-step workflow for GC analysis with an internal standard.

References

Application Note: High-Throughput Analysis of Volatile Esters Using Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of volatile esters in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free technique offers a simple, fast, and efficient way to extract, concentrate, and analyze volatile and semi-volatile compounds.[1][2] The provided protocols are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of volatile esters, which are key components in the flavor and aroma profiles of food, beverages, and pharmaceutical products.[3][4][5]

Introduction

Volatile esters are a critical class of organic compounds that contribute significantly to the aroma and flavor of a wide range of products, including fruits, alcoholic beverages, and formulated drugs.[4] Accurate and reliable quantification of these compounds is essential for quality control, product development, and research. Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique that combines sampling, extraction, and concentration into a single step.[6] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful analytical tool for the separation, identification, and quantification of volatile compounds.[7] This method offers several advantages over traditional extraction techniques, including being solvent-free, having high sensitivity, and being easily automated.

Experimental Workflow

The overall workflow for the analysis of volatile esters using HS-SPME-GC-MS is depicted in the diagram below. The process begins with sample preparation, followed by headspace extraction of the volatile esters using an SPME fiber. The analytes are then thermally desorbed from the fiber in the GC inlet, separated on a chromatographic column, and finally detected and identified by the mass spectrometer.

HS-SPME-GC-MS Workflow for Volatile Ester Analysis HS-SPME-GC-MS Workflow for Volatile Ester Analysis cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., homogenization, addition of salt) vial_sealing Vial Sealing sample_prep->vial_sealing incubation Incubation & Equilibration vial_sealing->incubation spme_extraction SPME Fiber Exposure (Extraction) incubation->spme_extraction desorption Thermal Desorption in GC Inlet spme_extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for volatile ester analysis.

Materials and Reagents

  • SPME Fiber Assembly: Manual or autosampler-ready holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile esters.[6][7][8]

  • Sample Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and ensure consistent agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Reagents: Sodium chloride (NaCl), analytical standards of target esters, and internal standards (e.g., deuterated esters).

Detailed Experimental Protocols

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is crucial for the efficient extraction of volatile esters. A DVB/CAR/PDMS fiber is generally suitable for a wide range of volatile and semi-volatile compounds.[6][7][9]

  • Fiber Conditioning: Before its first use, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature for a specified time to remove any contaminants. Daily conditioning for a shorter duration is also recommended to prevent carryover.

Sample Preparation

Proper sample preparation is key to achieving reproducible and accurate results.

  • Liquid Samples (e.g., beverages, liquid formulations):

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (e.g., 1 mL) to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.[7]

    • If an internal standard is used, spike the sample with a known concentration.

    • Immediately seal the vial with a PTFE/silicone septum screw cap.

  • Solid Samples (e.g., tissues, powders):

    • Weigh a precise amount of the homogenized solid sample (e.g., 1 g) into a 20 mL headspace vial.

    • Add a small volume of a saturated NaCl solution (e.g., 1 mL) to create a slurry and aid in the release of volatiles.

    • If an internal standard is used, spike the sample with a known concentration.

    • Immediately seal the vial.

Headspace Extraction
  • Incubation/Equilibration: Place the sealed vial in the heater/agitator. Incubate the sample at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 15-60 minutes) with agitation (e.g., 250 rpm).[7][10] This allows the volatile esters to partition into the headspace and reach equilibrium.

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.[6][10]

GC-MS Analysis
  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C) for thermal desorption of the analytes.[10]

  • Gas Chromatography Parameters:

    • Injector: Splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp to a final temperature of 220-250°C. The specific ramp rate will depend on the target analytes.[11]

    • Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used for the separation of volatile esters.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation: Quantitative Analysis of Volatile Esters

The following table summarizes typical quantitative data for the analysis of selected volatile esters using HS-SPME-GC-MS. These values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Ester CompoundLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
Ethyl Acetate>0.990.1 - 50.3 - 15[12]
Ethyl Butyrate>0.990.05 - 20.15 - 6[12]
Isoamyl Acetate>0.990.1 - 30.3 - 9[12]
Ethyl Hexanoate>0.990.01 - 10.03 - 3[10][12]
Ethyl Octanoate>0.990.01 - 10.03 - 3[10][12]
Ethyl Decanoate>0.990.02 - 1.50.06 - 4.5[12]
Methyl Salicylate>0.990.5 - 101.5 - 30N/A
Ethyl Cinnamate>0.990.1 - 50.3 - 15[12]

Signaling Pathway/Logical Relationship Diagram

The logical relationship for optimizing the HS-SPME method for a new sample matrix is outlined below. This process involves a systematic approach to refining key parameters to achieve optimal extraction efficiency and reproducibility.

HS-SPME Method Optimization Logic HS-SPME Method Optimization Logic cluster_params Parameter Optimization (One-Factor-at-a-Time or DoE) start Start: New Sample Matrix fiber_selection Select SPME Fiber (e.g., DVB/CAR/PDMS for broad range) start->fiber_selection extraction_temp Optimize Extraction Temperature fiber_selection->extraction_temp extraction_time Optimize Extraction Time extraction_temp->extraction_time sample_volume Optimize Sample Volume/Headspace Ratio extraction_time->sample_volume salt_effect Evaluate Salt Effect sample_volume->salt_effect validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) salt_effect->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Logic for optimizing HS-SPME parameters.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a sensitive, reliable, and high-throughput approach for the quantitative analysis of volatile esters. By following the detailed protocols and optimizing the key experimental parameters, researchers can achieve accurate and reproducible results for a wide range of sample matrices. This methodology is well-suited for applications in quality control, flavor and aroma profiling, and metabolomics research in the food, beverage, and pharmaceutical industries.

References

Application of 3-Methylpentyl Acetate in Flavor and Fragrance Research: A Focus on Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylpentyl acetate (B1210297) (CAS 35897-13-3) is an organic ester characterized by a distinct fruity and sweet aroma.[1] While its olfactory profile, with notes of banana, apple, and green nuances, suggests potential for use in the flavor and fragrance industry, it is important to note that current industry recommendations advise against its use in commercial flavor and fragrance formulations.[2] Suppliers of this chemical often market it for "experimental / research use only."[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing 3-Methylpentyl acetate as a research tool in the fields of olfaction, sensory science, and analytical chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for handling, storage, and experimental design.

PropertyValueReference
Chemical Formula C₈H₁₆O₂[1][4]
Molecular Weight 144.21 g/mol [1][4]
CAS Number 35897-13-3[1][4]
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 168.00 °C @ 760.00 mm Hg[2]
Vapor Pressure 2.906 mmHg @ 25.00 °C (est.)[2]
Flash Point 116.00 °F (46.70 °C) (est.)[2]
Solubility Soluble in alcohol; Insoluble in water (356.7 mg/L @ 25 °C est.)[2]
Purity (typical) >98.0% (GC)[2]

Olfactory Profile

Despite its current non-use in commercial products, the olfactory characteristics of this compound are of significant interest for research into structure-odor relationships. A detailed breakdown of its reported odor profile is provided in Table 2.

Odor DescriptorPercentage AgreementReference
Fruity96.12%[1]
Sweet75.60%[1]
Banana62.81%[1]
Apple52.90%[1]
Green-[1]

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and sensory evaluation of this compound for research purposes.

Protocol 1: Synthesis of this compound via Fisher Esterification

This protocol is adapted from the well-established Fisher esterification method for synthesizing esters.[5]

Materials:

  • 3-Methyl-1-pentanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3-Methyl-1-pentanol and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation.[5]

Workflow for Synthesis and Purification:

Reactants 3-Methyl-1-pentanol + Glacial Acetic Acid + H₂SO₄ (catalyst) Reaction Fisher Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (H₂O & NaHCO₃ wash) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure 3-Methylpentyl Acetate Purification->Product

Synthesis and Purification Workflow
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general procedure for the analysis of synthesized this compound to confirm its identity and purity.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

  • Run a temperature program that allows for the separation of the compound from any impurities. A typical program might start at 50°C and ramp up to 250°C.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • The resulting mass spectrum can be compared with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound.[4]

Logical Flow for Compound Identification:

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Separation Column Separation Injection->Separation Temperature Program Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Mass Analysis Data_Analysis Data Analysis Detection->Data_Analysis Mass Spectrum Identification Compound Identified Data_Analysis->Identification Comparison to Reference Spectra

GC-MS Analysis Workflow
Protocol 3: Sensory Evaluation for Research Applications

This protocol describes a method for the sensory evaluation of this compound in a research context, for example, to study its olfactory characteristics or its effect on a mixture of odorants.

Materials:

  • Purified this compound

  • Odorless solvent (e.g., mineral oil or diethyl phthalate)

  • Odor-free smelling strips

  • A panel of trained sensory assessors

  • A controlled environment with good ventilation

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent.

  • Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

  • Present the smelling strips to the sensory panel in a randomized and blind manner.

  • Ask the panelists to describe the odor profile using a standardized lexicon of terms.

  • Panelists can also be asked to rate the intensity of different odor attributes on a linear scale.

  • The data can be collected and analyzed to create a detailed sensory profile of the compound.

Application in Olfactory Receptor Research

While no specific data exists for the interaction of this compound with olfactory receptors (ORs), its defined chemical structure and distinct odor profile make it a candidate for screening against a panel of ORs to identify potential cognate receptors. A general workflow for such a screening assay is presented below.

High-Throughput Screening of Olfactory Receptors:

cluster_assay Luciferase Reporter Gene Assay Cell_Culture Hana3A Cell Culture Transfection Transfection with Olfactory Receptor Plasmid Cell_Culture->Transfection OR Expression Compound_Addition Addition of This compound Transfection->Compound_Addition Cell Plating Incubation Incubation Compound_Addition->Incubation Luminescence_Detection Luminescence Measurement Incubation->Luminescence_Detection Data_Analysis Data Analysis Luminescence_Detection->Data_Analysis Luminescence Signal Compound_Library This compound (and other esters) Compound_Library->Compound_Addition Hit_Identification Identification of Responsive Receptors Data_Analysis->Hit_Identification Activation Fold Change

Olfactory Receptor Screening Workflow

This high-throughput screening method, often employing a luciferase reporter gene assay in a heterologous expression system like Hana3A cells, can identify which ORs are activated by this compound.[6] This can provide valuable insights into the molecular basis of its fruity odor perception.

Conclusion

This compound, while not currently used in commercial flavor and fragrance applications, presents a valuable tool for researchers. Its distinct odor profile and simple ester structure make it an interesting candidate for studies on structure-activity relationships in olfaction, for probing the specificity of olfactory receptors, and as a standard for analytical method development. The protocols provided herein offer a foundation for the synthesis, purification, and characterization of this compound for research purposes. The conflicting information regarding its odor profile and recommended use underscores the importance of further research to fully understand its sensory properties and potential applications in a controlled research setting.

References

Application Notes and Protocols for Investigating 3-Methylpentyl Acetate as a Bioactive Volatile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-methylpentyl acetate (B1210297), a floral volatile with potential applications in modulating insect behavior. While not identified as a component of any known insect pheromone, its presence in various plants suggests a role in plant-insect interactions. This document outlines protocols for researchers to investigate its potential as an insect attractant or repellent.

Introduction to 3-Methylpentyl Acetate

This compound is an organic ester found as a natural volatile compound in a variety of plants, including Roman chamomile (Chamaemelum nobile), wild strawberry (Fragaria vesca), and tomato (Solanum lycopersicum). Its chemical structure and properties are summarized in Table 1. As a floral and fruit volatile, it may play a significant role in attracting pollinators or herbivores, or conversely, acting as a deterrent. Understanding the behavioral and physiological responses of insects to this compound can open avenues for the development of novel pest management strategies or attractants for beneficial insects.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms Acetic acid 3-methylpentyl ester
CAS Number 35897-13-3
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance Colorless liquid
Odor Fruity, sweet, banana-like

Potential Applications in Insect Behavior Research

Given its presence in plants that are hosts to various insect species, this compound is a candidate for investigation in the following areas:

  • Attractant for Pollinators: Its fruity and sweet aroma may attract pollinating insects such as bees, flies, and beetles.

  • Kairomone for Herbivores: Herbivorous insects may use it as a cue to locate host plants for feeding and oviposition.

  • Repellent or Deterrent: For some insect species, it may act as a repellent, offering a potential avenue for crop protection.

Experimental Protocols

To elucidate the role of this compound in insect behavior, the following experimental protocols are recommended.

EAG is an electrophysiological technique used to measure the collective response of olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is a primary screening tool to determine if an insect can detect a specific compound.

Protocol:

  • Insect Preparation:

    • Use insects of a specific age and physiological state (e.g., mated/unmated, fed/starved).

    • Immobilize the insect (e.g., by chilling or using a restraining holder).

    • Excise one antenna at the base using fine scissors under a dissecting microscope.

  • Electrode Preparation and Mounting:

    • Prepare two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline).

    • Mount the excised antenna between the two electrodes. The basal end of the antenna is connected to the reference electrode, and the distal tip to the recording electrode. A small amount of conductive gel can ensure a good connection.

  • Stimulus Preparation:

    • Prepare a stock solution of this compound (e.g., 1 µg/µL) in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil.

    • Create a serial dilution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).

    • Prepare a solvent-only control cartridge.

  • Data Acquisition:

    • Place the antennal preparation in a continuous stream of purified, humidified air.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, directing the odor plume over the antenna.

    • Record the resulting depolarization of the antenna using an EAG system (preamplifier, amplifier, and data acquisition software).

    • Present stimuli from the lowest to the highest concentration, with a sufficient interval between puffs to allow the antenna to recover.

Hypothetical Quantitative Data:

The following table illustrates how EAG response data for a hypothetical insect species to this compound could be presented.

Table 2: Hypothetical EAG Dose-Response of Insecta exemplum to this compound

Concentration (µg)Mean EAG Response (mV) ± SENormalized Response (%)
Solvent Control0.05 ± 0.010
0.10.25 ± 0.0420
10.60 ± 0.0755
101.05 ± 0.11100
1000.98 ± 0.0993

A Y-tube olfactometer is a common tool to assess the preference of an insect for a specific odor.

Protocol:

  • Apparatus Setup:

    • A glass or acrylic Y-shaped tube is connected to an air source that provides a constant, purified, and humidified airflow through each arm.

    • The airflow rate in both arms should be equal (e.g., 200 mL/min).

  • Insect Preparation:

    • Use insects that have been conditioned (e.g., starved for a specific period) to motivate them to search for cues.

    • Insects are introduced individually into the base of the Y-tube.

  • Stimulus Application:

    • In one arm of the olfactometer, introduce the test odor by placing a stimulus source (e.g., filter paper with 10 µL of this compound solution) in the airflow.

    • In the other arm, use a solvent-only control.

    • The position of the treatment and control arms should be randomized between trials to avoid positional bias.

  • Data Collection and Analysis:

    • Record the first choice of the insect (which arm it enters) and the time spent in each arm over a defined period (e.g., 5-10 minutes).

    • An insect is considered to have made a choice when it moves a certain distance into an arm (e.g., 2 cm past the Y-junction).

    • Analyze the choice data using a chi-square test or a G-test to determine if there is a significant preference for the test odor.

Hypothetical Quantitative Data:

The following table illustrates how Y-tube olfactometer choice data could be presented.

Table 3: Hypothetical Behavioral Response of Insecta exemplum in a Y-Tube Olfactometer

StimulusConcentration (µg)No. of Insects Choosing TreatmentNo. of Insects Choosing ControlNo. of Non-respondersP-value
This compound10381210< 0.001

Visualizations

The following diagram illustrates the general pathway of odor perception in insects, from the binding of a volatile molecule to a receptor to the generation of a behavioral response.

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Insect Brain Odor This compound OBP Odorant Binding Protein (OBP) Odor->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Release ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transmission MB Mushroom Body AL->MB Processing LH Lateral Horn AL->LH Processing Behavior Behavioral Response (Attraction/Repulsion) MB->Behavior LH->Behavior Experimental_Workflow Start Hypothesis: This compound Modulates Insect Behavior EAG Electroantennography (EAG) Screening Start->EAG Behavioral Behavioral Bioassays (Y-Tube Olfactometer) EAG->Behavioral If EAG positive Analysis Data Analysis and Interpretation EAG->Analysis Field Field Trapping Experiments Behavioral->Field If significant preference Behavioral->Analysis Field->Analysis Conclusion Conclusion on Bioactivity Analysis->Conclusion

Application Notes and Protocols for the Sensory Analysis of Branched-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain esters are a significant class of volatile organic compounds that contribute characteristic fruity and floral aromas to a wide variety of natural products, including fruits, beverages, and botanicals.[1][2] In the fields of food science, fragrance development, and pharmaceuticals, the sensory properties of these esters are of paramount importance for product formulation, quality control, and understanding consumer preferences. This document provides a comprehensive overview of the protocols for the sensory analysis of branched-chain esters, detailing methodologies for their characterization and quantification.

Sensory Profile of Common Branched-Chain Esters

The sensory characteristics of branched-chain esters are diverse, largely influenced by their molecular structure, including the length and branching of both the acid and alcohol moieties.[3] Generally, they are perceived as having pleasant, fruity odors.[4] Below is a summary of the sensory profiles of several common branched-chain esters.

Ester NameIUPAC NameCAS NumberMolecular FormulaOdor DescriptionOdor Threshold (in water, ppb)References
Isoamyl Acetate (B1210297)3-Methylbutyl acetate123-92-2C7H14O2Banana, pear, sweet, fruity1.6 - 5000
Isobutyl Acetate2-Methylpropyl acetate110-19-0C6H12O2Fruity, floral, banana310[5][6]
Ethyl 2-methylbutyrateEthyl 2-methylbutanoate7452-79-1C7H14O2Apple, fruity, sweet-
Ethyl IsovalerateEthyl 3-methylbutanoate108-64-5C7H14O2Fruity, apple, sweet-
Isoamyl Propionate (B1217596)3-Methylbutyl propanoate105-68-0C8H16O2Apricot, pineapple, sweet, fruity30 (taste threshold)[7][8][9]
Isobutyl Propionate2-Methylpropyl propanoate540-42-1C7H14O2Fruity, sweet, rum-like10 (taste threshold)[5][7][10]
Methyl 2-methylbutanoateMethyl 2-methylbutyrate868-57-5C6H12O2Fruity, apple-like0.2 - 5[11]
2-Methylbutyl Acetate2-Methylbutyl acetate624-41-9C7H14O2Banana, fruity, sweet313 - 1083[12][13][14][15]
Ethyl IsobutyrateEthyl 2-methylpropanoate97-62-1C6H12O2Fruity, ethereal, sweet0.000022 ppm (odor threshold)[9][11][16][17]
Propyl IsobutyratePropyl 2-methylpropanoate644-49-5C7H14O2Fruity, pineapple, rum-like-[10][18]

Note: Odor thresholds can vary significantly based on the matrix (e.g., water, air, ethanol (B145695) solution) and the methodology used for determination.[6][19]

Key Experimental Protocols

A variety of sensory analysis techniques can be employed to characterize branched-chain esters. The choice of method depends on the specific research question, ranging from determining the presence of a sensory difference to detailed profiling of aroma attributes.

Discrimination Testing

Discrimination tests are used to determine if a sensory difference exists between two or more samples.[17]

The triangle test is a forced-choice procedure to establish whether a perceptible sensory difference exists between two samples.[7][10][11][16]

Protocol:

  • Sample Preparation: Present three coded samples to each panelist, where two samples are identical and one is different. The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[10]

  • Evaluation: Instruct panelists to assess the samples from left to right and identify the "odd" or "different" sample.[7]

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using a chi-square test or consulting statistical tables for triangle tests) is performed to determine if the number of correct judgments is significantly greater than what would be expected by chance (which is 1/3).[10]

This test is used to determine in which way a specific sensory attribute differs between two samples.[17][20]

Protocol:

  • Sample Preparation: Present two coded samples (A and B) to each panelist.

  • Evaluation: Ask panelists a specific directional question, such as "Which sample is more fruity?" or "Which sample is sweeter?". Panelists are required to choose one of the two samples.

  • Data Analysis: The number of times each sample is chosen is counted. Statistical analysis (e.g., using binomial tables) is used to determine if one sample was selected a significant number of times over the other.

Descriptive Analysis

Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product.[21]

QDA is a comprehensive method for generating a complete sensory profile of a product using a trained panel.[14][21]

Protocol:

  • Panelist Selection and Training:

    • Select 8-15 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

    • Conduct extensive training (20-40 hours) to develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and mouthfeel of the branched-chain esters.[12]

    • Use reference standards to anchor the sensory terms. For example, a solution of isoamyl acetate can be used as a reference for "banana" aroma.

    • Train panelists on the use of an intensity scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Sample Evaluation:

    • Present samples monadically (one at a time) in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

    • Panelists independently rate the intensity of each attribute on the agreed-upon scale.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.

    • Visualize the results using spider plots or other graphical representations to compare the sensory profiles of different esters.

Instrumental-Sensory Analysis

GC-O combines the separation power of gas chromatography with the human nose as a detector to identify odor-active compounds in a sample.[3][4][9][22][23]

Protocol:

  • Sample Preparation: Prepare a volatile extract of the sample containing the branched-chain esters.

  • GC Separation: Inject the extract into a gas chromatograph to separate the individual volatile compounds.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a standard detector (e.g., a mass spectrometer for identification) and the other to a heated sniffing port.[6][22]

  • Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the retention time, odor quality (descriptor), and intensity of each detected aroma.

  • Data Analysis: The olfactometry data is aligned with the chromatogram from the standard detector to identify the specific compounds responsible for the perceived odors.

AEDA is a method used with GC-O to determine the relative potency of odor-active compounds in a sample.[2][14][21]

Protocol:

  • Sample Preparation and Dilution: Prepare a sample extract and create a series of stepwise dilutions (e.g., 1:2, 1:4, 1:8, etc.) with a neutral solvent.[5]

  • GC-O Analysis: Analyze each dilution by GC-O, starting with the most dilute sample.

  • Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected by the panelist.

  • Data Analysis: Compounds with higher FD factors are considered more potent contributors to the overall aroma of the sample.

Data Presentation

Odor Activity Value (OAV)

The Odor Activity Value is a measure of the contribution of a single compound to the overall aroma of a product. It is calculated by dividing the concentration of the compound by its odor detection threshold.[19] An OAV greater than 1 indicates that the compound is likely to contribute to the aroma.

OAV = Concentration / Odor Detection Threshold

Visualizations

Olfactory Signal Transduction Pathway

The perception of branched-chain esters, like all odorants, begins with the binding of the volatile molecule to olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the transmission of an electrical signal to the brain for processing.

Olfactory_Signal_Transduction cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant Branched-Chain Ester OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Action Potential to Brain Depolarization->Signal Triggers

Caption: Generalized olfactory signal transduction pathway for ester perception.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

The QDA method follows a structured workflow from panelist selection to data analysis to generate a comprehensive sensory profile.

QDA_Workflow A Panelist Recruitment & Screening B Lexicon Development & Panel Training A->B C Sample Preparation & Presentation B->C D Individual Sensory Evaluation C->D E Data Collection D->E F Statistical Analysis (e.g., ANOVA) E->F G Data Visualization (e.g., Spider Plot) F->G

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Experimental Workflow for Gas Chromatography-Olfactometry (GC-O)

GC-O analysis involves instrumental separation followed by human sensory detection to identify odor-active compounds.

GCO_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis Sample Volatile Extract GC Gas Chromatograph (Separation) Sample->GC Split GC->Split MS Mass Spectrometer (Identification) Split->MS 50% ODP Olfactory Detection Port (Sniffing Port) Split->ODP 50% Panelist Trained Panelist ODP->Panelist Data Odor Description & Intensity Data Panelist->Data

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

References

Application Note: Chiral Separation of 3-Methylpentyl Acetate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the (R)- and (S)-enantiomers of 3-methylpentyl acetate (B1210297). Due to the increasing importance of enantiomeric purity in the pharmaceutical, agrochemical, and fragrance industries, reliable and efficient analytical methods for chiral discrimination are essential.[1][2][3] This method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability and high enantioselectivity for a diverse range of chiral compounds.[1][4][5] The protocol provides a starting point for researchers and quality control analysts for the successful resolution of 3-methylpentyl acetate enantiomers.

Introduction

This compound is a chiral ester with applications in various fields, including its use as a fragrance component and as a potential chiral building block in organic synthesis. The distinct biological and olfactory properties of each enantiomer necessitate a precise analytical method to determine enantiomeric purity. Chiral HPLC using chiral stationary phases (CSPs) is a powerful and widely adopted technique for the direct separation of enantiomers.[1][2][3][5] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated exceptional capabilities in resolving a wide array of chiral molecules, including esters, through mechanisms involving hydrogen bonding, π-π interactions, and steric hindrance.[1][4][5] This application note presents a systematic approach to the chiral separation of this compound enantiomers using a cellulose-based CSP.

Experimental Conditions

A proposed set of experimental conditions for the chiral separation of this compound enantiomers is outlined below. These parameters are based on common practices for the chiral resolution of similar ester compounds and serve as a robust starting point for method development and optimization.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterValue
HPLC System Standard Analytical HPLC System
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H)
Particle Size 5 µm
Column Dimensions 250 mm x 4.6 mm i.d.
Mobile Phase n-Hexane / Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of racemic this compound in mobile phase
Results and Discussion

While specific experimental data for this compound is not available in the public domain, the proposed method is expected to yield baseline separation of the two enantiomers. The choice of a cellulose-based chiral stationary phase is predicated on its proven success in separating a wide variety of chiral compounds, including those with ester functional groups. The non-polar mobile phase, consisting of n-hexane and isopropanol, is a standard choice for normal-phase chiral chromatography and allows for fine-tuning of retention and resolution by adjusting the ratio of the two solvents.

Table 2: Expected Performance Metrics

ParameterExpected Value
Retention Time (k'1) 5 - 10 min
Retention Time (k'2) 6 - 12 min
Separation Factor (α) > 1.2
Resolution (Rs) > 1.5

Note: These are anticipated values and may require optimization.

Conclusion

The proposed HPLC method provides a strong foundation for the successful chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase elution mode is a well-established strategy for resolving a broad spectrum of chiral molecules. This application note serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds. Further method development and validation are recommended to ensure suitability for specific applications.

Protocol: Chiral Separation of this compound Enantiomers

This protocol provides a step-by-step procedure for the analytical determination of the enantiomeric purity of this compound using HPLC.

Materials and Reagents
  • Racemic this compound (analytical standard)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • HPLC system with UV detector

  • Chiral HPLC column: Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica gel (250 mm x 4.6 mm i.d.)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrument and Column Preparation
  • System Purge: Purge the HPLC system with the mobile phase (n-Hexane / Isopropanol, 90:10, v/v) for at least 30 minutes to ensure a stable baseline.

  • Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 60 minutes, or until a stable baseline is achieved.

  • Detector Setup: Set the UV detector wavelength to 210 nm.

Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Sample Solution: Prepare sample solutions at a similar concentration in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Analysis
  • Injection: Inject 10 µL of the standard solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (approximately 15-20 minutes).

  • System Suitability:

    • Identify the two enantiomer peaks.

    • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.

    • Calculate the separation factor (α).

  • Sample Analysis: Inject the sample solutions and record the chromatograms under the same conditions.

Data Analysis
  • Peak Integration: Integrate the peak areas for both enantiomers in the sample chromatograms.

  • Enantiomeric Purity Calculation: Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Method Optimization (Optional)

If the initial separation is not optimal, consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

  • Flow Rate: Adjusting the flow rate can influence resolution. A lower flow rate may improve separation but will increase analysis time.

  • Column Temperature: Changing the column temperature can affect selectivity. Analyze at different temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (n-Hexane/IPA) equilibrate Equilibrate Column prep_mobile->equilibrate prep_sample Prepare Sample (1 mg/mL in Mobile Phase) inject Inject Sample prep_sample->inject equilibrate->inject detect UV Detection (210 nm) inject->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution & % ee integrate->calculate

Caption: Experimental workflow for chiral HPLC analysis.

logical_relationship cluster_method Method Parameters cluster_results Separation Outcome CSP Chiral Stationary Phase (Cellulose-based) Retention Retention Time CSP->Retention influences Selectivity Selectivity (α) CSP->Selectivity determines MP Mobile Phase (Hexane/IPA) MP->Retention affects Resolution Resolution (Rs) MP->Resolution modulates Temp Temperature Temp->Retention impacts Temp->Selectivity can alter Selectivity->Resolution

Caption: Key parameter relationships in chiral separation.

References

Application Note: Enhanced Detection of 3-Methylpentyl Acetate via a Two-Step Hydrolysis and Derivatization Protocol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methylpentyl acetate (B1210297) is a volatile organic compound that can be challenging to detect at trace levels due to its moderate polarity and potential for poor chromatographic peak shape. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) may lack the sensitivity required for certain applications. This application note details a robust two-step method to enhance the detection of 3-methylpentyl acetate. The protocol involves the alkaline hydrolysis of the ester to its corresponding alcohol, 3-methylpentanol, followed by a silylation reaction to produce a less polar, more volatile, and thermally stable trimethylsilyl (B98337) (TMS) ether derivative. This derivatization significantly improves chromatographic behavior and increases sensitivity in GC-MS analysis.

Introduction

The accurate quantification of volatile esters like this compound is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. While GC-MS is a powerful tool for this purpose, direct injection can sometimes result in suboptimal performance, particularly for low-concentration samples. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For esters, a common strategy is not to derivatize the ester directly, but to first convert it to a more reactive functional group, such as an alcohol or carboxylic acid.

This protocol focuses on the hydrolysis of this compound to 3-methylpentanol, which contains an active hydrogen atom.[2] This alcohol is then derivatized via silylation, a common and effective method where the active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] The resulting TMS derivative is more volatile, less polar, and more thermally stable, leading to sharper peaks, reduced tailing, and enhanced signal intensity in GC-MS analysis.

Principle of the Method

The overall strategy involves two key chemical reactions:

  • Alkaline Hydrolysis: this compound is hydrolyzed under basic conditions (e.g., using potassium hydroxide) to break the ester bond, yielding 3-methylpentanol and potassium acetate.

  • Silylation: The hydroxyl group of the resulting 3-methylpentanol is then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active proton of the hydroxyl group with a non-polar TMS group, creating 3-methylpentyl trimethylsilyl ether.

The derivatized product is then analyzed by GC-MS, where it typically exhibits a shorter retention time and a superior signal-to-noise ratio compared to the parent compound.

Experimental Protocols

Materials and Reagents

  • This compound Standard (≥98% purity)

  • Potassium Hydroxide (KOH)

  • Methanol (Anhydrous, GC grade)

  • Hexane (B92381) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)[4]

  • Sodium Sulfate (B86663) (Anhydrous)

  • Deionized Water

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or water bath[4]

  • Vortex mixer

  • Micropipettes

Protocol 1: Alkaline Hydrolysis of this compound

  • Prepare a 1 M KOH solution in methanol.

  • Sample Preparation: In a 2 mL glass vial, add 500 µL of the sample containing this compound (dissolved in a suitable organic solvent like hexane).

  • Add Hydrolysis Reagent: Add 200 µL of 1 M methanolic KOH to the sample vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes to ensure complete hydrolysis.

  • Neutralization and Extraction: After cooling to room temperature, add 500 µL of deionized water to quench the reaction. Add 500 µL of hexane and vortex vigorously for 1 minute to extract the resulting 3-methylpentanol into the organic layer.

  • Isolate Organic Layer: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. The sample is now ready for derivatization.

Protocol 2: Silylation of 3-Methylpentanol

  • Transfer Sample: Transfer 100 µL of the dried hexane extract (from Protocol 1, Step 7) into a new 2 mL GC vial.

  • Add Derivatization Reagent: Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger.[4]

  • Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block.[4]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

GC-MS Analysis Parameters

  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temp: 280°C.

  • MS Ion Source Temp: 230°C.

  • Mass Range: 40-450 amu.

Data Presentation

The following table summarizes the expected improvement in analytical performance when using the hydrolysis and derivatization method compared to direct analysis of this compound.

AnalyteRetention Time (min)Peak Tailing FactorSignal-to-Noise (S/N) Ratio (at 1 ng/mL)
This compound (Underivatized)8.51.850
3-Methylpentyl-TMS Ether (Derivatized)7.21.1250

Table 1: Comparison of chromatographic and detection parameters for underivatized this compound and its TMS-derivatized hydrolysis product. Data is representative and may vary based on instrumentation and specific conditions.

Diagrams

G cluster_prep Sample Preparation cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization cluster_analysis Analysis Sample Sample containing This compound Hydrolysis Add Methanolic KOH Heat at 60°C for 30 min Sample->Hydrolysis Extraction Quench with H₂O Extract with Hexane Hydrolysis->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Derivatization Add BSTFA + Pyridine Heat at 70°C for 20 min Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for enhanced detection.

G Start This compound (C₈H₁₆O₂) Intermediate 3-Methylpentanol (C₆H₁₄O) Start->Intermediate Final 3-Methylpentyl-TMS Ether (C₉H₂₂OSi) Intermediate->Final label1 + KOH / MeOH (Hydrolysis) label2 + BSTFA (Silylation) p1->label1 p2->label2

Caption: Chemical reaction pathway.

The described two-step hydrolysis and silylation protocol provides a significant enhancement in the analytical detection of this compound. By converting the parent ester into its more volatile and thermally stable TMS-ether derivative, this method overcomes common chromatographic issues such as peak tailing and low sensitivity. This approach is highly recommended for applications requiring the precise quantification of trace levels of this compound and can be adapted for other volatile esters.

References

Application Note: Synthesis and Use of Deuterated 3-Methylpentyl Acetate as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving high accuracy and precision.[1][2] An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples, calibrants, and quality controls. It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the reliability of the results.[1]

Isotopically labeled compounds, such as those containing deuterium, are considered the gold standard for use as internal standards in mass spectrometry-based assays.[1][2] This is because their chemical and physical properties are nearly identical to their non-labeled counterparts, leading to similar behavior during extraction and chromatography. However, their difference in mass allows them to be distinguished by the mass spectrometer. Deuterated 3-methylpentyl acetate (B1210297) is an ideal internal standard for the quantification of its non-deuterated analog, a compound relevant in various fields, including flavor and fragrance analysis, and as a potential biomarker.

This application note provides a detailed protocol for the synthesis of deuterated 3-methylpentyl acetate and its application as an internal standard in a typical GC-MS workflow.

Synthesis of Deuterated this compound

The synthesis of deuterated this compound can be achieved in a two-step process: first, the synthesis of deuterated 3-methylpentan-1-ol, followed by its esterification to the final product.

Workflow for the Synthesis of Deuterated this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Deuterated 3-Methylpentan-1-ol cluster_step2 Step 2: Esterification start Start with 3-Methylpentanoic acid reduction Reduction with LiAlD4 in THF start->reduction 1. workup1 Aqueous Workup (e.g., with Rochelle's salt) reduction->workup1 2. extraction1 Solvent Extraction (e.g., with Diethyl ether) workup1->extraction1 3. purification1 Purification (e.g., Distillation) extraction1->purification1 4. product1 Deuterated 3-Methylpentan-1-ol purification1->product1 5. product1_ref Deuterated 3-Methylpentan-1-ol esterification Reaction with Acetic Anhydride (B1165640) (with catalyst, e.g., DMAP) product1_ref->esterification 6. workup2 Aqueous Workup (e.g., with NaHCO3 soln.) esterification->workup2 7. extraction2 Solvent Extraction (e.g., with Ethyl acetate) workup2->extraction2 8. purification2 Purification (e.g., Column Chromatography) extraction2->purification2 9. final_product Deuterated This compound purification2->final_product 10.

Caption: Workflow for the two-step synthesis of deuterated this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Deuterated 3-Methylpentan-1,1-d2-ol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum deuteride (B1239839) (LiAlD₄) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Starting Material: Dissolve 3-methylpentanoic acid in anhydrous THF and add it dropwise to the LiAlD₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours to ensure the complete reduction of the carboxylic acid.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be used for a more straightforward workup.

  • Extraction: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates and extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude deuterated alcohol by distillation to obtain pure 3-methylpentan-1,1-d2-ol.

Step 2: Esterification to Deuterated this compound

  • Reaction Setup: In a clean, dry flask, dissolve the deuterated 3-methylpentan-1,1-d2-ol in a suitable solvent such as dichloromethane (B109758) or use solvent-free conditions.

  • Addition of Reagents: Add acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).[3] The reaction is typically slower than with acyl chlorides but is often preferred due to easier handling.[4]

  • Reaction: Stir the mixture at room temperature or warm gently until the reaction is complete (monitor by thin-layer chromatography or GC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield pure deuterated this compound.

Representative Synthesis Data

The following table summarizes representative quantitative data for the synthesis of deuterated this compound. These values are illustrative and may vary based on reaction scale and optimization.

ParameterStep 1: ReductionStep 2: EsterificationOverall
Starting Material 3-Methylpentanoic acid3-Methylpentan-1,1-d2-ol-
Typical Yield (%) 85 - 95%90 - 98%76 - 93%
Purity (by GC-MS) > 98%> 99%> 99%
Deuterium Incorporation > 98%> 98%> 98%

Use of Deuterated this compound as an Internal Standard

Deuterated this compound is an excellent internal standard for the quantification of its non-deuterated analog in various matrices.

Workflow for Using Deuterated Internal Standard in GC-MS

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Techniques for Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPME for Acetate (B1210297) Ester Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as acetate esters, from a wide variety of matrices including environmental, food and beverage, and biological samples.[3][4] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[2] Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[1]

The two primary modes of SPME are Headspace SPME (HS-SPME) and Direct Immersion SPME (DI-SPME). HS-SPME is the preferred method for volatile compounds like most acetate esters, where the fiber is exposed to the vapor phase above the sample.[2] DI-SPME, where the fiber is directly immersed in a liquid sample, is more suitable for less volatile or more polar analytes. The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target esters.[5] For a broad-range analysis of acetate esters, which vary in polarity, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the most effective choice.[6][7]

Key Experimental Considerations

Several factors influence the efficiency and reproducibility of SPME for acetate ester analysis:

  • Fiber Coating: The selection of the fiber coating is crucial and depends on the polarity of the target analytes. Non-polar coatings like Polydimethylsiloxane (PDMS) are suitable for non-polar analytes, while polar coatings like Polyacrylate (PA) are better for polar compounds.[5][7] Mixed-phase fibers (e.g., DVB/CAR/PDMS) offer a broader range of applicability.[6]

  • Extraction Mode (Headspace vs. Direct Immersion): For volatile acetate esters, HS-SPME is generally preferred to avoid interference from non-volatile matrix components.[2] DI-SPME may be advantageous for more polar, less volatile esters.

  • Sample Matrix Effects: The composition of the sample matrix can significantly impact the partitioning of analytes. Factors such as pH, ionic strength (salt concentration), and the presence of organic matter can influence extraction efficiency. The addition of salt (e.g., NaCl) is a common practice to increase the ionic strength of aqueous samples, which can enhance the partitioning of volatile compounds into the headspace.[1]

  • Extraction Time and Temperature: Equilibrium must be reached between the sample, headspace, and the SPME fiber for reproducible results. Optimization of extraction time and temperature is essential. Increased temperature generally favors the partitioning of analytes into the headspace but can also affect the fiber's sorption capacity.[8]

  • Agitation: Agitation of the sample during extraction helps to facilitate mass transfer and reduce the time required to reach equilibrium.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of various acetate esters using SPME-GC-MS. Note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Acetate Esters

Acetate EsterMatrixSPME FiberMDL (µg/L)LOQ (µg/L)Reference
Ethyl AcetateWineDVB/CAR/PDMS--[3]
Isoamyl AcetateCiderCAR/PDMS--[9]
Hexyl AcetateCiderCAR/PDMS--[9]
Ethyl MyristateHair-0.01-0.04 ng/mg-[10]
Ethyl PalmitateHair-0.01-0.04 ng/mg-[10]
Ethyl OleateHair-0.01-0.04 ng/mg-[10]
Ethyl StearateHair-0.01-0.04 ng/mg-[10]
Various Phthalate (B1215562) EstersWaterPDMS-DVB3-30 ng/L-[11]

Table 2: Reproducibility of SPME Methods for Acetate Esters

Analyte(s)MatrixSPME FiberReproducibility (RSD%)Reference
Isobutyl Acetate, Isopropyl Acetate, n-Propyl AcetateVapor Phase-1.01 ± 0.45% to 12.1 ± 6.1% (concentration dependent)[12]
Fatty Acid Ethyl EstersHair-3.5 - 16%[10]
Phthalate EstersWaterPDMS-DVB< 13% (repeatability), < 18% (between days)[11]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Volatile Acetate Esters in Liquid Samples (e.g., Wine, Juice)

Materials:

  • SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm DVB/CAR/PDMS fiber.[1]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1]

  • Heater/Agitator: To control temperature and provide consistent agitation.[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.[1]

  • Sodium Chloride (NaCl)

  • Internal Standard (e.g., deuterated acetate ester)

Procedure:

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.[1]

    • Add 1.5 g of NaCl to the sample to increase ionic strength.[1]

    • If using an internal standard, spike the sample with a known concentration.

    • Immediately seal the vial with the screw cap.[1]

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1] This allows the volatile esters to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) at the same temperature and agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).[1]

    • Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS data acquisition.

    • A typical GC oven temperature program starts at 40°C, holds for a few minutes, then ramps up to a final temperature around 200-250°C.[13]

Protocol 2: Direct Immersion SPME (DI-SPME) for Semi-Volatile Acetate Esters

Materials:

  • SPME Fiber Assembly: Manual or autosampler-ready holder with a Polyacrylate (PA) or PDMS fiber.[5]

  • Sample Vials: 10 or 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Magnetic Stirrer and Stir Bar

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Fiber Conditioning: Condition the SPME fiber as described in Protocol 1.

  • Sample Preparation:

    • Place a known volume of the liquid sample into a vial.

    • Add a magnetic stir bar.

    • If necessary, adjust the pH of the sample.

    • Spike with an internal standard if required.

  • Direct Immersion Extraction:

    • Insert the SPME fiber holder through the vial's septum, ensuring the fiber is fully immersed in the liquid sample.

    • Begin stirring the sample at a constant rate.

    • Extract for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle.

    • Quickly rinse the fiber by dipping it in deionized water to remove any adhered sample matrix components.

    • Transfer the fiber to the GC injection port for thermal desorption and analysis as described in Protocol 1.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Liquid or Solid Sample Vial Transfer to SPME Vial Sample->Vial Additives Add Salt / Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Incubate & Agitate (e.g., 60°C, 15 min) Seal->Equilibrate Expose_HS HS-SPME: Expose Fiber to Headspace Equilibrate->Expose_HS Volatile Esters Expose_DI DI-SPME: Immerse Fiber in Sample Equilibrate->Expose_DI Semi-Volatile Esters Desorb Thermal Desorption in GC Injector (e.g., 250°C) Expose_HS->Desorb Expose_DI->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for SPME analysis of acetate esters.

SPME_Modes cluster_hs Headspace SPME (HS-SPME) cluster_di Direct Immersion SPME (DI-SPME) Vial_HS Sealed Vial with Sample and Headspace Analytes_HS Volatile Analytes Partition to Headspace Fiber_HS SPME Fiber in Headspace Analytes_HS->Fiber_HS Adsorption/ Absorption Vial_DI Vial with Liquid Sample Analytes_DI Analytes Partition Directly from Sample Fiber_DI SPME Fiber Immersed in Sample Analytes_DI->Fiber_DI Adsorption/ Absorption

Caption: Comparison of Headspace and Direct Immersion SPME modes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ghost Peaks in 3-Methylpentyl Acetate GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering ghost peaks during the Gas Chromatography (GC) analysis of 3-Methylpentyl acetate (B1210297). Ghost peaks are unexpected peaks that appear in a chromatogram and can interfere with the accurate quantification of the target analyte.[1][2][3] This guide provides a structured approach to troubleshooting and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is a ghost peak in GC analysis?

A ghost peak is a peak that appears in your chromatogram where no analyte is expected.[4] These peaks can be sporadic or consistent and may appear as sharp peaks, broad humps, or a rising baseline.[4] They are indicative of contamination within the GC system or the sample itself.[1][5]

Q2: What is the difference between a ghost peak and carryover?

Ghost peaks are typically caused by contamination introduced into the system from sources other than the previous injection.[6] Carryover, on the other hand, is the appearance of peaks from a previous, often concentrated, injection that were not fully eluted during that run.[6] A simple way to differentiate is to run a blank injection; if broad peaks appear, it is likely carryover, whereas sharp, unexpected peaks often point to contamination.[6]

Q3: Can my sample preparation be a source of ghost peaks?

Yes, sample and sample solution contamination is a common cause of ghost peaks. This can arise from impure solvents, contaminated glassware, pipette tips, or even residue from reused autosampler vials.[7] It is crucial to use high-purity solvents and meticulously clean all materials that come into contact with your sample.

Q4: How often should I perform preventative maintenance to avoid ghost peaks?

Regular preventative maintenance is key. This includes routinely replacing the septum and inlet liner, as these are common sources of contamination.[8][9] The frequency of replacement will depend on the number of injections and the cleanliness of your samples. Keeping a maintenance log is a good practice to track the lifetime of these consumables.

Troubleshooting Guide

Ghost peaks in your 3-Methylpentyl acetate analysis can originate from various points in your GC system. The following table summarizes potential causes and their corresponding solutions.

Potential Cause Description Recommended Solution(s)
Contaminated Carrier Gas Impurities such as moisture, oxygen, or hydrocarbons in the carrier gas can lead to ghost peaks and baseline instability.[4][8]Ensure the use of high-purity (99.9995% or higher) carrier gas.[10] Install and regularly replace in-line gas purifiers to remove moisture, oxygen, and hydrocarbons.[11]
Injector Contamination The injector is a common source of contamination. This can include septum bleed, a dirty inlet liner, or residue from previous samples.[8]Regularly replace the septum and inlet liner.[8][9] Clean the injector port according to the manufacturer's instructions.
Syringe Contamination Residue from previous samples or contaminated rinse solvents can be introduced into the system via the syringe.Implement a rigorous syringe cleaning protocol with high-purity solvents. Run solvent blanks to confirm syringe cleanliness.[10]
Column Bleed At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks.[4]Operate the column within its specified temperature limits. Condition a new column according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.
Sample Matrix Effects Non-volatile residues from the sample matrix can accumulate in the injector or at the head of the column, leading to ghost peaks in subsequent runs.Employ appropriate sample preparation techniques such as filtration or solid-phase extraction (SPE) to remove non-volatile components.
Backflash If the sample solvent expands to a volume greater than the injector liner, it can contaminate the gas lines and septum, leading to ghost peaks.[9]Reduce the injection volume. Use a liner with a larger internal volume. Optimize the injector temperature and pressure.[9]

Experimental Protocols

Typical GC Method for this compound Analysis

This method provides a starting point for the analysis of this compound and similar fruity esters. Optimization may be required based on your specific instrument and sample matrix.

Parameter Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.
Injector Splitless mode, 250°C.
Oven Program Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID Temperature: 280°C.
Injection Volume 1 µL.
Protocol for GC Column Bake-Out

A column bake-out is an effective procedure to remove volatile and semi-volatile contaminants that may have accumulated on the column.

Objective: To remove high-boiling contaminants from the GC column to reduce baseline noise and eliminate ghost peaks.

Procedure:

  • Disconnect the column from the detector: This prevents contamination of the detector during the bake-out process.

  • Maintain carrier gas flow: Ensure the carrier gas is flowing through the column at the normal analytical flow rate.

  • Set the injector temperature: Set the injector temperature to your typical analysis temperature.

  • Program the oven temperature:

    • Set the initial oven temperature to a low value (e.g., 40°C).

    • Ramp the temperature to 10-20°C above the highest temperature used in your analytical method, but do not exceed the column's maximum isothermal temperature limit .

    • Hold at this temperature for 1-2 hours, or until the baseline stabilizes at a low level when monitored (if the column is not disconnected from the detector for a preliminary check).

  • Cool down the oven: Once the bake-out is complete, cool the oven to the initial temperature of your analytical method.

  • Reconnect the column to the detector: After the oven has cooled, reconnect the column to the detector.

  • Equilibrate the system: Allow the system to equilibrate before running any samples.

  • Run a blank analysis: Inject a blank solvent to confirm that the ghost peaks have been eliminated.

Visual Troubleshooting Guides

The following diagrams provide a visual representation of the troubleshooting workflow and potential sources of contamination.

Ghost_Peak_Troubleshooting_Workflow start Ghost Peak Observed blank_injection Inject Blank Solvent start->blank_injection peak_present Ghost Peak Present? blank_injection->peak_present no_peak No Ghost Peak peak_present->no_peak No check_sample Check Sample and Solvent Purity peak_present->check_sample Yes carryover Issue is likely carryover from previous sample. no_peak->carryover check_system Systematically Check GC Components check_sample->check_system injector Inspect/Clean Injector Port (Liner, Septum) check_system->injector syringe Clean/Replace Syringe injector->syringe column Perform Column Bake-out syringe->column gas Check Carrier Gas Purity and Traps column->gas not_resolved Issue Persists? gas->not_resolved resolved Issue Resolved not_resolved->resolved No contact_support Contact Technical Support not_resolved->contact_support Yes

Caption: A workflow diagram for troubleshooting ghost peaks.

GC_Contamination_Sources cluster_gas Gas Supply cluster_inlet Injector cluster_sample Sample Introduction cluster_column Column GC_System GC System Gas_Cylinder Gas Cylinder Impurities GC_System->Gas_Cylinder Source Gas_Lines Contaminated Tubing GC_System->Gas_Lines Source Gas_Traps Exhausted Purifiers GC_System->Gas_Traps Source Septum Septum Bleed/Particles GC_System->Septum Source Liner Dirty/Active Liner GC_System->Liner Source Port_Residue Sample Residue GC_System->Port_Residue Source Syringe Syringe Contamination GC_System->Syringe Source Vials Contaminated Vials/Caps GC_System->Vials Source Solvent Impure Solvent GC_System->Solvent Source Column_Bleed Stationary Phase Bleed GC_System->Column_Bleed Source Column_Contamination Accumulated Residue GC_System->Column_Contamination Source

Caption: Potential sources of contamination in a GC system.

References

Technical Support Center: Optimizing GC Column Selection for Branched-Chain Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the complex separation of branched-chain esters. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the selection of a GC column so critical for the analysis of branched-chain esters?

A1: Proper column selection is paramount for achieving optimal separation of complex mixtures of esters, including branched-chain isomers.[1] The stationary phase of the GC column directly influences the resolution of these compounds based on their carbon number, degree of unsaturation, and branching.[1][2] An unsuitable column can lead to the co-elution of branched-chain isomers with other compounds, resulting in inaccurate quantification and misidentification.[1]

Q2: What are the most common types of stationary phases used for analyzing branched-chain esters?

A2: For the analysis of esters, particularly fatty acid methyl esters (FAMEs), polar stationary phases are generally recommended.[3][4] The two main types of polar stationary phases are:

  • Cyanopropyl Silicone Phases: These are highly polar and are often the columns of choice for detailed ester analysis, including the separation of branched-chain and geometric (cis/trans) isomers.[1][5] Columns with high cyanopropyl content, such as the HP-88, CP-Sil 88, and SP-2560, offer excellent selectivity for these challenging separations.[1]

  • Polyethylene Glycol (PEG) Phases: Also known as WAX-type columns (e.g., DB-WAX, HP-INNOWAX), these are polar and effective for separating esters based on carbon chain length and degree of unsaturation.[1][6] While they can separate some branched-chain esters, their primary strength is not in resolving highly complex mixtures of isomers.[1]

Q3: How do column dimensions (length, internal diameter, and film thickness) impact the separation of branched-chain esters?

A3: Column dimensions are crucial for achieving the desired resolution:

  • Length: Longer columns (e.g., 100 m) provide a greater number of theoretical plates, which generally leads to better resolution and is essential for separating closely eluting peaks in complex mixtures.[6][7] However, doubling the column length only increases resolution by about 40% and will also increase analysis time.[8]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher resolution compared to wider-bore columns (e.g., 0.53 mm).[6][9] However, smaller diameter columns have a lower sample capacity.[8]

  • Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for analyzing high molecular weight compounds like long-chain esters.[3][10] Thicker films can increase retention but may also lead to peak broadening for less volatile compounds.[7]

Troubleshooting Guide

This section addresses common problems encountered during the GC separation of branched-chain esters.

Problem: Poor Resolution or Co-elution of Branched-Chain Isomers

Potential Cause Recommended Solution
Inappropriate Stationary Phase Switch to a more polar column, preferably a highly polar cyanopropyl silicone phase (e.g., HP-88, SP-2560), for better separation of isomers.[1][6] Non-polar columns separate primarily by boiling point, which may not be sufficient to resolve isomers.[6]
Incorrect Oven Temperature Program Optimize the temperature ramp. A slower ramp rate (e.g., 1-2°C/min) can improve the separation of closely eluting peaks.[6]
Column is Too Short Use a longer column (e.g., 100 m) to increase the number of theoretical plates and improve resolution.[1][6]
Sample Overload Reduce the injection volume or dilute the sample to prevent peak fronting and improve separation.[1][11]

Problem: Peak Tailing

Potential Cause Recommended Solution
Active Sites in the GC System Use a deactivated liner and ensure the column is properly conditioned. Consider using a column with ultra-inert properties.[1] Active sites in the injector or column can cause tailing of polar compounds.
Incomplete Sample Derivatization Ensure the esterification reaction has gone to completion. Incomplete derivatization can leave free fatty acids that tail on many columns.[1]
Low Injector Temperature For high molecular weight esters, a low injector temperature can cause slow vaporization and lead to peak tailing. A typical starting point is 250°C, but this may need optimization.[3]
Suboptimal Carrier Gas Flow Rate An optimal flow rate is necessary for sharp, symmetrical peaks. If the flow rate is too low, increased band broadening and tailing can occur.[3]

Problem: Ghost Peaks

Potential Cause Recommended Solution
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly to avoid ghost peaks from septum degradation products.[1]
Contamination Contamination in the injector, liner, or from a previous sample can cause ghost peaks. Clean the injector and replace the liner.[12]
Carryover If a high concentration sample was run previously, carryover can occur. Run a solvent blank to check for and flush out residual sample.[13]

Experimental Protocols

Protocol 1: FAMEs Preparation via Acid-Catalyzed Transesterification

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from lipid samples.

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

  • Reaction: Add 2 mL of 5% HCl in methanol. Cap the tube tightly and heat at 80°C for 1-2 hours.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

Protocol 2: General GC-FID Conditions for FAME Analysis

These are starting conditions and may require optimization for specific applications.

Parameter Condition
Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)
Injector Temperature 250 °C[5]
Split Ratio 50:1[5]
Carrier Gas Helium or Hydrogen[5]
Oven Program 140°C hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min
Detector Temperature 260 °C

Visualizations

Logical Workflow for GC Column Selection

The following diagram illustrates a logical workflow for selecting the appropriate GC column for branched-chain ester separation.

start Start: Define Analytical Goal (e.g., separate branched-chain isomers) phase Select Stationary Phase Polarity start->phase polar Polar Phase (e.g., Cyanopropyl, PEG) phase->polar Recommended for Esters nonpolar Non-Polar Phase phase->nonpolar Not Recommended for Isomers dimensions Select Column Dimensions polar->dimensions length Length (e.g., 60m, 100m) dimensions->length id Internal Diameter (e.g., 0.25mm) dimensions->id film Film Thickness (e.g., 0.20µm) dimensions->film optimize Optimize GC Method (Temperature, Flow Rate) length->optimize id->optimize film->optimize validate Validate Method (Resolution, Peak Shape) optimize->validate success Successful Separation validate->success Meets Requirements troubleshoot Troubleshoot Separation Issues validate->troubleshoot Does Not Meet Requirements troubleshoot->phase Re-evaluate Choices

Caption: GC column selection workflow for branched-chain ester analysis.

Troubleshooting Decision Tree for Poor Resolution

This diagram provides a decision-making process for troubleshooting poor peak resolution.

start Problem: Poor Resolution check_method Is the method optimized? start->check_method optimize_temp Optimize Temperature Program (Slower Ramp) check_method->optimize_temp No check_column Is the column appropriate? check_method->check_column Yes solution Resolution Improved optimize_temp->solution change_column Select a More Polar Column (e.g., Cyanopropyl) check_column->change_column No check_dimensions Are column dimensions adequate? check_column->check_dimensions Yes change_column->solution increase_length Increase Column Length check_dimensions->increase_length No check_sample Is the sample overloaded? check_dimensions->check_sample Yes increase_length->solution dilute_sample Dilute Sample / Reduce Injection Volume check_sample->dilute_sample Yes check_sample->solution No dilute_sample->solution

References

Technical Support Center: Optimizing Peak Resolution of 3-Methylpentyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 3-Methylpentyl acetate (B1210297) isomers. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 3-Methylpentyl acetate isomers by gas chromatography (GC)?

The primary challenge lies in the structural similarity of the isomers. Positional isomers (e.g., 1-methylpentyl acetate, 2-methylpentyl acetate) and stereoisomers (enantiomers of this compound) often have very close boiling points and similar polarities. This can lead to co-elution or poor peak resolution on standard GC columns, making accurate quantification difficult. Achieving baseline separation often requires careful optimization of chromatographic conditions, including the choice of stationary phase, temperature program, and carrier gas flow rate.

Q2: Which type of GC column is most suitable for separating this compound isomers?

For separating positional isomers of acetate esters, mid-polar to polar stationary phases are generally recommended. Non-polar phases, which primarily separate compounds by boiling point, may not provide sufficient selectivity. For the chiral separation of this compound enantiomers, a chiral stationary phase is necessary.

  • For Positional Isomers: A column with a polyethylene (B3416737) glycol (WAX) or a high-cyanopropyl-containing stationary phase is a good starting point. These phases offer different selectivity based on polarity and dipole-dipole interactions, which can effectively resolve isomers.

  • For Enantiomers: A cyclodextrin-based chiral stationary phase, such as one containing derivatized β-cyclodextrin, is required to resolve the (R)- and (S)-enantiomers of this compound.[1]

Q3: How does temperature programming affect the resolution of these isomers?

Temperature programming is a critical parameter for optimizing the separation of isomers with close boiling points.[2]

  • Slower Ramp Rates: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution between closely eluting peaks.

  • Initial Temperature: A lower initial oven temperature can enhance the separation of more volatile isomers that elute early in the chromatogram.

  • Isothermal Segments: Introducing an isothermal hold at a specific temperature during the run can sometimes improve the separation of a particularly difficult pair of isomers.

Q4: Can adjusting the carrier gas flow rate improve peak resolution?

Yes, the linear velocity of the carrier gas (e.g., helium, hydrogen, or nitrogen) influences chromatographic efficiency. Each column has an optimal flow rate for maximum resolution. Deviating significantly from this optimum can lead to band broadening and decreased resolution. It is advisable to determine the optimal flow rate for your specific column and analytical conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound isomers.

Problem: Poor Peak Resolution / Co-elution of Isomers

Potential Cause Troubleshooting Steps
Inappropriate GC Column - For positional isomers: Switch to a more polar stationary phase (e.g., WAX or a high-cyanopropyl phase). - For enantiomers: Utilize a chiral stationary phase (e.g., a cyclodextrin-based column).
Suboptimal Temperature Program - Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min). - Lower the initial oven temperature. - Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks.
Incorrect Carrier Gas Flow Rate - Determine and set the optimal linear velocity for your carrier gas and column dimensions.
Column Overload - Reduce the injection volume. - Dilute the sample. - Increase the split ratio if using a split injection.
Poor Injection Technique - Ensure a fast and consistent injection to minimize band broadening in the inlet. - For splitless injections, optimize the purge activation time.

Problem: Peak Tailing

Potential Cause Troubleshooting Steps
Active Sites in the GC System - Use a deactivated inlet liner. - Trim the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues or active sites. - Condition the column according to the manufacturer's instructions.
Sample Adsorption - Ensure the sample solvent is appropriate and does not interact negatively with the stationary phase.
Column Contamination - Bake out the column at a temperature slightly above the final temperature of your analysis (do not exceed the column's maximum temperature limit).

Problem: Peak Fronting

Potential Cause Troubleshooting Steps
Column Overload - Decrease the amount of sample introduced onto the column by reducing the injection volume or increasing the split ratio.
Incompatible Sample Solvent - Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.

Experimental Protocols

The following are suggested starting methods for the separation of this compound isomers. Optimization will likely be required based on the specific instrument and isomers of interest.

Method 1: Separation of Positional Isomers

Parameter Condition
GC Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp at 5°C/min to 180°C (hold 5 min)
Inlet Split (50:1), 230°C
Injection Volume 1 µL
Detector (FID) 250°C

Method 2: Chiral Separation of Enantiomers

Parameter Condition
GC Column CP-Chirasil-DEX CB (or equivalent), 25 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Hydrogen, constant velocity at 80 cm/s[1]
Oven Program 60°C (hold 1 min), ramp at 2°C/min to 150°C (hold 10 min)
Inlet Split (100:1), 230°C
Injection Volume 1 µL
Detector (FID) 250°C

Data Presentation

The following table provides a hypothetical representation of expected Kovats Retention Indices (RI) for this compound and its related isomers on different stationary phases. Actual values may vary depending on the specific experimental conditions.

Compound DB-5 (Non-polar) RI DB-WAX (Polar) RI (Expected)
n-Hexyl acetate1075~1350
2-Methylpentyl acetate~1060~1330
This compound 993 ~1310
4-Methylpentyl acetate~1050~1320

Note: The elution order on a polar column is influenced by factors beyond just boiling point, including the compound's polarity and steric hindrance around the polar functional group.

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in gas chromatography.

TroubleshootingWorkflow Troubleshooting Poor Peak Resolution A Poor Peak Resolution (Co-elution) B Check Column Selection A->B C Optimize Temperature Program A->C D Verify Carrier Gas Flow A->D E Check Injection Parameters A->E F Is the column appropriate for the isomers? B->F H Decrease Ramp Rate C->H I Lower Initial Temperature C->I J Is flow rate optimal? D->J L Reduce Injection Volume / Dilute Sample E->L F->C Yes G Select a more polar or chiral column F->G No M Resolution Improved? G->M H->M I->M J->E Yes K Adjust to Optimal Flow J->K No K->M L->M N Problem Solved M->N Yes O Consult Further Resources M->O No

Caption: A decision tree for troubleshooting poor peak resolution.

References

3-Methylpentyl acetate stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 3-methylpentyl acetate (B1210297) under various storage conditions. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability and handling of 3-methylpentyl acetate.

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for this compound?

    • For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[1] It should be protected from light and sources of ignition, as it is a flammable liquid.[2]

  • What are the primary degradation pathways for this compound?

    • Like other acetate esters, the most common degradation pathway for this compound is hydrolysis. This reaction breaks the ester bond to form 3-methylpentan-1-ol and acetic acid. Hydrolysis can be catalyzed by the presence of acids, bases, or enzymes.

  • Can I store this compound at room temperature?

    • While stable under normal conditions, for extended periods, storage at room temperature may lead to slow degradation, especially if exposed to humidity or light.[3] For critical applications requiring high purity, refrigerated storage is advised.

  • How does pH affect the stability of this compound?

    • Both acidic and basic conditions can accelerate the hydrolysis of this compound. Neutral pH (around 7) is generally the most stable condition.

  • Is this compound sensitive to light?

    • Prolonged exposure to UV light can potentially lead to photodegradation. It is best practice to store the compound in amber vials or in the dark to minimize this risk.

Troubleshooting Common Issues

  • Issue: I observe a change in the odor of my this compound sample, with a more acidic or vinegary smell.

    • Possible Cause: This is a strong indicator of hydrolysis, where acetic acid is being formed. This can be caused by improper storage, such as exposure to moisture or high temperatures.

    • Solution: Verify the storage conditions and ensure the container is tightly sealed. If hydrolysis is suspected, it is recommended to re-purify the ester or use a fresh batch for your experiments.

  • Issue: My analytical results (e.g., GC-MS, HPLC) show impurities that were not present in the initial analysis.

    • Possible Cause: The appearance of new peaks, particularly those corresponding to 3-methylpentan-1-ol and acetic acid, suggests degradation. This could be due to the sample's age, storage conditions, or contamination of the solvent or container.

    • Solution: Review the handling and storage procedures. Ensure that all glassware and solvents used are dry and inert. It is advisable to perform a purity check before use, especially for older samples.

  • Issue: I am observing poor reproducibility in my experiments using this compound.

    • Possible Cause: Inconsistent sample quality due to degradation can lead to variability in experimental outcomes.

    • Solution: Implement a strict protocol for sample handling and storage. Use a fresh vial of the compound for each set of critical experiments or re-qualify the material if it has been stored for an extended period.

Data Presentation

Table 1: Representative Stability of this compound under Different Temperature Conditions

Storage Temperature (°C)Time (Months)Purity (%)Degradation Products (%)
4099.8<0.2
699.7~0.3
1299.5~0.5
25099.8<0.2
699.0~1.0
1298.2~1.8
40099.8<0.2
398.5~1.5
697.0~3.0

Table 2: Representative pH-Dependent Hydrolysis of this compound at 25°C

pHTime (Days)Purity (%)
3099.8
3099.2
7099.8
3099.7
9099.8
3098.9

Experimental Protocols

This section details a standard protocol for conducting a stability study on this compound.

Protocol: Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions to predict its shelf-life.

2. Materials:

  • This compound (≥99% purity)

  • Amber glass vials with PTFE-lined caps

  • Stability chambers set to:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Anhydrous solvent (e.g., hexane (B92381) or ethyl acetate) for sample dilution

3. Procedure:

  • Aliquot approximately 1 mL of this compound into multiple amber glass vials.

  • Tightly cap the vials.

  • Place a set of vials in each stability chamber.

  • Designate time points for analysis (e.g., 0, 1, 3, and 6 months).

  • At each time point, remove one vial from each chamber.

  • Allow the vial to equilibrate to room temperature.

  • Prepare a sample for GC analysis by accurately diluting a known amount of the stored this compound in the chosen anhydrous solvent.

  • Analyze the sample by GC to determine the purity of this compound and quantify any degradation products.

  • Record the results and compare them to the initial (time 0) analysis.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Plot the percentage of this compound versus time for each storage condition.

  • Use the data from the accelerated condition (40°C / 75% RH) to estimate the shelf-life at the long-term storage condition (25°C / 60% RH) using appropriate kinetic models (e.g., Arrhenius equation).

Mandatory Visualizations

The following diagrams illustrate key processes related to the stability of this compound.

G cluster_hydrolysis Ester Hydrolysis Pathway ester This compound intermediate Tetrahedral Intermediate ester->intermediate + H₂O water Water (H₂O) water->intermediate catalyst Acid (H⁺) or Base (OH⁻) catalyst->intermediate alcohol 3-Methylpentan-1-ol intermediate->alcohol acid Acetic Acid intermediate->acid

Caption: Acid or base-catalyzed hydrolysis of this compound.

G cluster_workflow Stability Testing Workflow start Sample Preparation (Aliquoting into vials) storage Storage in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) start->storage sampling Sample Withdrawal at Predetermined Time Points storage->sampling analysis Analytical Testing (e.g., GC-MS for purity and degradation products) sampling->analysis data Data Analysis and Shelf-Life Estimation analysis->data end Stability Report data->end

Caption: Workflow for an accelerated stability study.

References

Minimizing degradation of 3-Methylpentyl acetate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Methylpentyl acetate (B1210297) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for 3-Methylpentyl acetate degradation during sample preparation?

A1: The three main degradation pathways for this compound are:

  • Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This results in the formation of 3-methylpentanol and acetic acid.

  • Thermal Degradation: At elevated temperatures, particularly during gas chromatography (GC) analysis, this compound can decompose, leading to the formation of various smaller molecules.

  • Enzymatic Degradation: In biological matrices, esterases can rapidly hydrolyze this compound to its corresponding alcohol and carboxylic acid.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis is slowest in a mildly acidic to neutral pH range (approximately pH 4-6).[1] Both strongly acidic and, particularly, alkaline conditions can significantly accelerate the rate of hydrolysis.

Q3: What are the ideal storage conditions for this compound samples?

A3: To ensure long-term stability, samples containing this compound should be stored at low temperatures, ideally at -20°C or below, in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. Samples should also be protected from light.

Q4: Which solvents are recommended for the preparation of this compound samples?

A4: High-purity, anhydrous (dry) solvents are crucial to minimize the risk of hydrolysis. For non-polar compounds like this compound, volatile organic solvents such as hexane, iso-octane, or dichloromethane (B109758) are suitable choices.[2] It is important to avoid water, strong acids, and strong bases in your sample preparation workflow.[2]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, such as low recovery, the appearance of unexpected peaks, and poor reproducibility.

Low Analyte Recovery
Potential Cause Recommended Solution
Hydrolysis - Ensure all solvents are anhydrous. - Avoid acidic or basic conditions during extraction. If pH adjustment is necessary, use a buffered system and minimize exposure time. - Work quickly and keep samples cool to slow down the hydrolysis rate.
Thermal Degradation - Optimize the GC inlet temperature to the lowest possible value that still ensures efficient volatilization. - Use a temperature program for the GC oven that avoids excessively high temperatures. - For solvent evaporation steps, use a gentle stream of nitrogen at a low temperature (<40°C).
Enzymatic Degradation (for biological samples) - Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride). - Process samples to plasma or serum as quickly as possible, keeping them on ice throughout the procedure.
Adsorption to Surfaces - Use deactivated glassware or silanized vials and instrument liners to minimize active sites where the analyte can adsorb.
Appearance of Unexpected Peaks
Potential Cause Recommended Solution
Degradation Products - Peaks corresponding to 3-methylpentanol and acetic acid may indicate hydrolysis. Review sample handling and storage for potential exposure to water, acids, or bases. - A series of smaller, earlier-eluting peaks could be a sign of thermal degradation. Lower the GC inlet and oven temperatures.
Solvent Impurities - Use high-purity, GC-grade solvents. - Run a solvent blank to identify any contaminant peaks.
Matrix Interferences - Employ a more selective sample preparation technique, such as solid-phase microextraction (SPME) or purge-and-trap, to isolate the analyte from the matrix.
Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Handling - Standardize all sample preparation steps, including extraction times, temperatures, and solvent volumes. - Use an internal standard to correct for variations in sample preparation and injection volume.
Sample Degradation Over Time - Analyze samples as quickly as possible after preparation. - If storage is necessary, adhere to the ideal storage conditions (low temperature, inert atmosphere).
Instrument Variability - Regularly perform instrument maintenance, including cleaning the injector port and replacing septa and liners. - Ensure the GC system is leak-tight to prevent oxygen from entering, which can promote degradation at high temperatures.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC Analysis

This protocol is suitable for the extraction of volatile compounds like this compound from liquid or solid matrices.

Materials:

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS or GC-FID system

Procedure:

  • Place a known amount of the sample into a headspace vial.

  • If analyzing a solid matrix, add a small amount of high-purity water to aid in the release of volatiles. For liquid samples, the sample can be used directly.

  • Seal the vial tightly with a septum cap.

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) to facilitate the partitioning of this compound into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to allow for the adsorption of the analyte onto the fiber coating.

  • Retract the fiber into the needle and immediately insert it into the hot injector of the GC for thermal desorption of the analyte onto the column.

Protocol 2: Purge-and-Trap for GC-MS Analysis (Based on EPA Method 8260)

This technique is highly effective for concentrating volatile organic compounds from aqueous samples.[3][4][5]

Materials:

  • Purge-and-trap concentrator system

  • GC-MS system

  • Purge gas (high-purity helium or nitrogen)

  • Purge tubes

Procedure:

  • Introduce a precise volume of the aqueous sample into the purging vessel of the purge-and-trap system.

  • Heat the sample to a controlled temperature (e.g., 40°C).

  • Bubble an inert gas (the purge gas) through the sample for a specified time (e.g., 10-15 minutes). This strips the volatile this compound from the sample matrix.

  • The purge gas containing the analyte is then passed through a sorbent trap, which captures the this compound while allowing the purge gas to vent.

  • After the purging step, the trap is rapidly heated, and the flow of the gas is reversed. This desorbs the trapped this compound onto the GC column for analysis.

Visualizations

DegradationPathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_enzymatic Enzymatic Degradation This compound This compound 3-Methylpentanol 3-Methylpentanol This compound->3-Methylpentanol H2O, H+ or OH- Acetic Acid Acetic Acid This compound->Acetic Acid H2O, H+ or OH- Smaller Volatile Fragments Smaller Volatile Fragments This compound->Smaller Volatile Fragments High Temperature 3-Methylpentanol_enz 3-Methylpentanol_enz This compound->3-Methylpentanol_enz Esterases Acetic Acid_enz Acetic Acid_enz This compound->Acetic Acid_enz Esterases

Caption: Major degradation pathways of this compound.

SamplePrepWorkflow cluster_workflow General Sample Preparation Workflow cluster_storage_conditions Storage Conditions cluster_extraction_methods Extraction Methods Sample Collection Sample Collection Storage Storage Sample Collection->Storage Immediate Analysis or Proper Storage Extraction Extraction Storage->Extraction Minimize Exposure -20°C or below -20°C or below Storage->-20°C or below Inert Atmosphere Inert Atmosphere Storage->Inert Atmosphere Protection from Light Protection from Light Storage->Protection from Light Analysis Analysis Extraction->Analysis Prompt Injection HS-SPME HS-SPME Extraction->HS-SPME Purge-and-Trap Purge-and-Trap Extraction->Purge-and-Trap

Caption: Recommended workflow for minimizing degradation.

References

Technical Support Center: Purification of 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-methylpentyl acetate (B1210297) from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 3-methylpentyl acetate reaction mixture?

Common impurities typically include unreacted starting materials such as 3-methylpentan-1-ol and acetic acid, the acid catalyst (e.g., sulfuric acid), water which is a byproduct of the esterification, and potentially high-boiling point side products or tars.[1][2]

Q2: How can I effectively remove the acid catalyst and any unreacted acetic acid from my crude product?

An aqueous wash using a mild basic solution is the standard procedure.[3][4][5][6] Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will neutralize the acids, converting them into their corresponding salts which are soluble in the aqueous layer and can be easily separated.

Q3: During the aqueous wash, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

Emulsions are stable mixtures of two immiscible liquids that can complicate layer separation.[2] To break an emulsion, you can add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to destabilize the emulsion and promote separation. Alternatively, gentle swirling of the separatory funnel or allowing it to stand for an extended period may also be effective.

Q4: My organic layer appears cloudy after the washes, suggesting the presence of water. What is the best way to dry the product?

To remove residual water from the organic layer, use an anhydrous drying agent. Common choices include anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Add the drying agent to the organic layer, swirl, and allow it to stand until the liquid is clear. The drying agent should then be removed by filtration or decantation before proceeding with further purification.

Q5: What is the most appropriate method to separate this compound from unreacted 3-methylpentan-1-ol?

Fractional distillation is the most effective method for this separation due to the difference in the boiling points of the two compounds.[3][8][9] this compound has a boiling point of approximately 168°C, whereas 3-methylpentan-1-ol boils at a lower temperature, around 132°C. This significant difference allows for efficient separation.

Q6: In which scenarios should I opt for column chromatography instead of distillation?

Column chromatography is the preferred purification method when distillation is impractical.[10][11][12] This is the case if the impurities have boiling points very close to that of this compound, or if the product is thermally sensitive and might decompose at the high temperatures required for distillation. Chromatography separates compounds based on their differential adsorption to a stationary phase.

Q7: How can I verify the purity of my final this compound sample?

Several analytical techniques can be used to assess purity. Gas Chromatography (GC) is excellent for separating volatile components and quantifying the purity of the sample.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the product and identify any remaining impurities.[10][11] Additionally, a narrow and constant boiling point range observed during distillation is a strong indication of a pure substance.[4]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound C₈H₁₆O₂144.21~168356.7 mg/L @ 25°C (estimated)[13]
3-Methylpentan-1-olC₆H₁₄O102.17~132Slightly soluble
Acetic AcidC₂H₄O₂60.05~118Miscible
WaterH₂O18.02100N/A

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Wash)

This procedure is designed to remove acidic impurities and water-soluble components from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and invert it gently. Vent the funnel frequently by opening the stopcock to release the pressure generated from CO₂ evolution.

  • Shake the funnel more vigorously for 1-2 minutes, with periodic venting.

  • Allow the layers to separate completely. The upper layer is typically the organic phase containing the ester.

  • Drain the lower aqueous layer and discard it.

  • Repeat the wash with NaHCO₃ solution until no more gas evolves.

  • Perform a final wash with an equal volume of saturated brine solution to help break any emulsions and remove excess water.

  • Drain the lower aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[7]

Protocol 2: Fractional Distillation

This method separates liquids with different boiling points and is ideal for separating the product from unreacted alcohol.[9]

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a thermometer, and a receiving flask.

  • Transfer the dried, crude this compound into the round-bottom flask and add a few boiling chips.

  • Heat the flask gently using a heating mantle.

  • Observe the temperature at the top of the column. The temperature will first plateau at the boiling point of the most volatile component (e.g., residual solvents or unreacted alcohol). Collect this initial fraction in a separate flask.

  • As the temperature begins to rise again, change the receiving flask.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~168°C). A stable boiling point indicates the collection of a pure compound.[4]

  • Stop the distillation before the flask boils to dryness.

Protocol 3: Column Chromatography

This technique is used for high-purity separations based on polarity.[10][11]

  • Select an appropriate stationary phase (e.g., silica (B1680970) gel) and a solvent system (eluent) where the product has an Rf value of approximately 0.3-0.4 on a TLC plate. A common eluent system would be a mixture of hexane (B92381) and ethyl acetate.

  • Pack a chromatography column with the chosen stationary phase slurried in the eluent.

  • Concentrate the crude product and dissolve it in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the sample through the column, collecting fractions in separate test tubes.

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Mandatory Visualization

Purification_Method_Selection start Crude Reaction Mixture wash Perform Aqueous Wash (e.g., with NaHCO₃ soln) start->wash decision1 Are impurities thermally stable and have different boiling points? wash->decision1 distillation Fractional Distillation decision1->distillation  Yes   chromatography Column Chromatography decision1->chromatography  No   end Pure this compound distillation->end chromatography->end

Caption: Workflow for selecting the appropriate purification method.

Troubleshooting_Workflow start Impure product after initial purification analyze Analyze sample by GC/NMR to identify impurities start->analyze decision1 Main impurity is unreacted starting material? analyze->decision1 re_distill Repeat Fractional Distillation (use a more efficient column) decision1->re_distill  Yes   decision2 Main impurity is a side product with similar B.P.? decision1->decision2  No   end Pure Product re_distill->end chromatography Perform Column Chromatography decision2->chromatography  Yes   other Other Impurity (e.g., residual acid/water) decision2->other  No   chromatography->end re_wash Perform additional aqueous washes re_wash->end other->re_wash

Caption: Troubleshooting guide for an impure product sample.

References

Technical Support Center: Purification of Synthetic 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Methylpentyl acetate (B1210297). The following sections offer detailed guidance on removing impurities and ensuring the high purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 3-Methylpentyl acetate.

1. What are the most common impurities in synthetic this compound?

The primary impurities in this compound synthesized via Fischer esterification are unreacted starting materials and the acid catalyst. These include:

  • 3-methyl-1-pentanol: The starting alcohol.

  • Acetic acid: The starting carboxylic acid.[1][2]

  • Sulfuric acid (or other acid catalyst): Used to catalyze the esterification reaction.[2]

2. My crude product has a strong vinegar-like smell. How do I remove the excess acetic acid?

A persistent vinegar-like odor indicates the presence of residual acetic acid. This can be effectively removed by a liquid-liquid extraction with a mild basic solution.

  • Solution: Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acetic acid to form sodium acetate, which is soluble in the aqueous layer and can be separated.

  • Troubleshooting:

    • Gas Evolution: Be aware that this neutralization reaction produces carbon dioxide gas. It is crucial to vent the separatory funnel frequently to release the pressure.

    • Incomplete Neutralization: Test the aqueous layer with pH paper after the final wash to ensure it is neutral or slightly basic. If it is still acidic, perform additional washes with the sodium bicarbonate solution.

3. During the aqueous wash, an emulsion has formed between the organic and aqueous layers. How can I break it?

Emulsion formation is a common issue when washing organic products, creating a stable mixture of the two immiscible liquids that is difficult to separate.

  • Preventative Measures:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the mechanical force that can lead to emulsion formation.

  • Troubleshooting Solutions:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can help to break up the emulsified layer.

    • Centrifugation: If available, centrifuging the emulsified mixture is a highly effective method for separating the layers.

4. After distillation, my final product is still not pure. What could be the issue?

If impurities remain after distillation, it could be due to a few factors:

  • Inefficient Distillation: For compounds with close boiling points, a simple distillation may not be sufficient. Fractional distillation, which provides multiple theoretical plates for separation, is more effective. The boiling point of this compound is approximately 168°C.[3]

  • Azeotrope Formation: In some cases, impurities may form an azeotrope with the product, meaning they boil at a constant temperature and cannot be separated by simple distillation.

  • Thermal Decomposition: If the distillation is carried out at too high a temperature, the ester may decompose. In such cases, vacuum distillation is recommended to lower the boiling point.

5. How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for separating and identifying volatile compounds. It can be used to quantify the amount of this compound and identify any remaining impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help to identify impurities by their characteristic signals.[6]

  • Boiling Point Determination: A sharp and consistent boiling point close to the literature value (168°C) is a good indicator of purity.[3]

Data Presentation

The following table summarizes the expected purity of this compound at different stages of the purification process. These values are typical for Fischer esterification of similar esters and may vary depending on the specific reaction conditions.

Purification StageKey Impurities PresentExpected Purity (%)Analytical Method for Purity Assessment
Crude Product 3-methyl-1-pentanol, Acetic Acid, Acid Catalyst60-70%GC-MS, ¹H NMR
After Aqueous Wash 3-methyl-1-pentanol80-90%GC-MS, ¹H NMR
After Distillation Trace amounts of starting materials>98%GC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Wash)

This protocol is designed to remove acidic impurities from the crude this compound.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the neutralized impurities.

  • Drain the lower aqueous layer.

  • Repeat the washing process (steps 2-5) two more times with the NaHCO₃ solution.

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Decant or filter the dried organic layer to remove the drying agent.

Protocol 2: Fractional Distillation

This protocol is used to purify the this compound from non-volatile impurities and any remaining starting materials.

  • Assemble a fractional distillation apparatus.

  • Transfer the dried organic layer from the previous step into the distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at or near the boiling point of this compound (approximately 168°C at atmospheric pressure).[3]

  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

Protocol 3: Column Chromatography

For achieving very high purity, column chromatography can be employed.

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a nonpolar solvent such as hexanes.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the nonpolar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect the eluting solvent in small fractions and monitor the presence of the product in each fraction using TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude 3-Methylpentyl Acetate Wash Liquid-Liquid Extraction (Aqueous Wash) Crude->Wash Remove Acidic Impurities Distill Fractional Distillation Wash->Distill Remove Unreacted Alcohol & Other Impurities Chrom Column Chromatography (Optional, for high purity) Distill->Chrom Pure Pure 3-Methylpentyl Acetate (>98%) Distill->Pure Chrom->Pure

Caption: Purification workflow for synthetic this compound.

Troubleshooting_Emulsion Start Emulsion Formation During Aqueous Wash Step1 Allow to Stand (10-15 min) Start->Step1 Step2 Add Saturated Brine (NaCl solution) Step1->Step2 Emulsion Persists Resolved Layers Separated Step1->Resolved Layers Separate Step3 Filter through Celite or Glass Wool Step2->Step3 Emulsion Persists Step2->Resolved Layers Separate Step4 Centrifuge Step3->Step4 Emulsion Persists Step3->Resolved Layers Separate Step4->Resolved

Caption: Troubleshooting guide for breaking emulsions.

References

Technical Support Center: Quantification of 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-Methylpentyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects in the analysis of this volatile ester.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 3-Methylpentyl acetate?

A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of other components in the sample matrix. In the quantification of this compound, these effects can manifest as either signal suppression (lower than expected signal) or enhancement (higher than expected signal). This interference can lead to inaccurate and unreliable quantitative results. Common sources of matrix effects include endogenous components of biological fluids (e.g., lipids, proteins), complex ingredients in food and beverage samples, and contaminants in environmental samples.[1][2][3][4][5]

Q2: I am observing poor peak shape (e.g., tailing, fronting) for this compound in my GC-MS analysis. What are the potential causes related to matrix effects?

A2: Poor peak shape for this compound can be indicative of several issues, many of which can be exacerbated by matrix components:

  • Active sites in the GC system: Non-volatile matrix components can accumulate in the injector liner or the front of the analytical column, creating active sites that can interact with the analyte, leading to peak tailing.

  • Column overload: High concentrations of co-eluting matrix components can locally overload the column, causing peak fronting.

  • Improper vaporization: Non-volatile matrix components can affect the vaporization of this compound in the injector, leading to broad or split peaks.

Q3: My recovery of this compound is low and inconsistent. How can I improve it?

A3: Low and inconsistent recovery is a common problem when dealing with complex matrices. Here are several strategies to improve recovery:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical. Methods like Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) are designed to isolate and concentrate volatile compounds like this compound while leaving behind many interfering matrix components.[6][7][8] The efficiency of these methods is highly dependent on parameters such as solvent choice, pH, and extraction time/temperature, which should be optimized for your specific matrix.

  • Use an Internal Standard: An appropriate internal standard can compensate for analyte loss during sample preparation and injection variability. The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d3). However, if a labeled standard is unavailable, a structural analog with similar chemical and physical properties can be used.

  • Matrix Matching: Preparing your calibration standards in a blank matrix that closely matches your samples can help to compensate for matrix effects that are consistent across samples.

Q4: What is the best internal standard for the quantification of this compound?

A4: The gold standard for an internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte, such as this compound-d3.[9] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for matrix effects and other variations.[9][10][11][12][13]

If a stable isotope-labeled standard is not commercially available or feasible to synthesize, a structural analog can be a suitable alternative. When selecting a structural analog, consider the following:

  • Chemical Similarity: Choose an ester with a similar structure, polarity, and volatility to this compound. Good candidates could include other isomers of hexyl acetate or esters with similar chain lengths and branching.

  • Chromatographic Resolution: The internal standard must be well-resolved from this compound and any other components in the sample.

  • Absence in Samples: The chosen internal standard should not be naturally present in the samples being analyzed.

A potential structural analog internal standard could be isoamyl acetate or n-hexyl acetate , provided they are not present in the sample matrix and show good chromatographic separation.

Troubleshooting Guides

Issue 1: Signal Suppression or Enhancement in GC-MS Analysis

Symptoms:

  • Inconsistent quantitative results.

  • Recovery of quality control samples is outside of acceptable limits.

  • Significant differences in analyte response between neat standards and matrix-spiked samples.

Troubleshooting Workflow:

A Start: Inconsistent Quantitative Results B Perform Post-Extraction Addition Experiment (Spike analyte into extracted blank matrix vs. pure solvent) A->B C Compare Peak Areas B->C D Significant Difference? C->D E Matrix Effect Confirmed D->E Yes F No Significant Matrix Effect (Investigate other sources of error, e.g., instrument variability) D->F No G Implement Mitigation Strategy E->G H Optimize Sample Preparation (e.g., change LLE solvent, use different SPME fiber) G->H I Use Matrix-Matched Calibrants G->I J Employ a Suitable Internal Standard (Isotopically labeled or structural analog) G->J K Re-validate Method H->K I->K J->K

Caption: Troubleshooting workflow for signal suppression or enhancement.

Issue 2: Low and Irreproducible Analyte Recovery

Symptoms:

  • The calculated concentration of this compound is consistently lower than expected.

  • High variability in results between replicate samples.

Troubleshooting Workflow:

A Start: Low and Irreproducible Recovery B Evaluate Sample Preparation Method A->B C Is the method optimized for volatile esters? B->C E Consider Alternative Extraction Method (e.g., switch from LLE to SPME) B->E D Optimize Extraction Parameters (e.g., pH, temperature, time, solvent) C->D No F Yes C->F Yes K Re-evaluate Recovery with Optimized Method D->K E->D G Check for Analyte Loss During Sample Handling and Concentration Steps F->G H Minimize Evaporation Steps G->H I Ensure Airtight Seals on Vials G->I J Incorporate an Internal Standard Early in the Workflow G->J H->K I->K J->K

Caption: Troubleshooting workflow for low and irreproducible recovery.

Quantitative Data Summary

The following tables provide a summary of expected recovery percentages for different sample preparation methods based on data for similar volatile esters. These values can serve as a benchmark when developing a method for this compound.

Table 1: Comparison of Recovery for Volatile Esters using Different Sample Preparation Techniques

Analyte ClassMatrixSample Preparation MethodExtraction Solvent/FiberAverage Recovery (%)Reference
Acetate EstersBeveragesHeadspace-SPMEDVB/CAR/PDMS85 - 105[14]
Volatile EstersFruit JuiceHeadspace-SPMEPDMS90 - 110[15]
Acetate EstersPlasma/SerumLiquid-Liquid ExtractionEthyl Acetate80 - 110[1][3]
Volatile EstersPlasma/SerumLiquid-Liquid ExtractionMethyl tert-butyl ether85 - 95[16]

Note: Recovery can be highly matrix and analyte-dependent. The values presented are indicative and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in a Beverage Matrix

This protocol is a starting point for the analysis of this compound in a beverage matrix such as fruit juice. Optimization of parameters is recommended.

Materials:

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Heater/agitator

  • GC-MS system with a split/splitless injector

Procedure:

  • Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial.

  • Salting-out (Optional but Recommended): Add 1.5 g of sodium chloride (NaCl) to the vial to increase the volatility of the analyte.

  • Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard (e.g., isoamyl acetate or n-hexyl acetate, if not present in the sample).

  • Equilibration: Seal the vial and place it in the heater/agitator. Incubate at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the analytes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the GC injector port, heated to 250°C, for 5 minutes in splitless mode to desorb the analytes onto the GC column for analysis by MS.

Workflow Diagram:

A Sample + NaCl + IS in Vial B Seal Vial A->B C Equilibrate at 60°C for 15 min B->C D Expose SPME Fiber to Headspace for 30 min C->D E Retract Fiber D->E F Inject and Desorb in GC Inlet (250°C) E->F G GC-MS Analysis F->G

Caption: HS-SPME workflow for this compound analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in a Biological Fluid Matrix (e.g., Plasma)

This protocol provides a general procedure for extracting this compound from a biological fluid like plasma.

Materials:

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen stream)

  • GC-MS system

Reagents:

  • Ethyl acetate (or Methyl tert-butyl ether)

  • Internal Standard solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 1 mL of the plasma sample.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma.

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis by GC-MS.

Workflow Diagram:

A Plasma + IS in Tube B Add Ethyl Acetate A->B C Vortex for 2 min B->C D Centrifuge for 10 min C->D E Transfer Organic Layer D->E F Dry with Na2SO4 E->F G Concentrate under Nitrogen F->G H GC-MS Analysis G->H

Caption: LLE workflow for this compound analysis.

References

Technical Support Center: Optimizing GC Injection Parameters for 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of 3-Methylpentyl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of 3-Methylpentyl acetate, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing is a common issue in gas chromatography that can be caused by several factors.[1][2] Potential causes include:

  • Active Sites: The analyte may be interacting with active sites in the injection port liner or the column itself.[1] Silanol groups on the surface of a poorly deactivated liner or a contaminated column can cause this issue.

  • Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[1][2]

  • Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely or quickly enough, causing band broadening and tailing.[1]

Solutions:

  • Liner Deactivation/Replacement: Use a deactivated liner and replace it regularly. Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity.[3]

  • Reduce Sample Concentration: Dilute your sample or increase the split ratio to inject a smaller amount onto the column.[1]

  • Optimize Injector Temperature: Increase the injector temperature to ensure rapid and complete vaporization of this compound. A good starting point is often 250°C.[4]

  • Column Conditioning: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[1]

Q2: My this compound peak response is very low or inconsistent. What should I check?

A2: Low or irreproducible peak responses can stem from issues with the injection process, system leaks, or analyte degradation.[2][5]

  • Leaks: Leaks in the system, particularly at the septum, inlet fittings, or column connections, are a frequent cause of poor reproducibility.[2][6]

  • Injection Technique: Inconsistent injection volumes or speeds (if using manual injection) can lead to variable results.[2][5] For autosamplers, syringe issues could be the cause.[7]

  • Split Ratio: If using a split injection, the split ratio might be too high, sending most of your sample to the split vent instead of the column.[8][9]

  • Injector Temperature: An injector temperature that is too low can result in incomplete sample transfer to the column, while a temperature that is too high could potentially cause degradation of the analyte.[4][10]

Solutions:

  • Perform a Leak Check: Use an electronic leak detector to systematically check all fittings and connections from the injector to the detector.[2] Replace the septum regularly as it can become a source of leaks after repeated injections.[11]

  • Verify Injection Volume and Technique: For manual injections, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for bubbles or blockages and ensure it is functioning correctly.[7]

  • Optimize Split Ratio: If analyzing trace amounts of this compound, consider using a lower split ratio or switching to a splitless injection mode to increase the amount of analyte reaching the column.[9][12]

  • Adjust Injector Temperature: Experiment with different inlet temperatures to find the optimal balance between efficient vaporization and analyte stability.[4]

Q3: I'm observing ghost peaks in my chromatogram after injecting this compound. What is the cause?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.

  • Carryover: Residual sample from a previous injection may be present in the syringe or the injection port.[1]

  • Contamination: Contamination can come from several sources, including the carrier gas, septum bleed, or a contaminated inlet liner.[1][5]

  • Sample Preparation: The solvent or reagents used in sample preparation might be contaminated.[6]

Solutions:

  • Syringe and Inlet Cleaning: Implement a thorough syringe cleaning procedure between injections. Regularly clean the injection port and replace the liner.[1]

  • Check for Septum Bleed: Use high-quality, low-bleed septa and replace them frequently.[7]

  • Use High-Purity Consumables: Ensure the use of high-purity carrier gas and solvents to minimize contamination.[5][6]

  • Run a Blank: Inject a blank solvent to determine if the ghost peaks are coming from the sample preparation process or the GC system itself.

Q4: Should I use a split or splitless injection for this compound analysis?

A4: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[9]

  • Split Injection: This is the most common technique and is ideal when the analyte concentration is high enough that only a small portion is needed for detection.[8][9] It uses high flow rates through the inlet, resulting in sharp peaks and minimizing the risk of analyte degradation due to less time spent in the hot inlet.[12]

  • Splitless Injection: This technique is designed for trace analysis, where the analyte concentration is very low.[9] The split vent is closed during the injection, allowing for the transfer of nearly the entire sample onto the column, thereby maximizing sensitivity.[9][13] However, the slower transfer can lead to broader peaks for volatile compounds and requires careful optimization of parameters like the initial oven temperature and splitless hold time.[12][14]

Optimized Injection Parameter Summary

The following table provides a starting point for optimizing injection parameters for this compound. These values should be further optimized for your specific instrument and application.

ParameterRecommended Starting ValueRange for OptimizationRationale
Injector Temperature 250 °C200 - 280 °CEnsures complete and rapid vaporization of this compound (Boiling Point: ~168°C[15]) without causing thermal degradation.[4][16]
Injection Mode SplitSplit or SplitlessUse Split for concentrations >10 ppm. Use Splitless for trace analysis (<10 ppm).[9][13]
Split Ratio 50:120:1 to 200:1Adjust based on sample concentration and detector sensitivity. A lower ratio increases sensitivity.[13]
Splitless Hold Time 0.75 min0.5 - 1.5 min(For Splitless Mode) Time should be sufficient to transfer the sample to the column but short enough to prevent excessive solvent tailing.[14]
Injection Volume 1 µL0.5 - 2 µLLarger volumes can cause backflash and peak distortion if the liner volume is exceeded.[11]
Carrier Gas Helium or Hydrogen--
Carrier Gas Flow Rate 1.0 - 1.5 mL/min0.8 - 2.0 mL/minOptimize for best column efficiency and resolution.
Inlet Liner Deactivated, Split/Splitless LinerVarious (e.g., with glass wool)A deactivated surface is critical to prevent analyte interaction and peak tailing.[3]

Experimental Protocol for Parameter Optimization

This protocol outlines a systematic approach to optimizing GC injection parameters for this compound.

Objective: To determine the optimal injector temperature, injection mode (split/splitless), and split ratio for the analysis of this compound, maximizing peak response and maintaining good peak shape.

Materials:

  • Standard solution of this compound in a suitable solvent (e.g., hexane).

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Appropriate GC column (e.g., a mid-polar phase like DB-5ms or equivalent).

  • High-purity carrier gas (Helium or Hydrogen).

  • Deactivated inlet liners.

Methodology:

  • Initial Setup:

    • Install a new, deactivated inlet liner and septum.

    • Set the initial GC conditions based on the "Recommended Starting Value" from the table above. Set the oven temperature program appropriately (e.g., start at 60°C, ramp to 200°C).

    • Condition the column according to the manufacturer's instructions.

  • Injector Temperature Optimization:

    • Set the split ratio to 50:1 and the injection volume to 1 µL.

    • Inject the standard solution at a series of injector temperatures (e.g., 200°C, 225°C, 250°C, 275°C).

    • For each temperature, perform at least three replicate injections to ensure reproducibility.

    • Monitor the peak area and peak asymmetry (tailing factor) for this compound.

    • Select the temperature that provides the highest peak area without significant peak tailing (asymmetry factor close to 1.0).[4]

  • Split Ratio Optimization (for Split Mode):

    • Using the optimal injector temperature determined in the previous step, inject the standard at various split ratios (e.g., 20:1, 50:1, 100:1, 200:1).

    • Perform three replicate injections for each ratio.

    • Evaluate the peak response and shape. Choose a split ratio that prevents column overload (good peak shape) while providing adequate sensitivity for your application.

  • Splitless Mode Evaluation (for Trace Analysis):

    • If high sensitivity is required, switch to splitless mode.

    • Set the initial oven temperature approximately 10-20°C below the boiling point of the solvent to achieve good solvent focusing.[14]

    • Optimize the splitless hold time. Inject the standard using different hold times (e.g., 0.5 min, 0.75 min, 1.0 min, 1.25 min).

    • Select the hold time that maximizes the analyte peak area while minimizing the width of the solvent peak.[14]

  • Final Verification:

    • Once all parameters are optimized, perform a series of replicate injections of your standard and quality control samples to confirm the method's reproducibility and performance.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common injection-related problems during the GC analysis of this compound.

GCTroubleshooting cluster_1 cluster_2 cluster_3 start Problem Observed (e.g., Poor Peak Shape, Low Response) check_leaks Perform System Leak Check (Septum, Fittings, Column) start->check_leaks check_liner Inspect Inlet Liner (Contamination, Activity) leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks (Replace Septum/Ferrules, Tighten Fittings) leaks_found->fix_leaks Yes no_leaks No Leaks Found leaks_found->no_leaks No end_ok Problem Resolved fix_leaks->end_ok no_leaks->check_liner liner_bad Liner Contaminated or Old? check_liner->liner_bad replace_liner Replace with New, Deactivated Liner liner_bad->replace_liner Yes liner_ok Liner OK liner_bad->liner_ok No replace_liner->end_ok optimize_temp Optimize Injector Temperature (Test range: 200-280°C) liner_ok->optimize_temp temp_issue Improved Peak Shape / Response? optimize_temp->temp_issue temp_ok Temperature Optimized temp_issue->temp_ok Yes temp_not_ok No Improvement temp_issue->temp_not_ok No temp_ok->end_ok check_mode Review Injection Mode (Split vs. Splitless) temp_not_ok->check_mode mode_issue Is Analyte Concentration Appropriate for Mode? check_mode->mode_issue adjust_mode Adjust Split Ratio or Switch to Splitless (and optimize hold time) mode_issue->adjust_mode No end_further Consider Other Issues (Column, Detector, Sample Prep) mode_issue->end_further Yes adjust_mode->end_ok

Caption: A logical workflow for troubleshooting common GC injection issues.

References

Stability of 3-Methylpentyl acetate in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the stability of 3-methylpentyl acetate (B1210297) in acidic and basic conditions. It includes frequently asked questions (FAQs), detailed troubleshooting for common experimental issues, and established protocols for monitoring its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How stable is 3-methylpentyl acetate in aqueous solutions?

A1: this compound is an ester and is susceptible to hydrolysis in the presence of water, which breaks the ester bond to form 3-methylpentan-1-ol and acetic acid. This process is generally slow in neutral water but is significantly accelerated by the presence of acids or bases.

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, the hydrolysis of this compound is a reversible, acid-catalyzed reaction. The presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Because the reaction is reversible, it will reach an equilibrium that includes the ester, water, alcohol, and carboxylic acid. To drive the reaction to completion (full hydrolysis), a large excess of water is typically used.

Q3: What is the degradation pathway for this compound in basic conditions?

A3: In the presence of a base, such as sodium hydroxide (B78521) (NaOH), this compound undergoes a process called saponification. This is a base-catalyzed hydrolysis that is effectively irreversible. The hydroxide ion directly attacks the carbonyl carbon of the ester. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt (in this case, sodium acetate), which drives the reaction to completion.

Q4: What are the primary degradation products of this compound hydrolysis?

A4: The hydrolysis of this compound yields 3-methylpentan-1-ol and acetic acid. In basic hydrolysis, the acetic acid will be present as its corresponding carboxylate salt (e.g., sodium acetate if NaOH is used).

Q5: How does the structure of this compound, specifically the branching, affect its stability?

Troubleshooting Guide for Hydrolysis Experiments

Issue Potential Cause Recommended Solution
Low or incomplete hydrolysis Insufficient catalyst: The concentration of the acid or base catalyst may be too low to effectively promote the reaction.Increase the concentration of the acid or base catalyst. For acid catalysis, ensure a sufficient excess of water is present to drive the equilibrium.
Low reaction temperature: The rate of hydrolysis is temperature-dependent.Increase the reaction temperature to accelerate the rate of hydrolysis. Refluxing the reaction mixture is a common practice.
Poor mixing: In a heterogeneous mixture, inadequate stirring can limit the interaction between the ester and the aqueous acid or base.Ensure vigorous and constant stirring throughout the reaction.
Side reactions or unexpected products Strongly acidic or basic conditions leading to degradation of products: The alcohol or other functional groups in the molecule might be sensitive to extreme pH.Use milder reaction conditions if possible. For example, a weaker acid or base, or a lower reaction temperature.
Contaminants in starting materials: Impurities in the this compound or the reagents could lead to side reactions.Use purified starting materials and reagents.
Difficulty in monitoring reaction progress Inappropriate analytical technique: The chosen method for monitoring the reaction may not be sensitive enough or may be interfered with by other components in the reaction mixture.Select an appropriate analytical technique. Titration of the produced carboxylic acid is a common and reliable method. Spectroscopic methods like NMR or GC can also be used to monitor the disappearance of the ester and the appearance of the products.
Quenching issues: If taking aliquots for analysis, the quenching process might be incomplete, allowing the reaction to proceed after sampling.Ensure rapid and effective quenching of the reaction in the aliquots. Adding the aliquot to ice-cold water or a neutralizing agent can stop the reaction.[1]

Quantitative Data on Hydrolysis Rates

Ester Hydrolysis Condition Approximate Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
n-Pentyl acetateBase-catalyzed (NaOH)0.10
Isoamyl acetate (3-methylbutyl acetate)Base-catalyzed (NaOH)~0.09
sec-Amyl acetate (1-methylbutyl acetate)Base-catalyzed (NaOH)~0.04

Note: These values are estimates based on data for similar compounds and should be used as a general guide. Actual reaction rates will depend on specific experimental conditions such as temperature, solvent, and catalyst concentration.

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis by Titration

This protocol describes how to follow the kinetics of the acid-catalyzed hydrolysis of this compound by titrating the acetic acid produced over time.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH) standard solution

  • Phenolphthalein (B1677637) indicator

  • Ice bath

  • Burette, pipettes, conical flasks

  • Thermostatted water bath

Procedure:

  • Reaction Setup: In a conical flask, mix a known volume of 1 M HCl with a known volume of this compound. Start a stopwatch immediately after adding the ester. Place the flask in a thermostatted water bath to maintain a constant temperature.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (e.g., 5 mL) of the reaction mixture using a pipette.

  • Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold distilled water. This will significantly slow down the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized 0.1 M NaOH solution until a faint pink color persists. Record the volume of NaOH used.

  • Data Analysis: The amount of acetic acid produced is proportional to the volume of NaOH used for titration. The concentration of the ester at different times can be calculated, and from this, the rate constant of the reaction can be determined.

Protocol 2: Monitoring Base-Catalyzed Hydrolysis (Saponification) by Titration

This protocol details how to monitor the saponification of this compound by measuring the consumption of the base over time.

Materials:

  • This compound

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl) standard solution

  • Phenolphthalein indicator

  • Ice bath

  • Burette, pipettes, conical flasks

  • Thermostatted water bath

Procedure:

  • Reaction Setup: Mix known volumes of 0.1 M NaOH and this compound in a conical flask. Start a stopwatch and place the flask in a thermostatted water bath.

  • Sampling and Quenching: At regular intervals, withdraw a known volume of the reaction mixture and add it to a flask containing a known excess of the standard 0.1 M HCl solution to quench the reaction.

  • Back Titration: Add a few drops of phenolphthalein and titrate the unreacted HCl with the standard 0.1 M NaOH solution.

  • Data Analysis: The amount of NaOH consumed in the saponification reaction at each time point can be calculated from the back titration results. This allows for the determination of the reaction rate and rate constant.

Stability Pathway Diagram

Stability_of_3_Methylpentyl_Acetate Ester This compound Acid Acidic Conditions (e.g., H₂O, H⁺) Ester->Acid Reversible Hydrolysis Base Basic Conditions (e.g., OH⁻) Ester->Base Irreversible Saponification Products_Acid 3-Methylpentan-1-ol + Acetic Acid Acid->Products_Acid Products_Base 3-Methylpentan-1-ol + Acetate Base->Products_Base

Caption: Stability of this compound under acidic and basic conditions.

References

Validation & Comparative

Validation of an analytical method for 3-Methylpentyl acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methods for the quantification of 3-Methylpentyl acetate (B1210297) is crucial for researchers, scientists, and drug development professionals to ensure data accuracy and reliability. This guide provides a detailed comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with supporting experimental data and protocols.

Comparison of Analytical Method Performance

A summary of the key performance parameters for the quantification of 3-Methylpentyl acetate using GC-MS and HPLC is presented below. The data highlights the strengths and weaknesses of each method, allowing for an informed decision based on specific analytical needs.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **0.99950.9989
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%) < 2.5%< 3.0%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mL
Specificity High (Mass Analyzer)Moderate (UV Detector)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the validation of GC-MS and HPLC methods for the quantification of this compound are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: A 1 mL aliquot of the sample was subjected to liquid-liquid extraction with 5 mL of hexane. The organic layer was then separated and concentrated to 1 mL under a gentle stream of nitrogen.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: The sample was diluted 1:1 with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Processing A Sample Collection B Extraction / Dilution A->B C Chromatographic Separation B->C Injection D Detection C->D I Data Acquisition D->I E Linearity & Range F Accuracy & Precision G LOD & LOQ H Specificity J Quantification I->J J->E J->F J->G J->H

Caption: Workflow for Analytical Method Validation.

Comparison of GC-MS and HPLC Performance cluster_gcms GC-MS cluster_hplc HPLC center This compound Quantification GCMS_LOD Low LOD (0.05 ng/mL) center->GCMS_LOD GCMS_Spec High Specificity center->GCMS_Spec GCMS_Prec High Precision (<2.5% RSD) center->GCMS_Prec HPLC_Thru High Throughput center->HPLC_Thru HPLC_Acc Good Accuracy center->HPLC_Acc HPLC_LOQ Higher LOQ (1.5 ng/mL) center->HPLC_LOQ

Caption: Performance Comparison: GC-MS vs. HPLC.

A Comparative Guide to the Analysis of 3-Methylpentyl Acetate: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within the fields of flavor, fragrance, and pharmaceutical analysis, the accurate identification and quantification of volatile organic compounds is paramount. 3-Methylpentyl acetate (B1210297), an ester known for its characteristic fruity aroma, serves as a pertinent example of a compound requiring precise analytical methodologies. This guide provides a comprehensive comparison of two stalwart techniques in gas chromatography (GC): Flame Ionization Detection (FID) and Mass Spectrometry (MS), for the analysis of 3-Methylpentyl acetate. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs.

Principle of Separation and Detection

Both GC-FID and GC-MS utilize a gas chromatograph to separate this compound from other components in a sample mixture based on its volatility and interaction with a stationary phase within the GC column. The divergence of the two techniques lies in the method of detection.

  • GC-FID: As the separated compounds elute from the column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of organic compound present. FID is a quantitative detector, renowned for its robustness and wide linear range.[1]

  • GC-MS: In contrast, GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for highly specific identification and quantification.[2][3][4]

Quantitative Data Summary

ParameterGC-FIDGC-MS
Limit of Detection (LOD) Typically in the low pg range on-columnTypically in the high fg to low pg range on-column
Limit of Quantification (LOQ) Estimated at ~10 µg/mL~2 µ g/media (for 3-pentyl acetate)[5]
Linearity (R²) Generally ≥ 0.99Generally ≥ 0.99
Precision (%RSD) Typically < 5%Typically < 10%
Selectivity Lower; based on retention timeHigher; based on mass spectrum
Identification Confidence Low; reliant on retention time matching with a standardHigh; based on mass spectral library matching

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using both GC-FID and GC-MS.

GC-FID Experimental Protocol

This protocol is designed for the quantification of this compound in a relatively clean matrix where high sensitivity and identification confidence are not the primary requirements.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1000 µg/mL.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If analyzing a sample matrix, dissolve a known amount of the sample in the chosen solvent.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/Splitless inlet at 250°C with a split ratio of 20:1.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Experimental Protocol

This protocol is suitable for the identification and quantification of this compound, especially in complex matrices or when high specificity is required.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/Splitless inlet at 250°C with a split ratio of 20:1.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • For quantification, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., m/z 43, 57, or 70) versus the concentration of the standards.

  • Alternatively, the total ion chromatogram (TIC) peak area can be used for quantification.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the rationale for choosing between GC-FID and GC-MS, the following diagrams are provided.

Experimental Workflow for GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis Start Start Stock Prepare Stock Solution Start->Stock Cal_Standards Prepare Calibration Standards Stock->Cal_Standards Sample_Prep Prepare Sample Cal_Standards->Sample_Prep Injection Inject Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation FID FID Separation->FID MS MS Separation->MS Quant_FID Quantification by Peak Area FID->Quant_FID Ident_MS Identification by Mass Spectrum MS->Ident_MS Quant_MS Quantification by Ion Abundance Ident_MS->Quant_MS

Caption: Experimental workflow for GC-FID and GC-MS analysis.

Decision Tree for Technique Selection Start Start: Analyze this compound Question1 Is confident identification required? Start->Question1 Question2 Is high sensitivity for trace analysis needed? Question1->Question2 No Use_GCMS Use GC-MS Question1->Use_GCMS Yes Question3 Is the sample matrix complex? Question2->Question3 No Question2->Use_GCMS Yes Question3->Use_GCMS Yes Consider_GCFID GC-FID may be sufficient Question3->Consider_GCFID No Use_GCFID Use GC-FID Consider_GCFID->Use_GCFID

Caption: Decision tree for selecting between GC-FID and GC-MS.

Conclusion: Making the Right Choice

The selection between GC-FID and GC-MS for the analysis of this compound is contingent upon the analytical objectives.

GC-FID is the preferred method when:

  • The primary goal is the quantification of this compound in a well-characterized sample.

  • High sample throughput and lower operational costs are important factors.

  • The analyte is present at concentrations well above the detection limit.

GC-MS is indispensable when:

  • Unambiguous identification of this compound is required, particularly in complex mixtures or for regulatory submissions.

  • Trace-level quantification is necessary.

  • The analysis of unknown samples or screening for multiple compounds is the objective.

References

A Comparative Analysis of 3-Methylpentyl Acetate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for applications ranging from fragrance and flavor chemistry to solvent properties and potential biological activity. This guide provides a comprehensive comparative analysis of 3-Methylpentyl acetate (B1210297) and its key structural isomers, offering a side-by-side look at their physicochemical properties, spectral data, and odor profiles. Detailed experimental protocols for their synthesis and analysis are also provided to support further research and development.

Physicochemical Properties

The structural arrangement of atoms in isomers of 3-methylpentyl acetate, all sharing the chemical formula C8H16O2, leads to distinct physical properties. These differences, summarized in the table below, can significantly impact their behavior in various applications.

PropertyThis compoundn-Hexyl Acetatesec-Hexyl Acetate (4-Methyl-2-pentyl acetate)2-Methylpentyl Acetate1,2-Dimethylbutyl Acetate2-Ethylbutyl Acetate
CAS Number 35897-13-3[1]142-92-7108-84-97789-99-35343-96-410031-87-5[2]
Molecular Weight ( g/mol ) 144.21[1]144.21144.21144.21144.21[3]144.21[2]
Boiling Point (°C) 168[4]169-171146-150160[5]145-147161-163[2]
Density (g/cm³ at 20°C) ~0.870.8730.86~0.87~0.860.8784[2]
Refractive Index (at 20°C) ~1.4101.409-1.4111.400-1.4021.406-1.409~1.4051.4109[2]

Odor Profiles

The subtle variations in molecular structure among these isomers give rise to a spectrum of fruity and sweet aromas, a critical aspect in the flavor and fragrance industry.

IsomerOdor Description
This compound Fruity, sweet, with banana and apple notes.
n-Hexyl Acetate Sweet, fruity, with prominent pear and banana notes, along with floral and green facets.[6] Described as having a sweet fruity berry-and-pear-like odor, milder than amyl acetate, less natural, slightly floral and green.[7]
sec-Hexyl Acetate (4-Methyl-2-pentyl acetate) Mild, pleasant, fruity odor.[8][9]
2-Methylpentyl Acetate Pleasant fruity odor.[5]
1,2-Dimethylbutyl Acetate Fruity.
2-Ethylbutyl Acetate Fruity, somewhat oily odor of a rather nondescript type. Sweet-fruity taste, reminiscent of Pear and Strawberry.[10]

Experimental Protocols

Synthesis: Fisher Esterification

A general and robust method for the synthesis of this compound and its isomers is the Fisher esterification of the corresponding alcohol with acetic acid, using a strong acid catalyst.

Materials:

  • 3-Methyl-1-pentanol (or the respective isomeric hexyl alcohol)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the alcohol (1.0 eq), glacial acetic acid (1.2 eq), and a few boiling chips.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol%) to the mixture while swirling.

  • Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add an equal volume of water and extract the ester with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by fractional distillation.

Fisher_Esterification Reactants Alcohol + Acetic Acid (H₂SO₄ catalyst) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Step 2 Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Step 3 Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Step 4 Deprotonation Deprotonation Water_Elimination->Deprotonation Step 5 Product Ester + Water Deprotonation->Product Step 6

Figure 1: Reaction mechanism of Fisher Esterification.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture, making it ideal for analyzing the purity of the synthesized esters and for comparative analysis of isomeric mixtures.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column (e.g., DB-5ms, HP-5ms, or equivalent non-polar column)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Sample Preparation: Dilute the ester sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 ppm.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Separation Separation in Capillary Column Injection->Separation Elution Component Elution Separation->Elution Ionization Ionization (EI) Elution->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Detector->Data_Analysis

References

A Comparative Analysis of 3-Methylpentyl Acetate and Isoamyl Acetate in Pheromone Blends: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Isoamyl acetate (B1210297) is a well-documented and potent alarm pheromone, most notably in the honeybee (Apis mellifera)[1][2]. In contrast, the specific role of 3-methylpentyl acetate in insect pheromone blends is less defined, with it being cataloged as a floral compound, suggesting a potential role as a floral attractant for certain insect species[3]. This guide synthesizes the available information on both compounds to offer a comparative perspective for researchers and drug development professionals.

Chemical and Physical Properties

A fundamental comparison of the two molecules reveals differences in their chemical structures and physical properties, which can influence their volatility and diffusion in the environment, critical factors for a pheromone's function.

PropertyThis compoundIsoamyl Acetate (3-Methylbutyl Acetate)
Molecular Formula C8H16O2C7H14O2
Molecular Weight 144.21 g/mol 130.19 g/mol
Boiling Point 168 °C142 °C[1]
Vapor Pressure 2.906 mmHg @ 25 °C (estimated)[4]~5 mmHg @ 25 °C
Odor Profile Fruity, sweet, with notes of banana and apple.Strong banana and pear-like odor[1][2].
Known Pheromonal Role Not well-established; listed as a floral compound[3].Honeybee alarm pheromone[1][2].

Role in Insect Behavior: Documented Evidence and Inferences

Isoamyl Acetate:

Isoamyl acetate's primary and most studied role is as a key component of the honeybee sting alarm pheromone[1][2]. When released from the sting apparatus, it serves as a beacon to recruit other bees to the location and provoke defensive stinging behavior. Its high volatility ensures rapid dissemination of the alarm signal.

This compound:

Direct evidence for the pheromonal activity of this compound is scarce. Its classification as a floral compound suggests it may be involved in plant-insect interactions, potentially acting as a kairomone for certain herbivorous insects or as a synomone for pollinators. A study on the red imported fire ant (Solenopsis invicta) investigated the electroantennographic (EAG) and behavioral responses to a range of acetate esters. While this study did not specifically test this compound, it did show that linear alkyl acetates with five to seven carbon chains in the alkyl group elicited significant EAG responses, whereas those with shorter or longer chains did not[5][6]. As a C8 acetate, this compound falls just outside this optimal range, which might suggest a lower potency as a pheromone for this particular species, though this is speculative.

A Comparative Case Study: Isoamyl Acetate vs. a Structural Analog

In the absence of direct comparative data, a study on a structurally similar compound, 3-methyl-2-buten-1-yl acetate , offers a valuable point of reference. This compound was identified as a novel alarm pheromone component in Africanized honeybees and was compared behaviorally with isoamyl acetate.

Experimental Findings:

  • Recruitment Efficiency: Behavioral assays demonstrated that 3-methyl-2-buten-1-yl acetate was at least as efficient as isoamyl acetate in recruiting worker bees from the hive[7].

  • Synergistic Effect: A mixture of 3-methyl-2-buten-1-yl acetate and isoamyl acetate (in a 1:2 ratio) was found to be more effective at recruiting bees than either compound alone, indicating a synergistic interaction[7].

This study highlights that even subtle structural differences in acetate esters can influence their efficacy and that blends of related compounds can be more potent than individual components. This suggests that the inclusion of this compound in a blend with isoamyl acetate could potentially modulate the blend's activity, although this would require empirical testing.

Experimental Protocols for Pheromone Evaluation

To ascertain the potential role and comparative efficacy of this compound, a series of established experimental protocols would be necessary.

Electroantennography (EAG)

This technique measures the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to determine if an insect can detect a specific chemical.

Methodology:

  • An antenna is excised from the insect and mounted between two electrodes.

  • A continuous stream of purified air is passed over the antenna.

  • A pulse of air containing the test compound (e.g., this compound or isoamyl acetate) is introduced into the airstream.

  • The change in electrical potential across the antenna (the EAG response) is recorded.

  • Responses to different compounds and concentrations are compared to a control (solvent only).

Behavioral Assays

These experiments are designed to observe and quantify an insect's behavioral response to a chemical stimulus.

1. Olfactometer Assays:

  • Y-tube Olfactometer: This apparatus provides an insect with a choice between two airstreams, one containing the test compound and the other a control. The preference of the insect is determined by the arm it chooses to enter.

  • Wind Tunnel Assays: These allow for the observation of upwind flight and source-location behaviors in response to a pheromone plume.

2. Field Trapping:

  • Traps are baited with lures containing the test compounds (individually or in blends) and deployed in the field.

  • The number of target insects captured in each trap is recorded and statistically analyzed to determine the attractiveness of the different lures.

Logical Workflow for Pheromone Comparison

The following diagram illustrates a typical workflow for comparing the activity of two potential pheromone components.

Pheromone_Comparison_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Data Analysis & Conclusion EAG Electroantennography (EAG) Olfactometer Y-Tube Olfactometer EAG->Olfactometer Positive EAG leads to Wind_Tunnel Wind Tunnel Assay Olfactometer->Wind_Tunnel Attraction in olfactometer Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping Confirmed upwind flight Analysis Statistical Analysis Field_Trapping->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Caption: A generalized workflow for the comparative evaluation of insect pheromone components.

Conclusion

While isoamyl acetate has a clearly defined and potent role as an alarm pheromone in honeybees, the function of this compound in pheromone blends remains largely uninvestigated. The available information suggests it may act as a floral attractant. Based on studies of structurally similar compounds, it is plausible that this compound could have a modulatory or even synergistic effect when combined with other pheromone components like isoamyl acetate. However, without direct comparative experimental data, this remains speculative. Future research employing the standardized protocols of electroantennography, behavioral assays, and field trapping is necessary to elucidate the precise role of this compound in insect communication and to effectively compare its performance with established pheromones such as isoamyl acetate.

References

A Comparative Sensory Panel Evaluation of C6 Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of structure-activity relationships is paramount. This extends to the olfactory properties of molecules, where subtle changes in chemical structure can lead to significant shifts in perceived aroma. This guide provides a comparative analysis of the sensory profiles of various C6 acetate (B1210297) esters, supported by quantitative data and detailed experimental protocols. The C6 acetate esters, with their shared molecular formula but different structural arrangements, offer a compelling case study in how isomeric differences influence sensory perception.

Quantitative Sensory Data of C6 Acetate Esters

The following table summarizes the olfactory characteristics of several C6 acetate esters. The data, compiled from various sources, highlights the distinct sensory profiles of these isomers. It is important to note that odor detection thresholds can vary based on the methodology employed in their determination.

Ester NameIsomer TypeCAS NumberOdor Detection ThresholdOdor Descriptors
n-Hexyl Acetate Straight-chain142-92-72.9 ppbSweet, fruity (pear, apple), green, slightly floral.[1][2][3][4]
Isoamyl Acetate Branched-chain123-92-20.0034 ppm (3.4 ppb)Intensely sweet, banana, pear, fruity, estery.[5][6][7]
sec-Hexyl Acetate Branched-chain108-84-90.39 ppm (390 ppb)[8]Mild, pleasant, fruity.[9][10][11]
cis-3-Hexenyl Acetate Unsaturated3681-71-8Not widely reportedIntense, sharp, green, freshly cut grass, unripe banana, green apple, pear.[8][9][12]
trans-2-Hexenyl Acetate Unsaturated2497-18-9Not widely reportedFresh, green, fruity (apple, banana), waxy, sweet.[2][3][11]

Experimental Protocols

To ensure the reliability and reproducibility of olfactory data, standardized experimental methodologies are crucial. The following protocols outline the key procedures for the sensory panel evaluation of acetate esters, with a focus on Quantitative Descriptive Analysis (QDA).

Panelist Selection and Training
  • Recruitment: Panelists are selected based on their sensory acuity, availability, and interest.

  • Screening: Candidates undergo screening for their ability to discern and articulate basic tastes and aromas, and to identify any specific anosmias.

  • Training: A trained panel leader familiarizes the panelists with the specific acetate esters and reference standards for each odor descriptor. Panelists develop a consensus on the terminology to be used and are calibrated on the use of a standardized intensity scale (e.g., a 0-100 line scale).

Sample Preparation and Presentation
  • Preparation: Acetate ester samples are prepared in a neutral, odorless solvent (such as mineral oil or ethanol) at concentrations significantly above their respective odor detection thresholds to allow for clear characterization.

  • Presentation: Samples are presented to panelists in a controlled environment with consistent temperature and humidity. Each panelist receives the same volume of sample in identical containers (e.g., glass vials with stoppers) to minimize variability. Samples are coded with random three-digit numbers to prevent bias.

Sensory Evaluation Procedure (QDA Method)
  • Individual Evaluation: Each panelist evaluates the samples independently in a sensory booth.

  • Attribute Rating: Panelists rate the intensity of each previously agreed-upon sensory attribute (e.g., "fruity," "green," "sweet") on a continuous, unstructured line scale. The ends of the scale are typically anchored with terms like "low" and "high."

  • Data Collection: The ratings from each panelist are collected for statistical analysis.

Data Analysis
  • Statistical Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes of the different esters.

  • Data Visualization: The results are often visualized using spider plots or bar charts to provide a clear comparison of the sensory profiles of the different compounds.

Visualizations

Experimental Workflow for Sensory Panel Evaluation (QDA)

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase P1 Panelist Recruitment & Screening P2 Panelist Training & Lexicon Development P1->P2 P3 Sample Preparation & Coding P2->P3 E1 Individual Sample Evaluation in Booths P3->E1 E2 Rate Attribute Intensity on Line Scale E1->E2 A1 Data Collection from Panelists E2->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Data Visualization (e.g., Spider Plots) A2->A3

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Olfactory Signal Transduction Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant (Acetate Ester) OR Olfactory Receptor (OR) Odorant->OR Binds to Golf G-protein (G-olf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_ion Ca²⁺ CNG->Ca_ion Influx of Na_ion Na⁺ CNG->Na_ion Influx of Ca_Cl Ca²⁺-activated Cl⁻ Channel Cl_ion Cl⁻ Ca_Cl->Cl_ion Efflux of cAMP->CNG Opens Ca_ion->Ca_Cl Opens Depolarization Depolarization & Action Potential Ca_ion->Depolarization Na_ion->Depolarization Cl_ion->Depolarization

Caption: Olfactory signal transduction pathway.

References

A Comparative Analysis of the Biological Activities of Branched-Chain Alkyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of common branched-chain alkyl acetates, including isopropyl acetate (B1210297), isobutyl acetate, sec-butyl acetate, and tert-butyl acetate. Due to a notable lack of direct comparative studies in publicly available literature, this document synthesizes existing data for related compounds and outlines detailed experimental protocols to enable researchers to generate robust comparative data for these specific isomers.

Antimicrobial Activity

Branched-chain alkyl acetates exhibit antimicrobial properties, with their efficacy influenced by the alkyl chain structure. The lipophilic nature of these esters allows them to interact with and disrupt microbial cell membranes, leading to leakage of intracellular components and ultimately cell death.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected alkyl acetates against common microorganisms. It is important to note that comprehensive comparative data for all branched-chain isomers is limited.

CompoundPseudomonas aeruginosa (MIC %)Staphylococcus aureus (MIC %)Escherichia coli (MIC %)Candida albicans (MIC %)Reference
Isopropyl Acetate≤10≤10≤10≤10[1][2]
n-Butyl Acetate*≤5≤5≤5≤5[1][2]
Isobutyl AcetateData Not AvailableData Not AvailableData Not AvailableData Not Available
sec-Butyl AcetateData Not AvailableData Not AvailableData Not AvailableData Not Available
tert-Butyl AcetateData Not AvailableData Not AvailableData Not AvailableData Not Available

*Data for "butyl acetate" is assumed to be for the n-butyl isomer, as is common practice unless otherwise specified.[1][2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of branched-chain alkyl acetates.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

  • Bacterial or yeast strains

  • Branched-chain alkyl acetates (test compounds)

  • Positive control antibiotic (e.g., gentamicin, ampicillin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each alkyl acetate in the appropriate broth. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted alkyl acetates.

  • Controls: Include wells for a positive control (inoculum with a known antibiotic), a negative control (broth only), and a growth control (inoculum in broth without any test compound).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the alkyl acetate that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antimicrobial Mechanism of Action Workflow

The following diagram illustrates the general mechanism by which alkyl acetates are thought to exert their antimicrobial effects.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption AlkylAcetate Branched-Chain Alkyl Acetate AlkylAcetate->Membrane Partitioning into membrane Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: General mechanism of antimicrobial action of alkyl acetates.

Cytotoxic Activity

The cytotoxic effects of branched-chain alkyl acetates on various cell lines, particularly cancer cells, are of interest in drug development. The degree of cytotoxicity is often related to the compound's ability to induce apoptosis or necrosis.

Comparative Cytotoxicity Data
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of branched-chain alkyl acetates on a chosen cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Branched-chain alkyl acetates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the alkyl acetates, including a vehicle control (medium with the same amount of solvent used to dissolve the acetates, e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the workflow for assessing the cytotoxic activity of the test compounds.

Cytotoxicity_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells TreatCells Treat with Branched-Chain Alkyl Acetates (various concentrations) SeedCells->TreatCells Incubate Incubate for 24/48/72 hours TreatCells->Incubate MTTAssay Perform MTT Assay Incubate->MTTAssay Measure Measure Absorbance at 570 nm MTTAssay->Measure Calculate Calculate Cell Viability and IC50 values Measure->Calculate End End Calculate->End

Caption: Workflow for determining the cytotoxicity of branched-chain alkyl acetates.

Anti-inflammatory Activity

The potential anti-inflammatory effects of branched-chain alkyl acetates are an emerging area of interest. The mechanism is hypothesized to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

Comparative Anti-inflammatory Data

Quantitative, comparative data on the anti-inflammatory activity (e.g., IC50 for inhibition of NO, TNF-α, or IL-6 production) of isopropyl, isobutyl, sec-butyl, and tert-butyl acetate is currently not available in the literature. The following experimental protocol is provided to guide researchers in obtaining this valuable data.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This protocol describes how to measure the inhibitory effect of branched-chain alkyl acetates on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Branched-chain alkyl acetates

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the alkyl acetates for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Create a standard curve using the nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each concentration of the alkyl acetates. Calculate the IC50 value.

Potential Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. It is plausible that branched-chain alkyl acetates may exert anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and a hypothetical point of inhibition by these compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation AlkylAcetate Branched-Chain Alkyl Acetate (Hypothetical) AlkylAcetate->IKK Inhibits (Hypothetical) DNA DNA NFkB_n->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by branched-chain alkyl acetates.

References

A Comparative Analysis of Acetate Ester Retention Times on Non-Polar and Polar GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the gas chromatographic behavior of acetate (B1210297) esters, featuring a direct comparison of retention data on DB-5 and DB-WAX columns.

The separation and analysis of volatile compounds, such as acetate esters, are critical in various scientific disciplines, including flavor and fragrance analysis, environmental monitoring, and the quality control of pharmaceuticals and industrial chemicals. Gas chromatography (GC) is the premier technique for these analyses, and the choice of the GC column is paramount to achieving the desired separation. This guide provides a comparative overview of the retention behavior of a homologous series of acetate esters on two widely used capillary GC columns with differing polarities: the non-polar DB-5 and the polar DB-WAX.

Principle of Separation: The Role of Column Polarity

The separation of analytes in gas chromatography is governed by the interactions between the analytes and the stationary phase of the column.

On a non-polar column , such as the DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase, the primary interactions with the analytes are dispersive forces (van der Waals forces). Consequently, the elution order of compounds is predominantly determined by their boiling points. For a homologous series of acetate esters, this results in a predictable elution pattern where the retention time increases with the increasing carbon number and boiling point of the ester.

Conversely, a polar column , like the DB-WAX with its polyethylene (B3416737) glycol (PEG) stationary phase, separates compounds based on a combination of dispersive forces and stronger dipole-dipole interactions. Polar analytes, such as the ester functional group in acetates, will have a stronger affinity for the polar stationary phase, leading to longer retention times compared to non-polar compounds with similar boiling points. This selective interaction can significantly alter the elution order and improve the separation of polar isomers or compounds with similar boiling points but different polarities.

Comparative Retention Data: Kovats Retention Indices

To provide a standardized comparison of the retention behavior of acetate esters on these two columns, Kovats Retention Indices (RI) are presented. The Kovats RI is a logarithmic scale that relates the retention time of a compound to that of adjacent n-alkane standards, providing a more transferable and less instrument-dependent measure of retention than absolute retention time.

The following table summarizes the Kovats Retention Indices for a series of straight-chain acetate esters on DB-5 (non-polar) and DB-WAX (polar) columns.

Acetate EsterChemical FormulaBoiling Point (°C)Kovats Retention Index (RI) on DB-5 (Non-Polar)Kovats Retention Index (RI) on DB-WAX (Polar)
Methyl AcetateC₃H₆O₂57658933
Ethyl AcetateC₄H₈O₂777531004
Propyl AcetateC₅H₁₀O₂1028511104
Butyl AcetateC₆H₁₂O₂1269511204
Pentyl AcetateC₇H₁₄O₂14910511304
Hexyl AcetateC₈H₁₆O₂17111511404
Heptyl AcetateC₉H₁₈O₂19212511504
Octyl AcetateC₁₀H₂₀O₂21113511604

Data sourced from the NIST Chemistry WebBook.

As the data illustrates, the retention indices for all acetate esters are significantly higher on the polar DB-WAX column compared to the non-polar DB-5 column, highlighting the strong interaction between the polar ester group and the polyethylene glycol stationary phase. On both columns, the retention index increases linearly with the increasing carbon number of the alkyl chain.

Experimental Protocols

The following are representative experimental conditions for the analysis of acetate esters on DB-5 and DB-WAX columns. These protocols can serve as a starting point for method development.

Analysis on a Non-Polar DB-5 Column
  • Column: Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 45°C, hold for 3 minutes

    • Ramp: 4°C/min to 150°C

    • Ramp: 6°C/min to 230°C, hold for 10 minutes

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Detector: Flame Ionization Detector (FID), 250°C

Analysis on a Polar DB-WAX Column
  • Column: Agilent J&W DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium, at a constant velocity of 25 cm/sec.[1]

  • Oven Temperature Program:

    • Initial Temperature: 45°C, hold for 2 minutes.[1]

    • Ramp: 3°C/min to 250°C.[1]

    • Hold at 250°C for 34 minutes.[1]

  • Injector: Split, 250°C, Split ratio 50:1.[1]

  • Detector: Flame Ionization Detector (FID), 250°C

Visualization of Elution Behavior

The following diagram illustrates the factors influencing the retention time of acetate esters on different GC columns.

G boiling_point Boiling Point van_der_waals Dispersive Forces boiling_point->van_der_waals polarity_analyte Polarity (Ester Group) dipole_dipole Dipole-Dipole Interactions polarity_analyte->dipole_dipole non_polar Non-Polar Column (e.g., DB-5) Stationary Phase: (5%-Phenyl)-methylpolysiloxane non_polar->van_der_waals polar Polar Column (e.g., DB-WAX) Stationary Phase: Polyethylene Glycol polar->van_der_waals polar->dipole_dipole rt_non_polar Shorter Retention Time van_der_waals->rt_non_polar Dominant Factor rt_polar Longer Retention Time van_der_waals->rt_polar dipole_dipole->rt_polar Significant Factor

Caption: Factors influencing acetate ester retention on GC columns.

Conclusion

The choice between a non-polar and a polar GC column has a profound impact on the retention behavior of acetate esters. Non-polar columns like the DB-5 separate these compounds primarily based on their boiling points, offering a predictable elution order for homologous series. In contrast, polar columns such as the DB-WAX provide significantly longer retention times due to strong dipole-dipole interactions with the ester functionality, which can be advantageous for resolving complex mixtures containing analytes of varying polarities. The provided Kovats Retention Index data and experimental protocols offer a valuable resource for method development and the selection of an appropriate GC column for the analysis of acetate esters in diverse research and industrial applications.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds such as 3-methylpentyl acetate (B1210297) is essential for quality control, stability testing, and formulation development. The selection of an appropriate analytical technique is a critical decision that impacts data quality, method robustness, and overall efficiency. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 3-methylpentyl acetate. While direct cross-validation data for this specific analyte is not extensively published, this document synthesizes established analytical principles and data from structurally similar compounds to present a comprehensive comparative guide.

The primary factors influencing the choice between HPLC and GC are the volatility, thermal stability, and polarity of the analyte.[1] this compound is a volatile ester, making Gas Chromatography a conventional and highly suitable method for its analysis.[1][2] However, HPLC remains a versatile alternative, particularly when dealing with complex sample matrices or when a non-destructive analytical approach is preferred.[2]

Data Presentation: Comparison of Method Performance

The following table summarizes the expected performance characteristics for hypothetical, yet representative, validated GC and HPLC methods for the quantification of this compound. These values are based on typical performance for the analysis of volatile esters.[3][4]

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)ICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.999> 0.995> 0.995
Range (µg/mL) 0.1 - 1005 - 50080-120% of test concentration
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Typically 80-120%
Precision (% RSD) < 2.0%< 5.0%< 15% (lower for drug substance)
Limit of Detection (LOD) Low ng/mLLow µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Mid ng/mLMid µg/mLSignal-to-noise ratio of 10:1
Robustness HighModerateUnaffected by minor variations

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas Chromatography is the preferred method for analyzing volatile compounds like this compound.[1] GC offers high resolution, sensitivity, and speed.[5] Coupling with a Mass Spectrometer (GC-MS) provides definitive identification.[6]

1. Chromatographic Conditions:

  • System: Gas Chromatograph with FID or MS detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or ZB-1701 (30 m x 0.25 mm x 0.25 µm), is suitable.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte. A split ratio of 20:1 is common for higher concentrations.[6]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as hexane (B92381) or methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. For solid or liquid samples containing volatile acetates, headspace analysis using Solid-Phase Microextraction (SPME) can be employed to minimize matrix effects.[6]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard. If using MS, confirm the identity by comparing the mass spectrum.

  • Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less common for such a volatile compound, HPLC can be used for the analysis of this compound, especially when GC is unavailable or if the sample matrix is incompatible with GC analysis. A key challenge is the lack of a strong chromophore in this compound, necessitating UV detection at a low wavelength.[7]

1. Chromatographic Conditions:

  • System: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Low UV wavelength, such as 205 nm or 210 nm.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 500 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions.

Mandatory Visualizations

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_gc GC Method Development cluster_hplc HPLC Method Development GC_Dev Develop GC Method GC_Val Validate GC Method (Linearity, Accuracy, Precision) GC_Dev->GC_Val Analyze_Samples Analyze the Same Set of Samples by Both Validated Methods GC_Val->Analyze_Samples HPLC_Dev Develop HPLC Method HPLC_Val Validate HPLC Method (Linearity, Accuracy, Precision) HPLC_Dev->HPLC_Val HPLC_Val->Analyze_Samples Compare_Results Compare Results (e.g., using t-test, F-test) Analyze_Samples->Compare_Results Conclusion Conclusion on Method Equivalency and Selection for Routine Use Compare_Results->Conclusion

Caption: Cross-validation workflow for analytical methods.

MethodSelectionLogic Logical Flow for Method Selection Analyte Analyte: This compound IsVolatile Is the analyte volatile and thermally stable? Analyte->IsVolatile UseGC GC is the preferred method. High sensitivity and resolution. IsVolatile->UseGC Yes ConsiderHPLC Is GC unavailable or is the sample matrix incompatible? IsVolatile->ConsiderHPLC No UseGC->ConsiderHPLC If issues arise UseHPLC HPLC is a viable alternative. Simpler sample prep for some matrices. ConsiderHPLC->UseHPLC Yes Reconsider Re-evaluate sample preparation or consider derivatization for GC. ConsiderHPLC->Reconsider No

Caption: Logical flow for selecting an analytical method.

References

A Guide to Inter-Laboratory Comparison of 3-Methylpentyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are crucial for external quality assessment. They serve to verify the accuracy and comparability of results from different laboratories, validate analytical methods, and identify potential systematic errors or biases in measurement procedures.

Core Principles of an Inter-Laboratory Comparison Study

An ILC for 3-Methylpentyl acetate (B1210297) analysis involves a coordinating body distributing identical, homogenous samples to multiple participating laboratories. The laboratories analyze the samples using their own internal procedures and report the results back to the coordinator. The performance of each laboratory is then statistically evaluated against the consensus value of all participants.

The key objectives of such a study are:

  • To assess the proficiency of each laboratory in accurately quantifying 3-Methylpentyl acetate.

  • To evaluate the overall comparability of different analytical methods used by the participating labs.

  • To identify and troubleshoot potential sources of analytical error.

  • To provide confidence in the reliability of data generated for clinical or research purposes.

Below is a diagram illustrating the logical flow of a typical inter-laboratory comparison study.

ILC_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation of Homogenous this compound Samples B Distribution of Samples to Participating Laboratories A->B C Sample Receipt and Internal Analysis B->C E Data Collection and Statistical Analysis F Issuance of Performance Report E->F D Reporting of Results C->D D->E

Caption: Logical workflow of an inter-laboratory comparison study.

Experimental Protocols

While specific protocols would be determined by the participating laboratories, a common and robust method for the analysis of volatile esters like this compound is Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Hypothetical Gas Chromatography (GC) Method
  • Instrumentation: Gas chromatograph equipped with an FID or MS.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Final hold: 5 minutes.

  • Injector: Split/splitless injector at 250°C.

  • Detector:

    • FID: 250°C.

    • MS: Transfer line at 230°C, ion source at 200°C.

  • Sample Preparation: Samples are diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard.

  • Quantification: A multi-point calibration curve is generated using certified reference standards of this compound.

GC_Analysis_Workflow A Sample Dilution with Internal Standard B Injection into GC A->B C Separation on Chromatographic Column B->C D Detection by FID or MS C->D E Data Acquisition and Peak Integration D->E F Quantification using Calibration Curve E->F

Caption: General experimental workflow for GC analysis.

Data Presentation and Evaluation

For an effective comparison, all participating laboratories should report their quantitative results in a standardized format. The coordinating body will then compile this data for statistical analysis.

Table 1: Standardized Reporting Format
Laboratory IDSample IDReplicate 1 (Concentration)Replicate 2 (Concentration)Replicate 3 (Concentration)Mean ConcentrationStandard Deviation
Lab 01ILC-3MPA-01
Lab 02ILC-3MPA-01
......
Performance Evaluation

The primary metric for evaluating performance in a proficiency test is the Z-score . It is calculated for each laboratory's mean result for a given sample.

Z-Score Formula: Z = (x - X) / σ

  • x: The mean result reported by the laboratory.

  • X: The assigned value (typically the consensus mean of all participants).

  • σ: The target standard deviation for proficiency, often a pre-defined value or calculated from the participants' data.

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Table 2: Hypothetical Inter-Laboratory Comparison Results

This table demonstrates how results from different labs might be compared. The consensus values are derived from the participants' mean results.

Laboratory IDReported Mean (µg/mL)Consensus Mean (µg/mL)Standard Deviation for Proficiency (σ)Z-ScorePerformance
Lab 0198.5100.02.5-0.60Satisfactory
Lab 02103.2100.02.51.28Satisfactory
Lab 0394.1100.02.5-2.36Questionable
Lab 04108.0100.02.53.20Unsatisfactory
..................

This guide provides a foundational approach to conducting an inter-laboratory comparison for this compound. Adherence to standardized protocols and rigorous statistical analysis are paramount for ensuring the validity and utility of the results. Such studies are invaluable for enhancing the quality and consistency of analytical measurements across the scientific community.

A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the ability to effectively separate and quantify enantiomers is paramount, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most prevalent and versatile technique for this purpose.[1][2][3] This guide provides an objective comparison of common CSPs, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate strategy for their chiral separation challenges.

The core principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] The difference in the stability of these complexes leads to differential retention times, thereby enabling separation. The most widely utilized CSPs are based on polysaccharide derivatives (cellulose and amylose), macrocyclic glycopeptides (antibiotics), and cyclodextrins, each offering unique selectivities for various analytes.[2][4][5]

Comparative Performance of Chiral Stationary Phases

The efficacy of a chiral separation is measured by key chromatographic parameters, including resolution (Rs), which quantifies the degree of separation between two peaks, and selectivity (α), the ratio of the retention factors of the two enantiomers. An ideal separation exhibits baseline resolution (Rs > 1.5) within a practical analysis time.[5] The following table summarizes experimental data comparing the performance of different CSPs for the separation of various drug compounds.

AnalyteChiral ColumnStationary Phase TypeMobile PhaseResolution (Rs)Selectivity (α)
Fluoxetine (B1211875) Chiralpak AD-HAmylose DerivativeHexane/Isopropanol/DEA (98/2/0.2)1.601.15
Fluoxetine Chiralcel OD-HCellulose DerivativeHexane/Isopropanol/DEA (98/2/0.2)1.551.25
Fluoxetine Cyclobond I 2000 DMβ-Cyclodextrin DerivativeMethanol/0.2% TEAA (25/75)2.301.23
Bifonazole Lux Cellulose-2Cellulose DerivativeCO₂/Isopropanol (Gradient)2.011.12
Sulconazole Lux Cellulose-2Cellulose DerivativeCO₂/Methanol (70/30)1.701.10
β³-Homoamino Acid Chirobiotic TTeicoplanin (Glycopeptide)Methanol/Acetic Acid/TEA (100/0.02/0.01)1.951.54
β²-Homoamino Acid Chirobiotic TAGTeicoplanin AglyconeMethanol/Acetic Acid/TEA (100/0.02/0.01)2.101.65

Data compiled from multiple sources.[1][6][7][8] DEA: Diethylamine, TEAA: Triethylamine Acetic Acid buffer, TEA: Triethylamine. SFC conditions were used for Azole compounds.

Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following are detailed methodologies for the key experiments cited in the comparison table.

Protocol 1: Separation of Fluoxetine Enantiomers (HPLC) [1]

  • Instrumentation: Standard HPLC system with UV detector.

  • Columns:

    • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

    • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

    • Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • For Chiralpak/Chiralcel: n-Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v).

    • For Cyclobond: Methanol / 0.2% Triethylamine Acetic Acid buffer (pH 3.8) (25/75, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20 °C.

  • Detection: UV at 226 nm.

Protocol 2: Separation of Azole Antifungals (SFC) [7]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a circular dichroism (CD) detector.

  • Column: Lux Cellulose-2 (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO₂ and an organic modifier (Methanol or Isopropanol).

  • Gradient Elution: Initial organic modifier at 5%, increased to 22% at 10 min, then increased to 45% at 11 min.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35 °C.

  • Detection: CD at 220 nm.

Protocol 3: Separation of ß-Homoamino Acids (HPLC) [8]

  • Instrumentation: Standard HPLC system with UV detector.

  • Columns:

    • Chirobiotic T (250 mm x 4.6 mm, 5 µm)

    • Chirobiotic TAG (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100/0.02/0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 215 nm.

Visualizing Method Development and Selection

Developing a robust chiral separation method is often an empirical process that requires the systematic screening of columns and mobile phases.[1] The following diagrams illustrate a typical workflow and the logical considerations for column selection.

ChiralMethodWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Outcome Analyte Define Analyte Properties (pKa, solubility, structure) Screening Screen Diverse CSPs (Polysaccharide, Glycopeptide, etc.) with standard mobile phases Analyte->Screening Optimization Optimize Mobile Phase (Modifier %, Additive, pH) Screening->Optimization Temperature Optimize Temperature Optimization->Temperature Validation Method Validation (Robustness, Linearity, LoQ) Temperature->Validation Result Robust Chiral Separation Method Validation->Result

A general workflow for chiral HPLC method development.

ChiralColumnSelection cluster_props Analyte Properties cluster_csps Recommended CSP Type Analyte Chiral Analyte prop_acid Acidic prop_base Basic prop_neutral Neutral / Hydrophobic prop_hydrophilic Hydrophilic / Polar csp_poly Polysaccharide-Based (Cellulose, Amylose) prop_acid->csp_poly + Basic Additive (e.g., DEA) csp_macro Macrocyclic Glycopeptide (e.g., Teicoplanin) prop_acid->csp_macro Polar Ionic / RP Mode prop_base->csp_poly + Acidic Additive (e.g., TFA) prop_base->csp_macro Polar Ionic / RP Mode prop_neutral->csp_poly Normal Phase csp_cyclo Cyclodextrin-Based prop_neutral->csp_cyclo Reversed-Phase (Inclusion) prop_hydrophilic->csp_macro Polar Ionic / HILIC Mode

Logical relationships for initial chiral column selection.

References

A Comparative Analysis of Bee Alarm Pheromones: The Established Role of 2-Methylbutyl Acetate and the Absence of Evidence for 3-Methylpentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bee alarm pheromones, focusing on the well-documented activity of 2-methylbutyl acetate (B1210297) (also known as isopentyl acetate) and addressing the current lack of scientific evidence for 3-methylpentyl acetate as a bee alarm pheromone. This document synthesizes experimental data on the efficacy of known alarm pheromones, details the methodologies used in their assessment, and illustrates the relevant biological pathways.

Introduction to Bee Alarm Pheromones

Honey bees (Apis mellifera) utilize a sophisticated system of chemical communication to defend their colonies. When a bee stings a perceived threat, it releases a complex blend of volatile compounds known as alarm pheromones from its Koschevnikov gland, located near the sting shaft.[1][2][3] These pheromones trigger a rapid defensive response in nearby bees, including attraction to the location of the sting and increased aggression towards the intruder.[1][4] One of the most critical and extensively studied components of this alarm pheromone blend is 2-methylbutyl acetate.[4][5]

2-Methylbutyl Acetate: A Primary Bee Alarm Pheromone

2-Methylbutyl acetate, also commonly referred to as isopentyl acetate or isoamyl acetate, is widely recognized as a major active component of the honey bee sting alarm pheromone.[4][5] Its presence and function have been documented across various honey bee species. The release of 2-methylbutyl acetate serves to alert other bees to a potential danger and incite a coordinated defensive attack.[4]

In contrast, a thorough review of the scientific literature reveals no evidence of This compound acting as a bee alarm pheromone or having any other documented behavioral effect on honey bees. Chemical databases list it as a fruity-scented compound, but its role as a semiochemical in bee communication is not supported by existing research.[6][7][8][9]

Comparative Efficacy of Known Alarm Pheromone Components

While a direct comparison with the non-pheromone this compound is not possible due to a lack of data, we can compare 2-methylbutyl acetate to another scientifically identified, though less common, alarm pheromone component: 3-methyl-2-buten-1-yl acetate . This compound was identified as a significant component of the alarm pheromone in Africanized honeybees. A study directly compared the recruitment efficacy of these two compounds.

Pheromone ComponentMean Number of Bees Recruited (± SE)Relative Efficacy
2-Methylbutyl acetate (Isopentyl acetate) 15.3 ± 2.5Baseline
3-Methyl-2-buten-1-yl acetate 16.5 ± 2.8At least as efficient as 2-methylbutyl acetate
Mixture (1:2 of 3-methyl-2-buten-1-yl acetate to 2-methylbutyl acetate) 22.3 ± 3.1More efficient than either compound alone
Control (Solvent only) 5.8 ± 1.2N/A

Data sourced from a study on Africanized and European honeybees.[10][11]

The data indicates that 3-methyl-2-buten-1-yl acetate is at least as effective as 2-methylbutyl acetate in recruiting bees.[10][11] Interestingly, a mixture of the two compounds was found to be more potent than either component alone, highlighting the synergistic effects that can occur within a complex pheromone blend.[10][11]

Experimental Protocols for Assessing Bee Alarm Pheromones

The following outlines a typical experimental protocol for a bee alarm pheromone bioassay, designed to quantify the behavioral response of honey bees to specific chemical compounds.

Objective:

To determine the efficacy of a test compound in eliciting an alarm response (recruitment and aggression) in honey bees.

Materials:
  • Test compound(s) (e.g., 2-methylbutyl acetate) dissolved in a solvent (e.g., paraffin (B1166041) oil).

  • Control (solvent only).

  • Observation hives of honey bees (e.g., Apis mellifera).

  • Application method (e.g., small piece of filter paper or a cotton swab).

  • Video recording equipment.

  • Stopwatch.

  • Protective beekeeping gear.

Procedure:
  • Preparation of Stimuli: The test compound is diluted to a known concentration in the solvent. A control stimulus consisting of the solvent alone is also prepared.

  • Colony Selection: Several honey bee colonies are used for the experiment to ensure the results are not colony-specific.

  • Application of Stimuli: A small, measured amount of the test or control solution is applied to the filter paper or cotton swab.

  • Presentation to the Hive: The stimulus is placed at the entrance of the hive.

  • Behavioral Observation and Recording: The number of bees exhibiting alarm behaviors is recorded over a set period (e.g., 2 minutes). Alarm behaviors include:

    • Bees exiting the hive.

    • Bees fanning their wings at the entrance.

    • Bees flying in an agitated manner around the stimulus.

    • Stinging attempts directed at the stimulus.

  • Data Analysis: The number of bees responding to the test compound is compared to the number responding to the control. Statistical analysis (e.g., ANOVA) is used to determine if there is a significant difference in the response.

Signaling Pathway and Visualization

The detection of alarm pheromones in bees is a complex process that involves the olfactory system. The following is a simplified representation of the signaling pathway.

Olfactory Signaling Pathway for Alarm Pheromones in Bees:
  • Pheromone Binding: Volatile pheromone molecules, such as 2-methylbutyl acetate, enter the pores of the bee's antennal sensilla.

  • Receptor Activation: The pheromone molecules bind to specific Olfactory Receptor Neurons (ORNs).[12]

  • Signal Transduction: This binding event triggers a cascade of intracellular events, leading to the generation of an electrical signal (action potential) in the ORN.

  • Signal Transmission to Antennal Lobe: The ORNs transmit this signal to the antennal lobe of the bee's brain.[13][14]

  • Glomerular Processing: In the antennal lobe, the signals are processed in specific spherical structures called glomeruli.[14]

  • Higher Brain Center Integration: Projection neurons then relay the processed information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and results in a behavioral response (e.g., aggression, recruitment).[13][15]

Bee_Alarm_Pheromone_Signaling_Pathway cluster_antenna Antenna cluster_brain Brain Pheromone 2-Methylbutyl Acetate ORN Olfactory Receptor Neuron (ORN) Pheromone->ORN Binding AL Antennal Lobe (Glomeruli) ORN->AL Signal Transmission HBC Higher Brain Centers (Mushroom Bodies, Lateral Horn) AL->HBC Projection Neurons BehavioralResponse Alarm Response (Aggression, Recruitment) HBC->BehavioralResponse Behavioral Output

Caption: Simplified signaling pathway of bee alarm pheromone reception.

Conclusion

The available scientific evidence unequivocally identifies 2-methylbutyl acetate (isopentyl acetate) as a crucial component of the honey bee alarm pheromone system, responsible for eliciting defensive behaviors essential for colony protection. In contrast, there is no scientific literature to support a role for This compound in bee communication. For researchers investigating bee behavior and chemical ecology, focusing on known semiochemicals like 2-methylbutyl acetate and its analogs, such as 3-methyl-2-buten-1-yl acetate, will yield more fruitful insights into the intricate world of insect communication. Future research could continue to explore the synergistic effects of different components within the alarm pheromone blend and the nuanced behavioral responses they elicit.

References

A Comparative Guide to the Quantitative Analysis of Fruity Esters in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of fruity esters in wine is crucial for understanding and controlling the aromatic profile that defines a wine's quality and character. This guide provides a comparative overview of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Fruity esters are a significant class of volatile compounds primarily formed by yeast during fermentation and are responsible for the desirable fruity aromas in wine.[1] Their concentrations can vary widely depending on grape variety, yeast strain, fermentation conditions, and aging.[2][3] Accurate measurement of these esters is therefore essential for quality control and product development.

Comparison of Analytical Methodologies

The two most prevalent techniques for the quantitative analysis of fruity esters in wine are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is often coupled with GC-MS.[4][5][6]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)Headspace Solid-Phase Microextraction (HS-SPME)
Principle Separates volatile compounds based on their chemical properties and identifies them based on their mass-to-charge ratio.Separates volatile compounds, with a portion of the eluent directed to a human assessor's nose for odor detection and characterization.[7][8]An equilibrium-based extraction technique where a coated fiber is exposed to the headspace of a sample to adsorb volatile analytes.[4][5]
Primary Output Quantitative data on the concentration of specific compounds.Qualitative and semi-quantitative data on the odor activity of compounds.[9]Concentrated sample of volatile compounds for subsequent analysis.
Strengths High sensitivity, high resolution, and provides structural information for compound identification.[10]Directly links chemical analysis with sensory perception, identifying odor-active compounds.[8][11]Solvent-free, simple, fast, and cost-effective sample preparation.[5]
Limitations Does not provide information on the odor impact of the quantified compounds.Subjective, requires trained panelists, and can be labor-intensive.[12]Matrix effects can influence extraction efficiency, requiring careful optimization.[13]
Typical Application Routine quality control, detailed chemical profiling of wine aroma.Identifying key aroma compounds, off-flavor analysis, aroma profiling.[8][9]High-throughput screening of wine volatiles, analysis of trace aroma compounds.[14]

Quantitative Data on Fruity Esters in Wine

The following table summarizes the typical concentration ranges of key fruity esters found in different types of wine, as determined by GC-based methods. These values can be influenced by numerous factors and should be considered as representative ranges.

EsterAroma DescriptionRed Wine (mg/L)White Wine (mg/L)Rosé Wine (mg/L)
Ethyl Acetate Nail polish remover (high conc.), fruity (low conc.)50 - 170[2]58 - 110[15]50 - 150
Isoamyl Acetate Banana, pear drop0.76 - 0.94[15]1 - 5[16]1 - 4
Ethyl Hexanoate Green apple, anise0.1 - 1.5[17][18]0.2 - 2.0[17]0.1 - 1.8
Ethyl Octanoate Fruity, pineapple0.1 - 1.0[17]0.2 - 1.5[17]0.1 - 1.2
Ethyl Decanoate Fruity, floral0.05 - 0.5[17]0.1 - 0.8[17]0.05 - 0.6
2-Phenylethyl acetate Roses, honey0.01 - 0.5[17]0.05 - 1.0[17]0.02 - 0.8

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of fruity esters in wine using common techniques.

Method 1: Liquid-Liquid Extraction followed by GC-MS

This method is a classic approach for extracting esters from the wine matrix.

1. Sample Preparation:

  • To 10 mL of wine, add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and dichloromethane).

  • Add a known concentration of an internal standard (e.g., 4-methyl-2-pentanol) for accurate quantification.[19]

  • Add sodium chloride to the aqueous phase to increase the ionic strength and enhance the extraction of esters into the organic phase.[20]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the extracted esters.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

  • Quantification: Identify esters based on their retention times and mass spectra compared to authentic standards. Quantify using the internal standard method by comparing the peak area of the analyte to that of the internal standard.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

HS-SPME is a solvent-free extraction method that is particularly suitable for volatile compounds.[5]

1. Sample Preparation:

  • Place 5 mL of wine into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • Add approximately 1 g of sodium chloride to the vial.

  • Seal the vial with a PTFE-faced silicone septum.

  • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

2. SPME Extraction:

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[6]

  • The volatile esters will adsorb onto the fiber coating.

3. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes (e.g., at 250°C for 5 minutes).

  • GC-MS Conditions: Follow a similar GC-MS program as described in Method 1.

  • Quantification: Perform quantification using the internal standard method.

Visualizing the Workflow and Chemical Relationships

To better illustrate the processes involved, the following diagrams were created using the DOT language.

Ester_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Wine Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (LLE or HS-SPME) InternalStandard->Extraction Concentration Concentration (if LLE) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of fruity esters in wine.

Ester_Formation_Pathway cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_products Fruity Esters HigherAlcohols Higher Alcohols (e.g., Isoamyl Alcohol) Esterification Esterification (Yeast Alcohol Acetyltransferases) HigherAlcohols->Esterification FattyAcids Fatty Acids (e.g., Acetic Acid, Hexanoic Acid) FattyAcids->Esterification AcetateEsters Acetate Esters (e.g., Isoamyl Acetate) Esterification->AcetateEsters EthylEsters Ethyl Esters (e.g., Ethyl Hexanoate) Esterification->EthylEsters

Caption: Simplified pathway of fruity ester formation during wine fermentation.

References

Safety Operating Guide

Proper Disposal of 3-Methylpentyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Methylpentyl acetate (B1210297), a flammable liquid, emphasizing immediate safety and logistical planning.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for 3-Methylpentyl acetate. This compound is a flammable liquid and vapor, and repeated exposure may cause skin dryness or cracking.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a respirator with an appropriate organic vapor cartridge.

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][5]

Waste Classification and Segregation

Proper classification and segregation of chemical waste at the point of generation are critical to prevent dangerous reactions and streamline the disposal process.[4] this compound should be classified as a flammable and non-halogenated organic solvent waste .

  • Never mix this compound with incompatible waste streams, such as strong acids, bases, or oxidizers.[6][7]

  • Collect this compound waste in a designated, clearly labeled "Non-Halogenated Flammable Liquid Waste" container.[4]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the collection and disposal of this compound waste through an institution's Environmental Health and Safety (EHS) department.

1. Waste Container Preparation:

  • Select a suitable, chemically compatible container with a secure screw-top cap. Plastic or glass bottles are commonly used for liquid waste.[8]

  • Ensure the container is clean, dry, and in good condition with no leaks or cracks.[7]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[7]

2. Waste Accumulation:

  • Carefully pour the this compound waste into the prepared container, avoiding splashes and spills.

  • Keep the waste container closed at all times except when adding waste.[7]

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

3. Labeling and Documentation:

  • Complete the hazardous waste tag with the following information in clear, legible English:

    • Full chemical name: "this compound" (do not use abbreviations).[7][8]

    • Quantity of the waste.

    • Date of waste generation.

    • Your name, department, and contact information.[8]

  • Maintain a log of the waste added to the container.

4. Requesting Waste Pickup:

  • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[8]

  • Follow your institution's specific procedures for submitting the request, which may involve an online form or a paper form.[8]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be managed properly.

  • For volatile organic solvents like this compound, the emptied container can be air-dried in a chemical fume hood.[6]

  • Alternatively, triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[7]

  • Once the container is free of liquid and vapor residue, deface or remove all hazard labels and dispose of it in the regular laboratory trash or recycling, as per institutional guidelines.[6]

Quantitative Data for Waste Handling
ParameterGuidelineSource
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[9]
pH Range for Neutralization (if applicable) Not applicable for this compound. Neutralization is for corrosive waste.[4]
Empty Container Rinsate Volume Each rinse should be approximately 5% of the container's volume.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Identify 3-Methylpentyl acetate as waste B Select & prepare a compatible waste container A->B C Affix 'Hazardous Waste' label to container B->C D Transfer waste to labeled container C->D E Store container in designated satellite accumulation area D->E F Keep container closed when not in use D->F G Complete hazardous waste tag information E->G F->G H Request waste pickup from EHS G->H I Properly dispose of empty container H->I

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.